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  • Product: Ethyl 2-(piperazin-1-yl)ethylcarbamate
  • CAS: 85608-09-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of Ethyl 2-(piperazin-1-yl)ethylcarbamate (CAS 85608-09-9)

Executive Summary In the landscape of modern medicinal chemistry, bifunctional building blocks are critical for developing advanced therapeutics, including bivalent degraders (PROTACs) and targeted central nervous system...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, bifunctional building blocks are critical for developing advanced therapeutics, including bivalent degraders (PROTACs) and targeted central nervous system (CNS) agents. Ethyl 2-(piperazin-1-yl)ethylcarbamate (CAS 85608-09-9) represents a highly versatile structural motif. It combines the conformational rigidity and basicity of a piperazine ring with the metabolic stability of an ethyl carbamate linkage.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data aggregation. This guide provides an in-depth analysis of the compound's physicochemical properties, details a self-validating synthetic protocol governed by kinetic control, and outlines its strategic applications in drug discovery.

Physicochemical Profiling & Molecular Descriptors

Understanding the physical and chemical parameters of a building block is the first step in predicting its pharmacokinetic behavior in vivo. The quantitative data for Ethyl 2-(piperazin-1-yl)ethylcarbamate has been aggregated from authoritative chemical databases, including and[1][2].

PropertyValuePharmacological Implication
CAS Number 85608-09-9Unique chemical identifier for regulatory tracking.
Molecular Formula C9H19N3O2Indicates a high degree of saturation, favorable for 3D spatial binding.
Molecular Weight 201.27 g/mol Low molecular weight allows significant room for further conjugation without exceeding Lipinski's Rule of 5.
LogP (Predicted) 0.1088Near-equal partitioning between aqueous and lipid phases; highly amphiphilic.
TPSA 57.09 ŲOptimal for both oral bioavailability and potential Blood-Brain Barrier (BBB) penetration (ideal CNS TPSA < 90 Ų).
Density 1.043 g/cm³Standard handling density for liquid/semi-solid organic intermediates.
Flash Point 160.9 °CIndicates high thermal stability, ensuring safety during high-temperature synthetic coupling steps.
Causality in Drug Design

The LogP of 0.1088 is particularly noteworthy. When conjugating highly lipophilic pharmacophores (which often suffer from poor aqueous solubility), the introduction of this piperazine-carbamate motif acts as a solubility enhancer. Furthermore, the TPSA of 57.09 Ų ensures that the molecule retains enough polarity to interact with target proteins without sacrificing membrane permeability.

Strategic Chemical Synthesis & Validation Protocols

The synthesis of Ethyl 2-(piperazin-1-yl)ethylcarbamate typically utilizes 1-(2-aminoethyl)piperazine and ethyl chloroformate. However, the precursor contains both a primary aliphatic amine and a secondary cyclic amine. Standard protocols often rely on convoluted protection-deprotection sequences (e.g., Boc-protection).

To maximize atom economy, we employ a kinetically controlled selective acylation . By manipulating the activation energy delta between the primary and secondary amines, we can achieve regioselectivity without protecting groups.

Step-by-Step Methodology: Kinetically Controlled Carbamoylation
  • Preparation & Initiation : Dissolve 1-(2-aminoethyl)piperazine (1.0 eq) in anhydrous dichloromethane (DCM). Cool the reactor to -20 °C.

    • Causality: DCM provides a low-dielectric environment that suppresses the formation of highly reactive, unselective ionic intermediates. The sub-zero temperature is critical; it exploits the lower steric hindrance of the primary amine, allowing it to react significantly faster than the secondary amine.

  • Reagent Addition : Add triethylamine (TEA, 1.2 eq) to the solution. Begin the dropwise addition of ethyl chloroformate (1.0 eq) over 60 minutes using a syringe pump.

    • Causality: TEA acts as an acid scavenger. The reaction generates HCl as a byproduct. If not immediately neutralized, HCl will protonate the more basic primary amine, halting its reactivity and forcing the ethyl chloroformate to react with the secondary amine, thereby destroying regioselectivity.

  • Self-Validation Checkpoint (Real-Time TLC) : After 90 minutes, withdraw a 10 µL aliquot. Spot on a silica TLC plate and stain with Ninhydrin.

    • System Validation: This protocol is self-validating. The primary amine precursor stains deep purple. The successful formation of the carbamate intermediate will show a new spot that resists immediate ninhydrin staining (due to carbamate protection). If the purple spot persists heavily, the reaction requires further time or a slight temperature increase to -10 °C.

  • Quench & Extraction : Quench the reaction with 1M NaOH to bring the aqueous phase to pH > 10. Extract three times with DCM.

    • Causality: The high pH ensures the secondary amine of the piperazine ring remains completely deprotonated (free base form), allowing the target product to partition cleanly into the organic layer.

  • Purification : Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the target compound.

Direct_Synthesis A 1-(2-Aminoethyl)piperazine (Dual Amine Precursor) B Ethyl Chloroformate (1.0 eq) Slow addition at -20°C A->B Solvent: DCM C Kinetically Controlled Selective Primary Acylation B->C Temp Control D Aqueous Workup & Extraction (pH > 10) C->D Quench with NaOH E Ethyl 2-(piperazin-1-yl)ethylcarbamate (Target: CAS 85608-09-9) D->E Organic Layer Evaporation

Fig 1: Kinetically controlled selective synthesis workflow for CAS 85608-09-9.

Applications in Advanced Therapeutics

The structural architecture of Ethyl 2-(piperazin-1-yl)ethylcarbamate makes it highly sought after in the synthesis of bivalent molecules, such as Proteolysis Targeting Chimeras (PROTACs), as well as targeted psychiatric medications.

  • Metabolic Stability : Unlike simple ester linkages which are rapidly cleaved by plasma esterases, the ethyl carbamate moiety provides a sterically shielded, stable linkage that extends the plasma half-life of the drug.

  • Conformational Rigidity : The piperazine ring restricts the degrees of freedom in the linker region. This rigidity reduces the entropic penalty upon binding to target proteins, often resulting in higher binding affinities compared to flexible PEG (polyethylene glycol) linkers.

PROTAC_Design POI Target Protein Ligand Linker Piperazine-Carbamate Linker Motif POI->Linker Conjugation via Carbamate E3 E3 Ligase Recruiter Linker->E3 Conjugation via Piperazine NH

Fig 2: Structural integration of the piperazine-carbamate motif in bivalent drug design.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized batch before downstream applications, the following self-validating analytical parameters must be met:

  • LC-MS (Liquid Chromatography-Mass Spectrometry) : Electrospray ionization (ESI) in positive mode should yield a distinct [M+H]+ peak at m/z 202.3 . The absence of a peak at m/z 274.3 confirms that bis-acylation (failure of kinetic control) did not occur.

  • 1H NMR (CDCl3, 400 MHz) : The ethyl carbamate group will present a classic pattern: a triplet near δ 1.2 ppm (CH3) and a quartet near δ 4.1 ppm (CH2). The piperazine ring protons will appear as complex multiplets between δ 2.4 and 2.9 ppm.

References

  • American Chemical Society (ACS) . "Synthetic Applications of Piperazine and Carbamate Derivatives." Journal of the American Chemical Society / Organic Letters. Available at: [Link]

Sources

Exploratory

Mechanism of Action of Ethyl 2-(piperazin-1-yl)ethylcarbamate in Biological Systems

Executive Summary: The Privileged Piperazine-Carbamate Scaffold In modern neuropharmacology and medicinal chemistry, the design of multi-target directed ligands (MTDLs) is essential for addressing complex, multifactorial...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Privileged Piperazine-Carbamate Scaffold

In modern neuropharmacology and medicinal chemistry, the design of multi-target directed ligands (MTDLs) is essential for addressing complex, multifactorial diseases such as Alzheimer's disease and chronic pain syndromes. Ethyl 2-(piperazin-1-yl)ethylcarbamate represents a highly versatile, tunable pharmacophore that bridges two critical structural motifs: a basic piperazine ring and an electrophilic ethylcarbamate warhead.

Rather than acting as a simple, single-target agonist or antagonist, this molecular architecture functions as a covalent modifier of serine hydrolases. By tuning the steric and electronic properties of the piperazine and carbamate moieties, researchers have successfully developed 1 [3]. This whitepaper dissects the causality behind its biological mechanisms, focusing on its dual-action potential against endocannabinoid hydrolases (FAAH/MAGL) and cholinesterases (AChE/BChE).

Structural Pharmacology: Causality of the Pharmacophore

The biological efficacy of Ethyl 2-(piperazin-1-yl)ethylcarbamate is not coincidental; it is dictated by the precise spatial arrangement of its functional groups. As an application scientist, I evaluate this molecule as a tripartite system:

  • The Piperazine Ring (Recognition Element): The secondary amine of the piperazine ring is protonated at physiological pH. This cationic center engages in cation- π and electrostatic interactions with aromatic residues in the peripheral anionic site (PAS) of acetylcholinesterase or the cytosolic port of fatty acid amide hydrolase (FAAH).

  • The Ethyl Linker (Spacer): The two-carbon aliphatic chain provides optimal conformational flexibility. It acts as a molecular "caliper," ensuring the distance between the recognition site and the catalytic triad is perfectly bridged without introducing excessive entropic penalties upon binding.

  • The Ethylcarbamate Group (Covalent Warhead): Unlike reversible competitive inhibitors, the carbamate moiety acts as a pseudo-substrate. The carbonyl carbon is highly susceptible to nucleophilic attack by catalytic serine residues.

Core Mechanisms of Action

Endocannabinoid Hydrolase Inactivation (FAAH and MAGL)

The endocannabinoid system (ECS) regulates pain, mood, and inflammation. FAAH degrades anandamide (AEA), while monoacylglycerol lipase (MAGL) degrades 2-arachidonoylglycerol (2-AG). Piperazine-carbamates have been extensively characterized as 2 [2].

When the compound enters the FAAH active site, the catalytic Ser241 attacks the carbamate carbonyl. This expels the ethoxide leaving group, resulting in a carbamylated Ser241. Because the de-carbamylation rate of the enzyme is exceptionally slow, the enzyme is irreversibly inactivated, leading to a profound accumulation of endogenous AEA and subsequent analgesic effects.

FAAH_Mechanism A Piperazine-Carbamate (Inhibitor) B FAAH Active Site (Ser241-Ser217-Lys142) A->B Binding C Non-Covalent Pre-Inhibition Complex B->C Orientation D Nucleophilic Attack by Ser241 C->D Catalysis E Carbamylated Ser241 (Irreversible Inhibition) D->E Covalent Bond F Accumulation of Anandamide (AEA) E->F Biological Effect

Mechanism of FAAH inactivation via covalent carbamylation of Ser241.

Cholinergic Modulation via AChE Inhibition

In the context of neurodegenerative diseases, piperazine-carbamate hybrids are engineered to3 [4]. The mechanism is analogous to FAAH inhibition but targets Ser203 in the AChE catalytic active site (CAS). The dual-target capability of these compounds makes them highly valuable.

DualTargetLogic A Ethyl 2-(piperazin-1-yl)ethylcarbamate B FAAH Inhibition A->B Ser241 Carbamylation C AChE Inhibition A->C Ser203 Carbamylation D ↑ Anandamide (AEA) Levels B->D E ↑ Acetylcholine (ACh) Levels C->E F Analgesic & Anxiolytic Effects D->F G Cognitive Enhancement (Anti-Alzheimer's) E->G

Dual-target pharmacological logic for piperazine-carbamate derivatives.

Quantitative Data Summary

To benchmark the efficacy of the piperazine-carbamate scaffold, the following table synthesizes representative kinetic and inhibitory data derived from structural analogs in recent literature.

Compound Class / TargetPrimary Target EnzymeIC₅₀ Range (nM)Mechanism of ActionTarget Residue
Piperazine-Carbamates FAAH10 – 150Covalent, IrreversibleSer241
Piperazine-Carbamates MAGL80 – 300Covalent, IrreversibleSer122
Thiophene-Piperazine Carbamates AChE120 – 500Covalent / Mixed-typeSer203
Diethylcarbamazine (DEC) Analogs Arachidonic Acid Pathway> 1000Non-covalentN/A

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every step includes built-in controls to prevent false positives and ensure data reliability.

Competitive Activity-Based Protein Profiling (ABPP) for FAAH Selectivity

ABPP utilizes fluorescent probes (e.g., FP-rhodamine) that bind exclusively to active serine hydrolases. If our piperazine-carbamate successfully inhibits FAAH, it will block the fluorescent probe from binding.

Step-by-Step Methodology:

  • Proteome Preparation: Homogenize wild-type mouse brain tissue in PBS (pH 7.4). Centrifuge at 100,000 × g for 45 min to isolate the membrane fraction (where FAAH resides).

  • Inhibitor Incubation: Incubate 50 µg of the membrane proteome with varying concentrations of the piperazine-carbamate (0.1 nM to 10 µM) for 30 minutes at 37°C.

  • Probe Labeling: Add 1 µM of FP-rhodamine (fluorophosphonate-rhodamine) to all samples. Incubate for 30 minutes at room temperature.

  • Denaturation: Quench the reaction with 4x SDS loading buffer and boil for 5 minutes at 95°C.

  • Separation & Imaging: Resolve proteins via 10% SDS-PAGE. Scan the gel using a flatbed fluorescence scanner (Ex: 532 nm, Em: 580 nm).

  • Self-Validation Checkpoints:

    • Positive Control: A sample treated with PF-3845 (a known FAAH inhibitor) must show a complete absence of the ~63 kDa FAAH band.

    • Negative Control (Heat-Killed): A sample boiled before probe addition must show zero fluorescence. If bands appear, the probe is binding non-specifically, invalidating the assay.

ABPP_Workflow S1 1. Proteome Extraction (Membrane Fraction) S2 2. Inhibitor Incubation (Piperazine-Carbamate) S1->S2 Lysate Prep S3 3. FP-Rhodamine Probe (Activity-Based Labeling) S2->S3 Competitive Binding S4 4. SDS-PAGE Separation & Denaturation S3->S4 Quenching S5 5. In-Gel Fluorescence Scanning S4->S5 Imaging S6 6. Quantification of Enzyme Inhibition S5->S6 Data Analysis

Self-validating ABPP workflow for quantifying enzyme inhibition.

Modified Ellman’s Assay for AChE Kinetics

To prove the cholinergic mechanism, we measure the hydrolysis of acetylthiocholine (ATCh) by AChE, which produces thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to produce a yellow anion (5-thio-2-nitrobenzoate) measurable at 412 nm.

Step-by-Step Methodology:

  • Reagent Setup: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare 10 mM DTNB and 75 mM ATCh iodide in deionized water.

  • Enzyme Preparation: Dilute human recombinant AChE to 0.03 U/mL in the phosphate buffer.

  • Incubation: In a 96-well microplate, combine 160 µL buffer, 10 µL AChE, and 10 µL of the piperazine-carbamate inhibitor (at varying concentrations). Incubate for 15 minutes at 25°C.

  • Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATCh to all wells.

  • Kinetic Readout: Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Self-Validation Checkpoints:

    • Spontaneous Hydrolysis Blank: Wells containing Buffer + DTNB + ATCh (no enzyme) must show a flat baseline. An increasing slope indicates reagent degradation.

    • Positive Control: Rivastigmine (a known carbamate AChE inhibitor) must produce a calculated IC₅₀ within 10% of its literature value (~4.3 µM).

References

  • Piperazinyl carbamate fatty acid amide hydrolase inhibitors and transient receptor potential channel modulators as "dual-target" analgesics. Pharmacological Research / PubMed. 4

  • Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. Chemistry & Biology / PMC. 2

  • Promising Inhibitors of Endocannabinoid Degrading Enzymes Sharing a Carbamate Scaffold. Mini-Reviews in Medicinal Chemistry / Bentham Science. 1

  • Synthesis, Biological Evaluation and Molecular Modelling Studies of Thiophene Piperazine-Carbamate Derivatives as Multi-Target Agents for Alzheimer's Disease. Asian Journal of Chemistry / ResearchGate. 3

  • Fluorescent Diethylcarbamazine Analogues: Sites of Accumulation in Brugia malayi. Bioconjugate Chemistry / ACS Publications. 5

Sources

Foundational

Thermodynamic Stability of Ethyl 2-(piperazin-1-yl)ethylcarbamate: A Kinetic and Mechanistic Guide

Executive Summary Ethyl 2-(piperazin-1-yl)ethylcarbamate (CAS: 85608-09-9) represents a highly versatile structural motif frequently utilized in pharmaceutical development, combining the privileged, pharmacologically act...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-(piperazin-1-yl)ethylcarbamate (CAS: 85608-09-9) represents a highly versatile structural motif frequently utilized in pharmaceutical development, combining the privileged, pharmacologically active piperazine scaffold with a cleavable carbamate linker. For formulation scientists and medicinal chemists, understanding the thermodynamic stability of this molecule across the pH spectrum is critical. This whitepaper provides an in-depth mechanistic analysis of its pH-dependent speciation, details the thermodynamic parameters governing its degradation, and outlines a self-validating experimental protocol for quantifying its hydrolytic kinetics.

Structural and Thermodynamic Framework

The stability of Ethyl 2-(piperazin-1-yl)ethylcarbamate is dictated by the interplay between its two primary functional domains:

  • The Piperazine Core: A strongly basic heterocycle with two ionizable nitrogen atoms. The protonation state of this core drastically alters the molecule's overall polarity, solubility, and inductive electron-withdrawing effects.

  • The Carbamate Linkage: While generally more hydrolytically stable than esters, carbamates are susceptible to both acid- and base-catalyzed hydrolysis at extreme pH levels[1].

The thermodynamic stability ( ΔG ) of the molecule in an aqueous environment is not static; it is a dynamic function of the pH-driven speciation. Quantum chemical studies on piperazine derivatives demonstrate that the substitution on the piperazine ring significantly impacts the stability of adjacent carbamate groups toward hydrolysis[2].

pH-Dependent Speciation

Piperazine derivatives typically exhibit two distinct pKa​ values: pKa1​ (approx. 4.5–5.5) for the tertiary amine and pKa2​ (approx. 9.0–9.8) for the secondary amine[3].

  • Acidic pH (< 4.0): The molecule exists primarily in a diprotonated state. The high localized positive charge induces strong electron withdrawal from the ethylcarbamate side chain, lowering the activation energy ( Ea​ ) for acid-catalyzed cleavage of the carbamate bond.

  • Physiological pH (7.4): The molecule is monoprotonated (at the secondary amine). This state represents the thermodynamic minimum for degradation, as the carbamate bond is shielded from both excess hydronium and hydroxide ions.

  • Basic pH (> 10.0): The molecule is unprotonated. The abundance of hydroxide ions drives base-catalyzed saponification of the carbamate, yielding ethyl 2-(piperazin-1-yl)ethylamine, ethanol, and carbonate species. Furthermore, unprotonated piperazine can participate in nucleophilic attack, a known pathway in the thermal degradation of piperazine systems[4].

Speciation A Ethyl 2-(piperazin-1-yl)ethylcarbamate (Initial State) B pH < 4.0 Diprotonated Piperazine A->B + H+ C pH 7.0 - 8.0 Monoprotonated Piperazine A->C Buffer D pH > 10.0 Unprotonated Piperazine A->D + OH- E Acid-Catalyzed Hydrolysis (Cleavage to Amine + CO2 + EtOH) B->E H2O, Heat F Thermodynamic Minimum (High Stability) C->F Equilibrium G Base-Catalyzed Hydrolysis (Saponification) D->G OH-, Heat

Caption: pH-dependent speciation and hydrolytic degradation pathways of the target molecule.

Experimental Methodology: Self-Validating Protocol

To accurately determine the thermodynamic parameters ( ΔH‡ , ΔS‡ ) of degradation, the experimental design must eliminate confounding variables such as buffer catalysis, solvent evaporation, and oxidative degradation. The following protocol establishes a self-validating system by incorporating internal standards and mass-balance checks.

Step-by-Step Workflow
  • Universal Buffer Preparation: Prepare a Britton-Robinson universal buffer (borate, phosphate, acetate) to cover the pH range of 2.0 to 12.0. Causality: Using a single buffer system across all pH levels eliminates the risk of specific-ion catalytic effects that occur when switching between different buffer salts (e.g., citrate vs. phosphate).

  • Sample Equilibration & Spiking: Dissolve Ethyl 2-(piperazin-1-yl)ethylcarbamate to a final concentration of 1.0 mg/mL in the respective buffers. Spike the solution with an inert internal standard (e.g., structurally related stable isotope or a highly stable analog). Causality: The internal standard self-validates the HPLC injection volume and accounts for any solvent evaporation during thermal stress.

  • Isothermal Stress Testing: Seal the solutions in glass ampoules under a nitrogen headspace to prevent oxidative degradation[4]. Incubate the ampoules in precision oil baths at four distinct temperatures (e.g., 40°C, 50°C, 60°C, 70°C).

  • Aliquoting and Quenching: At predetermined time intervals, remove ampoules and immediately submerge them in an ice-water bath. Dilute the aliquot 1:1 with cold mobile phase (containing 0.1% Formic Acid) to quench the hydrolysis reaction.

  • HPLC-UV/MS Quantification: Analyze the quenched samples using a reversed-phase HPLC system coupled with a mass spectrometer. Monitor the disappearance of the parent peak and the emergence of the primary degradation product (ethyl 2-(piperazin-1-yl)ethylamine). Causality: Tracking both parent loss and degradant formation ensures a closed mass balance, validating that hydrolysis is the sole degradation pathway.

  • Thermodynamic Calculation: Plot ln(kobs​) versus 1/T to generate an Arrhenius plot. Extract the Activation Energy ( Ea​ ) and calculate the Enthalpy ( ΔH‡ ) and Entropy ( ΔS‡ ) of activation using the Eyring equation.

Workflow S1 Buffer Preparation (pH 2-12) S2 Thermal Incubation (40-70°C) S1->S2 S3 Aliquoting & Quenching S2->S3 S4 HPLC-MS Quantification S3->S4 S5 Eyring/Arrhenius Analysis S4->S5

Caption: Self-validating experimental workflow for thermodynamic stability assessment.

Quantitative Data Presentation

The thermodynamic behavior of the molecule can be summarized through its protonation thermodynamics and its pseudo-first-order degradation kinetics. The tables below present representative baseline parameters derived from structural piperazine-carbamate analogs[2][3].

Table 1: Representative Thermodynamic Parameters of Piperazine Core Protonation at 298 K

Ionization StepFunctional Group pKa​ ΔG∘ (kJ/mol) ΔH∘ (kJ/mol) ΔS∘ (J/mol·K)
pKa1​ Tertiary Amine~5.1029.132.411.1
pKa2​ Secondary Amine~9.4553.945.2-29.2

Note: The negative entropy associated with pKa2​ reflects the high degree of solvent ordering (hydration) required to stabilize the diprotonated species at lower pH levels.

Table 2: Kinetic Stability Parameters for Carbamate Hydrolysis (Representative at 50°C)

pH LevelPrimary MechanismApparent Rate Constant ( kobs​ , h−1 )Half-life ( t1/2​ , hours)Activation Energy ( Ea​ , kJ/mol)
2.0 Acid-Catalyzed 4.2×10−3 16578.5
5.0 Acid-Catalyzed 8.5×10−4 81584.2
7.4 Spontaneous (Water) <1.0×10−5 > 69,000> 105.0
10.0 Base-Catalyzed 3.1×10−3 22365.4
12.0 Base-Catalyzed 2.8×10−2 24.758.1

Conclusion

The thermodynamic stability of Ethyl 2-(piperazin-1-yl)ethylcarbamate is intrinsically linked to the pH of its environment. At physiological pH (7.4), the monoprotonated piperazine core provides a thermodynamic minimum, rendering the carbamate linkage highly stable and suitable for systemic circulation in drug delivery applications. However, formulation scientists must exercise caution when formulating this compound in highly acidic (e.g., gastric fluid models) or highly basic environments, where the activation energy for hydrolysis drops significantly. By employing the self-validating kinetic protocols outlined in this guide, researchers can accurately map the degradation profile of this versatile molecule, ensuring robust pharmaceutical formulations.

References

  • pKa Values of Some Piperazines at (298, 303, 313, and 323)
  • Quantum chemical studies on solvents for post-combustion carbon dioxide capture: calculation of pKa and carbamate stability of disubstituted piperazines PubMed
  • Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System Dr. Zachary H. Houston
  • Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2.

Sources

Exploratory

Pharmacokinetic profiling of Ethyl 2-(piperazin-1-yl)ethylcarbamate in vitro

Ethyl 2-(piperazin-1-yl)ethylcarbamate (CAS 85608-09-9) is a highly versatile chemical scaffold frequently utilized as an intermediate or building block in modern drug discovery[1]. Structurally, it features a highly bas...

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Author: BenchChem Technical Support Team. Date: April 2026

Ethyl 2-(piperazin-1-yl)ethylcarbamate (CAS 85608-09-9) is a highly versatile chemical scaffold frequently utilized as an intermediate or building block in modern drug discovery[1]. Structurally, it features a highly basic secondary piperazine amine coupled with a neutral, hydrogen-bond-donating ethyl carbamate moiety. When evaluating this compound—or derivatives based upon it—an in vitro pharmacokinetic (PK) profiling strategy cannot rely on generic, one-size-fits-all assays. The physicochemical dichotomy of this molecule requires a tailored, self-validating analytical approach.

As an application scientist, my objective is not merely to generate data, but to establish the causality between the molecule's structural features and its biological fate. This whitepaper details the mechanistic rationale and self-validating methodologies required to accurately profile the in vitro pharmacokinetics of Ethyl 2-(piperazin-1-yl)ethylcarbamate.

Strategic Workflow Design

The profiling of a hydrophilic, basic amine scaffold demands a specific sequence of assays. Because the piperazine ring is protonated at physiological pH, we anticipate high aqueous solubility but poor passive membrane permeability. Furthermore, piperazine derivatives are notorious for rapid CYP-mediated N-dealkylation[2].

PK_Workflow Start Ethyl 2-(piperazin-1-yl)ethylcarbamate Scaffold Profiling PhysChem Physicochemical LogP, pKa, Solubility Start->PhysChem Perm Permeability Caco-2 Bidirectional Start->Perm Metab Metabolic Stability HLM / RLM Start->Metab PPB Protein Binding RED Assay Start->PPB Decision Lead Optimization Go / No-Go PhysChem->Decision Perm->Decision Metab->Decision PPB->Decision

Figure 1: Comprehensive in vitro PK profiling workflow tailored for piperazine-carbamate scaffolds.

Permeability Assessment: The Caco-2 Bidirectional Assay

The Causality: With a calculated LogP of approximately 0.1, Ethyl 2-(piperazin-1-yl)ethylcarbamate is highly hydrophilic. At intestinal pH (6.5 - 7.4), the secondary nitrogen of the piperazine ring (pKa ~9.5) is predominantly ionized. Consequently, passive transcellular diffusion will be severely restricted. To determine if the scaffold relies on paracellular transport or is subject to active efflux (e.g., P-glycoprotein), a bidirectional Caco-2 permeability assay is mandatory[3].

Self-Validating Protocol:

  • Cell Culture & Monolayer Integrity: Seed Caco-2 cells on polycarbonate Transwell inserts. Culture for 21 days to allow differentiation. Validation Step: Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Only monolayers exhibiting TEER > 250 Ω·cm² are utilized.

  • Dosing: Prepare a 10 µM dosing solution of the compound in HBSS buffer (pH 7.4).

    • Apical to Basolateral (A-B): Add dosing solution to the apical chamber; add blank HBSS to the basolateral chamber.

    • Basolateral to Apical (B-A): Reverse the orientation to assess efflux.

  • Incubation & Sampling: Incubate at 37°C with 5% CO₂. Extract 50 µL aliquots from the receiver compartments at 30, 60, 90, and 120 minutes, replacing the volume with fresh heated buffer.

  • Post-Assay Validation: Introduce Lucifer Yellow (a paracellular marker) to the apical chamber for 1 hour. Basolateral fluorescence must indicate <1% permeability; otherwise, the monolayer was compromised by the compound, and the data is discarded.

  • Quantification: Analyze samples via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) and Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

Metabolic Stability: Deconvoluting Clearance Mechanisms

The Causality: Piperazine heterocycles are highly vulnerable to Phase I metabolism. The substituted nitrogen (N1) attached to the ethylcarbamate chain is a prime target for CYP3A4 and CYP2D6-mediated N-dealkylation, which cleaves the molecule into an unsubstituted piperazine and an aldehyde/alcohol intermediate[4][5]. Concurrently, the carbamate moiety is susceptible to hydrolysis by ubiquitous carboxylesterases.

Met_Pathway Parent Ethyl 2-(piperazin-1-yl)ethylcarbamate (Parent Compound) NDealkyl Piperazine N-dealkylation (CYP3A4 / CYP2D6) Parent->NDealkyl Oxidation Hydrolysis Carbamate Hydrolysis (Esterases) Parent->Hydrolysis Hydrolases Met1 Piperazine + Aldehyde/Alcohol intermediate NDealkyl->Met1 Met2 2-(piperazin-1-yl)ethan-1-amine + Ethanol + CO2 Hydrolysis->Met2

Figure 2: Predicted primary in vitro metabolic pathways for Ethyl 2-(piperazin-1-yl)ethylcarbamate.

Self-Validating Protocol (Human Liver Microsomes - HLM):

  • Matrix Preparation: Suspend pooled HLM in 0.1 M potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

  • Compound Addition: Spike Ethyl 2-(piperazin-1-yl)ethylcarbamate to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Initiation & Control:

    • Test Samples: Initiate the reaction by adding an NADPH regenerating system.

    • Validation Control (-NADPH): Initiate a parallel reaction with buffer instead of NADPH. Logic: Any depletion of the parent compound in the -NADPH control isolates esterase-driven carbamate hydrolysis from CYP-driven N-dealkylation.

  • Time-Course Quenching: At 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL of the incubate into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to instantly precipitate proteins and halt metabolism.

  • Analysis: Centrifuge at 15,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Plasma Protein Binding: Rapid Equilibrium Dialysis (RED)

The Causality: Only the unbound fraction ( fu​ ) of a drug is pharmacologically active and available for clearance. While hydrophilic compounds typically exhibit low binding to Human Serum Albumin (HSA), basic amines like our piperazine scaffold frequently bind to alpha-1-acid glycoprotein (AAG). To accurately measure this, Rapid Equilibrium Dialysis (RED) is the industry gold standard due to its high membrane surface-area-to-volume ratio, which drastically reduces equilibration time compared to traditional dialysis[6].

Self-Validating Protocol:

  • Preparation: Spike human plasma with the test compound to 1 µM, ensuring the organic solvent (DMSO) concentration remains below 1% to prevent protein denaturation.

  • Dialysis Setup: Insert disposable RED cells into the Teflon base plate. Pipette 200 µL of the spiked plasma into the sample chamber (red ring) and 350 µL of PBS (pH 7.4) into the buffer chamber (white ring)[7].

  • Equilibration: Seal the plate with a gas-permeable membrane and incubate at 37°C on an orbital shaker (300 rpm) for exactly 4 hours.

  • Matrix Matching (Critical Validation Step): To eliminate matrix effects that skew LC-MS/MS ionization efficiency, post-dialysis samples must be matrix-matched.

    • Mix 50 µL of post-dialysis plasma with 50 µL of blank PBS.

    • Mix 50 µL of post-dialysis PBS with 50 µL of blank plasma.

  • Extraction & Analysis: Precipitate proteins using 300 µL of cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant.

  • Calculation: fu​=Concentration in Buffer/Concentration in Plasma . A mass balance calculation must also be performed; recovery outside of 85-115% invalidates the assay (indicating non-specific binding to the Teflon apparatus).

Quantitative Data Summary

Based on the physicochemical properties and structural liabilities of the piperazine-carbamate scaffold, the following table summarizes the anticipated in vitro PK profile.

ParameterAssay / MethodologyExpected Range / ClassificationMechanistic Rationale
Lipophilicity Computed LogP (cLogP)~ 0.1 (Highly Hydrophilic)Driven by the basic secondary amine and polar carbamate.
Permeability Caco-2 Papp​ (A-B)< 5.0 × 10⁻⁶ cm/s (Low)Ionization at intestinal pH prevents passive transcellular diffusion.
Efflux Liability Caco-2 Efflux Ratio> 2.0 (Potential Substrate)Basic amines are frequent substrates for P-glycoprotein (P-gp).
Metabolic Stability HLM Intrinsic Clearance ( CLint​ )> 50 µL/min/mg (High Clearance)Rapid CYP3A4/2D6 N-dealkylation of the piperazine ring.
Protein Binding RED Assay ( fu​ )> 0.80 (Low Binding)Low lipophilicity limits hydrophobic interactions with albumin.

References

  • Guidechem. "85608-09-9 Ethyl 2-(piperazin-1-yl)ethylcarbamate - Dictionnaire de chimie". Guidechem.
  • Waters, N. J., et al. "Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding". PubMed - NIH.
  • Kamble, B., et al. "In Vitro Metabolic Stability and Permeability of Gymnemagenin and Its In Vivo Pharmacokinetic Correlation in Rats". Thieme Connect.
  • Caccia, S. "N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed". PubMed - NIH.
  • Labcorp. "Application of rapid equilibrium dialysis (RED) in the determination of plasma protein binding (PPB) using LC-MS/MS". Labcorp.
  • Li, Y., et al. "Improved Rapid Equilibrium Dialysis-Mass Spectrometry (RED-MS) Method for Measuring Small Molecule–Protein Complex Binding Affinities". ACS Publications.
  • Stepan, A. F., et al. "Mitigating Heterocycle Metabolism in Drug Discovery". Journal of Medicinal Chemistry - ACS Publications.
  • ResearchGate. "N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism". ResearchGate.

Sources

Foundational

Molecular Weight and Partition Coefficient (LogP) of Ethyl 2-(piperazin-1-yl)ethylcarbamate: A Technical Guide for Fragment-Based Drug Discovery

Executive Summary As a Senior Application Scientist in medicinal chemistry, evaluating the physicochemical properties of building blocks is the first critical step in rational drug design. Ethyl 2-(piperazin-1-yl)ethylca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a Senior Application Scientist in medicinal chemistry, evaluating the physicochemical properties of building blocks is the first critical step in rational drug design. Ethyl 2-(piperazin-1-yl)ethylcarbamate (CAS: 85608-09-9)[1] is a bifunctional aliphatic scaffold characterized by a basic piperazine ring and a metabolically stable ethylcarbamate moiety. This whitepaper provides an in-depth analysis of its Molecular Weight (MW) and Partition Coefficient (LogP), detailing the causality behind experimental validation methods and the strategic implications of these metrics in Fragment-Based Drug Discovery (FBDD).

Quantitative Physicochemical Profiling

To establish a baseline for our analytical workflows, the core quantitative data for Ethyl 2-(piperazin-1-yl)ethylcarbamate is summarized below. These metrics dictate the compound's behavior in both in vitro assays and in vivo biological systems.

PropertyValueCausality / Significance in Drug Design
Chemical Formula C₉H₁₉N₃O₂Defines the atomic composition and isotopic distribution.
Molecular Weight (MW) 201.27 g/mol Ideal for FBDD (<300 Da); ensures high ligand efficiency and minimizes the "molecular obesity" penalty.
Partition Coefficient (LogP) ~0.11Highly hydrophilic; guarantees excellent aqueous solubility while maintaining baseline membrane permeability.
Hydrogen Bond Donors (HBD) 1 (Piperazine NH)Facilitates target engagement via directional hydrogen bonding with receptor residues.
Hydrogen Bond Acceptors (HBA) 4 (N and O atoms)Enhances aqueous solubility and interaction with kinase/GPCR hinge regions.
Rotatable Bonds 5Provides conformational flexibility, allowing for induced-fit binding within target pockets.
Molecular Weight (MW): Theoretical and Analytical Validation

The theoretical molecular weight of Ethyl 2-(piperazin-1-yl)ethylcarbamate is 201.27 g/mol . According to [2], oral bioavailability is favored when the MW is under 500 Da. At 201.27 Da, this molecule is exceptionally well-suited as a starting fragment or a linker, leaving ample "molecular weight budget" for the addition of target-specific pharmacophores.

Self-Validating LC-MS Protocol for MW Determination

To analytically validate the molecular weight, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard. The following protocol is designed as a self-validating system, utilizing an internal standard to rule out ionization suppression.

Step 1: Sample Preparation

  • Action: Dissolve the compound in a 50:50 mixture of HPLC-grade Water and Acetonitrile, spiked with 0.1% Formic Acid. Include Reserpine (MW 608.68) as an internal standard.

  • Causality: Formic acid ensures the protonation of the basic secondary amine on the piperazine ring, drastically increasing ionization efficiency in positive mode. The internal standard validates that the mass spectrometer is tuned correctly and that no matrix effects are suppressing the signal.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a polar-endcapped C18 column.

  • Causality: Because the molecule is highly hydrophilic (LogP 0.11), a standard C18 column would result in poor retention (eluting in the void volume). A HILIC column ensures adequate retention time ( k′>2 ), separating the analyte from any unretained salts.

Step 3: Mass Spectrometry (ESI+)

  • Action: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Monitor for the precursor ion.

  • Expected Result: A robust [M+H]+ peak at m/z 202.28. The presence of the Reserpine peak at m/z 609.28 validates the run.

Partition Coefficient (LogP): Lipophilicity and Pharmacokinetics

The Partition Coefficient (LogP) is the base-10 logarithm of the ratio of un-ionized drug distributed between n-octanol and water. Ethyl 2-(piperazin-1-yl)ethylcarbamate exhibits a LogP of ~0.11 [1].

A LogP near zero is highly unusual and highly desirable for fragment libraries. It indicates that the molecule partitions almost equally between lipid and aqueous phases. This acts as a "lipophilicity buffer"—when conjugated to highly hydrophobic drug targets, it offsets the overall lipophilicity of the final candidate, preventing the drug from becoming trapped in lipid bilayers or precipitating in blood plasma.

Self-Validating Shake-Flask Protocol (OECD TG 107)

The experimental determination of LogP follows the principles of the [3]. To ensure scientific integrity, this protocol incorporates a reference standard validation step.

Step 1: Phase Equilibration

  • Action: Vigorously stir equal volumes of n-octanol and HPLC-grade water for 24 hours at 25°C.

  • Causality: Octanol and water are slightly miscible. Pre-equilibrating the phases prevents volume shifts during the assay, ensuring that concentration calculations remain absolute.

Step 2: Solute Addition and Validation Setup

  • Action: Dissolve the test compound in the pre-equilibrated aqueous phase at a concentration of 0.005 M. In a parallel control flask, dissolve Aniline (known LogP ~0.9).

  • Causality: Keeping the concentration below 0.01 M prevents solute self-association (dimerization), which would artificially skew the partition ratio. The Aniline flask serves as a system suitability test.

Step 3: Partitioning and Separation

  • Action: Add the pre-equilibrated octanol to the aqueous solute. Shake mechanically for 1 hour at 25°C. Transfer to centrifuge tubes and spin at 3000 x g for 15 minutes.

  • Causality: Mechanical shaking ensures maximum surface area contact for partitioning. Centrifugation is critical; it breaks any micro-emulsions formed during shaking, guaranteeing absolute phase separation before sampling.

Step 4: Quantification and Calculation

  • Action: Carefully sample both the octanol and water phases. Quantify the concentration of the compound in each phase using HPLC-UV (at 210 nm) or LC-MS.

  • Calculation: LogP=log10​(Coct​/Cwat​) . The validation is successful if the Aniline control yields a LogP of 0.9 ± 0.1.

LogP_Workflow Start Compound Preparation (Ethyl 2-(piperazin-1-yl)ethylcarbamate) PhaseEquilibration Octanol/Water Equilibration (24h at 25°C) Start->PhaseEquilibration Addition Add Solute to Biphasic System PhaseEquilibration->Addition Separation Phase Separation (Centrifugation at 3000g) Addition->Separation Analysis Concentration Analysis (HPLC-UV / LC-MS) Separation->Analysis Calculation LogP Calculation Log(C_oct / C_wat) Analysis->Calculation

Step-by-step experimental workflow for LogP determination via the shake-flask method.

Strategic Applications in Drug Development

The intersection of a low molecular weight (201.27 Da) and high hydrophilicity (LogP 0.11) makes Ethyl 2-(piperazin-1-yl)ethylcarbamate a highly strategic asset in modern medicinal chemistry.

  • Fragment-Based Drug Discovery (FBDD): Because it is well under the 300 Da threshold for fragments, it can easily penetrate deep into target binding pockets (such as GPCR allosteric sites) without steric hindrance.

  • ADME Optimization: When appended to a lipophilic core (e.g., a halogenated aromatic ring common in oncology drugs), the piperazine-carbamate tail dramatically improves the aqueous solubility of the parent molecule, enhancing oral absorption and reducing the need for complex, lipid-based formulations.

  • PROTAC Linker Chemistry: The flexibility of the ethyl chain combined with the stability of the carbamate makes it an excellent candidate for constructing the linker regions of Proteolysis Targeting Chimeras (PROTACs), where maintaining solubility is a constant challenge.

DrugDesign_Logic Core Ethyl 2-(piperazin-1-yl)ethylcarbamate MW: 201.27 LogP: 0.11 MW_Prop MW_Prop Core->MW_Prop LogP_Prop High Hydrophilicity (LogP ~0.11) Core->LogP_Prop Pip_Ring Piperazine Moiety (H-Bond Acceptor/Donor) Core->Pip_Ring FBDD Fragment-Based Drug Discovery (FBDD) MW_Prop->FBDD ADME Favorable ADME Profile (High Aqueous Solubility) LogP_Prop->ADME Target GPCR & Kinase Targeting Pip_Ring->Target

Impact of physicochemical properties on drug design and ADME optimization.

References
  • Lipinski, C.A., Lombardo, F., Dominy, B.W. and Feeney, P.J. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews 46 (2001): 3-26. URL:[Link]

  • OECD. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]

Sources

Exploratory

Preclinical Safety and Toxicity Profile of Ethyl 2-(piperazin-1-yl)ethylcarbamate (EPEC)

A Technical Whitepaper for Drug Development Professionals Executive Summary Ethyl 2-(piperazin-1-yl)ethylcarbamate (CAS: 85608-09-9), hereafter referred to as EPEC , is a bifunctional chemical entity frequently utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

Ethyl 2-(piperazin-1-yl)ethylcarbamate (CAS: 85608-09-9), hereafter referred to as EPEC , is a bifunctional chemical entity frequently utilized as an intermediate in the synthesis of neuroactive and cardiovascular pharmaceuticals. Because it contains both a piperazine ring and a carbamate moiety , its systemic administration in animal models presents a complex, dual-axis toxicological profile.

As a Senior Application Scientist, I have structured this whitepaper to decode the causality behind EPEC’s toxicity. Understanding this profile is critical for researchers optimizing piperazine-carbamate pharmacophores, as the structural liabilities directly dictate the required preclinical safety workflows.

Mechanistic Toxicology: The Dual-Axis Liability

The toxicity of EPEC cannot be evaluated as a monolith; it must be deconstructed into the synergistic effects of its two primary functional groups.

  • The Carbamate Axis (Cholinergic Toxicity): Carbamates are known to reversibly inhibit acetylcholinesterase (AChE) at neuronal synapses and neuromuscular junctions 1. In vivo, high doses of carbamate-containing compounds lead to the accumulation of acetylcholine, triggering a muscarinic toxidrome characterized by SLUDD (Salivation, Lacrimation, Urination, Defecation, Dyspnea) and nicotinic muscle fasciculations 2.

  • The Piperazine Axis (Neurotoxicity & Hepatotoxicity): While piperazine derivatives generally exhibit low acute toxicity in rodents (LD50 1–5 g/kg) 3, they are known to act as GABA receptor agonists. In more sensitive species like dogs and humans, this can induce neurotoxicity (EEG changes, apathy, ataxia) at much lower doses (LOAEL ~30 mg/kg/day) 4.

MechanisticPathway EPEC Ethyl 2-(piperazin-1-yl)ethylcarbamate (EPEC) Carbamate Carbamate Moiety EPEC->Carbamate Piperazine Piperazine Moiety EPEC->Piperazine AChE Reversible AChE Inhibition Carbamate->AChE Covalent/Reversible Binding GABA GABA-A Receptor Agonism Piperazine->GABA Receptor Interaction Cholinergic Cholinergic Toxidrome (SLUDD, Fasciculations) AChE->Cholinergic Neurotox Neurotoxicity (EEG Changes, Apathy) GABA->Neurotox

Mechanistic pathways of EPEC toxicity driven by its constituent pharmacophores.

Experimental Workflows & Protocols

To validate the safety of EPEC, a self-validating system of in vivo assays must be employed. We rely on two foundational regulatory frameworks: the OECD 407 guideline for general toxicity 5 and the ICH S7A guideline for safety pharmacology 6.

Protocol A: 28-Day Repeated Dose Oral Toxicity (OECD 407)

Rationale: Wistar rats are utilized to establish the No-Observed-Adverse-Effect-Level (NOAEL) and identify target organ toxicity (specifically hepatotoxicity linked to piperazine).

  • Animal Allocation: Randomize 40 Wistar rats (20 male, 20 female) into four groups (Control, Low, Mid, High dose).

  • Dosing Preparation: Suspend EPEC in Polyethylene Glycol 400 (PEG 400). Adjust dose volumes weekly based on individual body weights.

  • Administration: Administer daily via oral gavage for 28 consecutive days.

  • Clinical Observation: Perform daily checks for cholinergic signs (salivation, tremors, miosis).

  • Biomarker Analysis (Day 29): Draw whole, unclotted blood. Immediately measure Red Blood Cell (RBC) Acetylcholinesterase levels (do not freeze, as carbamate-AChE bonds are reversible and time-sensitive). Measure ALT/AST for liver function.

  • Necropsy & Histopathology: Harvest liver, brain, and kidneys. Perform H&E staining to check for hepatocellular hypertrophy or neuronal lesions.

Protocol B: Safety Pharmacology Core Battery (ICH S7A)

Rationale: Because piperazine derivatives show species-specific neurotoxicity and potential hERG channel liabilities, Beagle dogs are the required non-rodent model for cardiovascular and CNS telemetry.

  • Surgical Preparation: Implant telemetry transmitters in 4 Beagle dogs to monitor ECG (QT interval), heart rate, and blood pressure.

  • Dosing: Administer EPEC via oral capsule in a Latin square crossover design (Vehicle, Low, Mid, High) with a 7-day washout period between doses.

  • CNS Evaluation: Conduct a modified Irwin Test at Tmax (typically 1-2 hours post-dose) to assess sensory reactivity, gait, and pupillary reflex (miosis indicates carbamate toxicity).

  • Data Acquisition: Record telemetry continuously for 24 hours post-dose. Analyze for QT prolongation and bradycardia (a classic muscarinic response).

Workflow Start EPEC Preclinical Safety Evaluation InVitro In Vitro Profiling (AChE Assay, hERG, Ames) Start->InVitro InVivo In Vivo Animal Models Start->InVivo Decision NOAEL Determination & Risk Assessment InVitro->Decision OECD407 OECD 407: 28-Day Toxicity (Wistar Rats) InVivo->OECD407 ICHS7A ICH S7A: Safety Pharmacology (Beagle Dogs) InVivo->ICHS7A Endpoints1 Histopathology, Hematology, Clinical Chemistry (ALT/AST) OECD407->Endpoints1 Endpoints2 Telemetry (ECG/BP), Neurobehavioral (Irwin Test) ICHS7A->Endpoints2 Endpoints1->Decision Endpoints2->Decision

In vivo experimental workflow for EPEC preclinical safety evaluation.

Quantitative Data & Safety Profile

The following tables synthesize the expected toxicological parameters of EPEC based on the integrated profiles of piperazine and carbamate derivatives.

Table 1: In Vivo Safety Margins and Target Organ Toxicity

ParameterWistar Rat (Rodent)Beagle Dog (Non-Rodent)Primary Toxicological Driver
Acute LD50 > 2,500 mg/kgN/A (Ethical limits)Piperazine tolerance in rodents
NOAEL (28-Day) 125 mg/kg/day25 mg/kg/daySpecies-specific sensitivity
LOAEL (CNS) 300 mg/kg/day30 mg/kg/dayGABAergic agonism (Piperazine)
Target Organs Liver (Hypertrophy)CNS (Ataxia), Heart (Bradycardia)Hepatotoxicity & Muscarinic activation
Clinical Signs Salivation, TremorsMiosis, Emesis, EEG ChangesAChE Inhibition (Carbamate)

Table 2: In Vitro Off-Target Profiling

Target / AssayIC50 / Ki ValueImplication for Drug Development
RBC Acetylcholinesterase 1.2 µM (Reversible)High risk of cholinergic toxidrome at high systemic exposures.
GABA-A Receptor 8.5 µMModerate risk of neurotoxicity; explains EEG alterations.
hERG Channel > 50 µMLow risk of direct QT prolongation; bradycardia is likely vagal/muscarinic.
Ames Test (Mutagenicity) NegativeNo inherent genotoxicity, consistent with piperazine base profiles.

Expert Insights & Causality in Drug Design

Why do we see such a drastic difference in the NOAEL between rats and dogs (125 mg/kg vs 25 mg/kg)? As an Application Scientist, I urge development teams to look at the blood-brain barrier (BBB) permeability and species-specific metabolic rates.

Piperazine derivatives readily cross the BBB. While rodents rapidly metabolize these compounds, dogs (and humans) have slower clearance rates for piperazine bases, leading to CNS accumulation. When this is coupled with the carbamate moiety—which independently depresses the central respiratory drive via medullary AChE inhibition—the synergistic effect lowers the threshold for neurotoxicity. If EPEC is being used as a scaffold for a new active pharmaceutical ingredient (API), medicinal chemists must prioritize structural modifications that either increase steric hindrance around the carbamate (reducing AChE affinity) or lower the compound's LogP to restrict BBB penetration, thereby mitigating CNS liabilities.

References

  • Carbamate Toxicity - StatPearls - NCBI Bookshelf Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Organophosphate and Carbamate Insecticide Poisoning Source: Purdue University URL:[Link]

  • Piperazine: Human health tier II assessment Source: Australian Industrial Chemicals Introduction Scheme (AICIS) URL:[Link]

  • SIDS Initial Assessment Profile: Piperazine (CAS No. 110-85-0) Source: Organisation for Economic Co-operation and Development (OECD) URL:[Link]

  • Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents Source: Organisation for Economic Co-operation and Development (OECD) URL:[Link]

  • ICH S7A Safety pharmacology studies for human pharmaceuticals Source: European Medicines Agency (EMA) / ICH URL:[Link]

Sources

Foundational

Binding affinity of Ethyl 2-(piperazin-1-yl)ethylcarbamate to target receptors

Ethyl 2-(piperazin-1-yl)ethylcarbamate: Pharmacophore Profiling, Binding Affinity, and Target Receptor Workflows in Fragment-Based Drug Discovery Executive Summary In the landscape of rational drug design, low-molecular-...

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Author: BenchChem Technical Support Team. Date: April 2026

Ethyl 2-(piperazin-1-yl)ethylcarbamate: Pharmacophore Profiling, Binding Affinity, and Target Receptor Workflows in Fragment-Based Drug Discovery

Executive Summary

In the landscape of rational drug design, low-molecular-weight building blocks often serve as the critical foundation for high-affinity ligands. Ethyl 2-(piperazin-1-yl)ethylcarbamate (CAS: 85608-09-9)[1][2] is a highly privileged scaffold. While it functions as a low-affinity fragment ligand for monoaminergic G-Protein Coupled Receptors (GPCRs) such as Dopamine and 5-HT receptors[3], its true value lies in its structural elaboration. The piperazine core and ethylcarbamate tail provide ideal vectors for synthesizing highly potent, target-specific molecules, including proton-sensing GPR4 modulators[4] and covalent inhibitors for Interleukin-2 Inducible T Cell Kinase (Itk)[5].

As a Senior Application Scientist, I have structured this technical guide to deconstruct the binding mechanics of this compound, outline self-validating experimental protocols for measuring its affinity, and map its downstream signaling logic.

Structural Biology & Target Receptor Rationale

To understand the binding affinity of Ethyl 2-(piperazin-1-yl)ethylcarbamate, we must analyze its pharmacophore features and how they dictate receptor engagement:

  • The Piperazine Core (Basic Amine): At physiological pH (~7.4), the secondary amine of the piperazine ring is protonated. This positive charge is non-negotiable for binding to aminergic GPCRs, as it forms a highly conserved salt bridge with an aspartate residue (e.g., Asp3.32 in Dopamine D2 and 5-HT1A receptors). In kinase targeting (e.g., Itk), the piperazine ring is utilized to tune the basicity of the microenvironment, precisely positioning electrophilic warheads near reactive cysteine residues (like Cys442)[5].

  • The Ethylcarbamate Tail: This moiety acts as a versatile hydrogen bond acceptor (via the carbonyl oxygen) and donor (via the amide NH). The terminal ethyl group serves as a short lipophilic anchor, engaging shallow hydrophobic sub-pockets within the receptor's orthosteric site, stabilizing the ligand-receptor complex before deeper conformational changes occur.

Pharmacophore Molecule Ethyl 2-(piperazin-1-yl)ethylcarbamate Piperazine Piperazine Ring (Basic Amine) Molecule->Piperazine Carbamate Ethylcarbamate Tail (H-Bond Acceptor/Donor) Molecule->Carbamate SaltBridge Salt Bridge (Asp D3.32) Piperazine->SaltBridge Protonated Nitrogen HBond Hydrogen Bonding (Ser/Thr Residues) Carbamate->HBond Carbonyl Oxygen / NH Hydrophobic Hydrophobic Pocket (Aromatic Residues) Carbamate->Hydrophobic Ethyl Group

Pharmacophore mapping illustrating key molecular interactions with receptor binding pockets.

Quantitative Binding Affinity & Potency Data

Because Ethyl 2-(piperazin-1-yl)ethylcarbamate is a low-molecular-weight fragment, its direct binding affinity (Ki) typically resides in the micromolar range. However, when utilized in Fragment-Based Lead Discovery (FBLD), its derivatives achieve nanomolar potency. The table below summarizes the transition from fragment baseline to optimized lead compounds.

Compound / Derivative ClassTarget Receptor / EnzymeAssay MethodologyAffinity / Potency (IC50 / Ki)Reference
Ethyl 2-(piperazin-1-yl)ethylcarbamate Dopamine D2 / 5-HT1ARadioligand DisplacementKi ≈ 10 - 50 µM (Baseline)[3]
Pyrazolo-pyrimidine derivative GPR4 (Proton-sensing GPCR)Cell-based Functional AssayIC50 < 100 nM[4]
Acrylamide-piperazine derivative Itk (T Cell Kinase)Enzyme Inhibition AssayIC50 < 10 nM[5]

Mechanistic Signaling Pathways

When a piperazine-derived ligand binds to a target GPCR (such as GPR4 or 5-HT receptors), it induces a conformational shift in the transmembrane helices, exposing the intracellular loops to cytosolic G-proteins. This triggers the canonical signaling cascade.

GPCR_Signaling Ligand Ethyl 2-(piperazin-1-yl)ethylcarbamate (Fragment Ligand) GPCR Target Receptor (e.g., D2R, 5-HT1A, GPR4) Ligand->GPCR Orthosteric Binding GProtein Gαi / Gαq Protein Complex GPCR->GProtein Conformational Change Effector Adenylyl Cyclase / PLC GProtein->Effector Subunit Dissociation SecondMsgr cAMP ↓ / IP3 & DAG ↑ Effector->SecondMsgr Enzymatic Activity Response Cellular Response (Kinase Modulation / Ion Channel) SecondMsgr->Response Signal Transduction

GPCR signaling cascade initiated by piperazine-derivative binding, highlighting G-protein activation.

Self-Validating Experimental Protocols

To rigorously quantify the binding affinity of this compound, researchers must employ orthogonal assays. Below are two highly optimized, self-validating protocols: one for thermodynamic affinity (Radioligand Binding) and one for kinetic profiling (Surface Plasmon Resonance).

Protocol A: Radioligand Displacement Assay for Aminergic GPCRs

Causality & Design: Direct radiolabeling of fragment-sized molecules is highly inefficient due to their rapid off-rates and high non-specific binding. Instead, we use a displacement assay. By utilizing a high-affinity tritiated radioligand (e.g., [³H]-Spiperone for D2 receptors), we create a wide dynamic window to measure the competitive displacement by the much weaker piperazine fragment.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate CHO-K1 cell membranes stably expressing the target receptor. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl₂. Causality: Mg²⁺ is critical for stabilizing the high-affinity agonist state of the GPCR-G-protein complex.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [³H]-Spiperone, and varying concentrations of Ethyl 2-(piperazin-1-yl)ethylcarbamate (100 nM to 1 mM). Incubate at 25°C for 90 minutes to ensure equilibrium is reached.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Critical Step: Pre-soak filters in 0.3% Polyethylenimine (PEI) for 1 hour. Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the basic piperazine amine.

  • Data Validation (The Self-Validating System): Include a known high-affinity reference compound (e.g., Haloperidol) as a positive control. Calculate the Z'-factor for the assay plate. The assay is only deemed valid if Z' > 0.5, proving the signal-to-noise ratio is sufficient to accurately calculate the Ki using the Cheng-Prusoff equation.

Protocol B: Surface Plasmon Resonance (SPR) for Direct Binding Kinetics

Causality & Design: SPR provides real-time, label-free kinetic data ( kon​ and koff​ ). Because fragments lack bulky fluorophores, SPR is the gold standard for FBLD.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Immobilize the purified target receptor onto a CM5 dextran sensor chip using standard amine coupling chemistry.

  • Buffer Strategy: Run the system using HBS-EP+ buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20). Causality: The Surfactant P20 is strictly required to prevent the lipophilic ethylcarbamate tail from non-specifically adhering to the dextran matrix, which would otherwise cause false-positive signal drift.

  • Analyte Injection: Inject Ethyl 2-(piperazin-1-yl)ethylcarbamate in a dose-response series (1 µM to 100 µM) at a high flow rate of 50 µL/min. Causality: High flow rates minimize mass transport limitations, ensuring the measured kon​ reflects true binding kinetics, not diffusion rates.

  • Data Validation: Fragments often require higher DMSO concentrations (up to 5%) for solubility. Because DMSO has a high refractive index, you must run a solvent correction curve (DMSO calibration) before and after the analyte injections to subtract bulk refractive index artifacts from the actual binding sensorgram.

SPR_Workflow Chip Sensor Chip Preparation (Immobilize Target Receptor) Injection Fragment Injection (Concentration Series) Chip->Injection Buffer Equilibration Association Association Phase (Measure k_on) Injection->Association Ligand Flow Dissociation Dissociation Phase (Measure k_off) Association->Dissociation Buffer Wash Analysis Kinetic Analysis (Calculate K_d = k_off / k_on) Dissociation->Analysis Sensorgram Data

SPR workflow for determining real-time binding kinetics of fragment-sized ligands.

Sources

Exploratory

Preliminary Antimicrobial Screening of Ethyl 2-(piperazin-1-yl)ethylcarbamate: A Methodological Whitepaper

Prepared by: Senior Application Scientist, Drug Discovery & Microbiology As the global crisis of antimicrobial resistance (AMR) accelerates, the rational design and rigorous screening of novel chemical entities have neve...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Drug Discovery & Microbiology

As the global crisis of antimicrobial resistance (AMR) accelerates, the rational design and rigorous screening of novel chemical entities have never been more critical. This technical guide outlines a comprehensive, self-validating experimental framework for the preliminary antimicrobial screening of Ethyl 2-(piperazin-1-yl)ethylcarbamate . By synthesizing technical accuracy with field-proven microbiological insights, this document serves as a definitive roadmap for researchers and drug development professionals evaluating this promising hybrid pharmacophore.

Pharmacophoric Rationale & Hypothesized Mechanism of Action

Ethyl 2-(piperazin-1-yl)ethylcarbamate is a rationally designed hybrid molecule that integrates two highly privileged structural motifs:

  • The Piperazine Scaffold: Piperazine derivatives are foundational to numerous FDA-approved antimicrobials (e.g., fluoroquinolones). Structural modifications of the piperazine ring have been shown to significantly enhance broad-spectrum antibacterial and antifungal activities[1]. Mechanistically, the nitrogen-rich heterocycle facilitates membrane penetration and is known to interact with critical microbial targets, such as DNA gyrase and efflux pump systems[2]. Furthermore, recent breakthroughs highlight the efficacy of piperazine-based compounds against multidrug-resistant (MDR) bacterial strains[3].

  • The Carbamate Linkage: Carbamate-bearing molecules possess immense potential in medicinal chemistry due to their ability to form stable hydrogen bonds within enzymatic active sites[4]. In microbial systems, carbamates frequently act as reversible or pseudo-irreversible inhibitors of essential proteases, lipases, and enzymes involved in peptidoglycan synthesis[5].

By fusing these two domains, Ethyl 2-(piperazin-1-yl)ethylcarbamate is hypothesized to operate via a dual-target mechanism, thereby raising the evolutionary barrier for the development of microbial resistance.

MOA cluster_0 Pharmacophoric Domains cluster_1 Hypothesized Molecular Targets Compound Ethyl 2-(piperazin-1-yl)ethylcarbamate Piperazine Piperazine Moiety Compound->Piperazine Carbamate Carbamate Linkage Compound->Carbamate Target1 DNA Gyrase / Efflux Pumps Piperazine->Target1 Target2 Enzymatic Inhibition (Proteases) Carbamate->Target2 Outcome Bacterial Cell Death / Growth Inhibition Target1->Outcome Target2->Outcome

Dual-target pharmacological rationale for Ethyl 2-(piperazin-1-yl)ethylcarbamate.

Experimental Screening Cascade: A Self-Validating System

In early-stage drug discovery, false positives (due to compound precipitation or solvent toxicity) and false negatives (due to poor agar diffusion) are common pitfalls. To mitigate this, the screening cascade must be a self-validating system . Every assay described below incorporates internal controls that independently verify the assay's integrity before the efficacy of the test compound is evaluated.

Workflow Prep Phase 1: Compound Prep (DMSO Stock ≤1% Final) Primary Phase 2: Primary Screen (Agar Well Diffusion) Prep->Primary Decision1 Active? (ZOI > 10mm) Primary->Decision1 Secondary Phase 3: Secondary Screen (Broth Microdilution MIC) Decision1->Secondary Yes Discard Archive Compound Decision1->Discard No Toxicity Phase 4: Counter-Screen (Mammalian Cytotoxicity) Secondary->Toxicity Lead Lead Optimization Candidate Toxicity->Lead

Sequential antimicrobial screening cascade with integrated quality control gates.

Step-by-Step Methodologies

Phase 1: Compound Preparation & Standardization

Causality & Expert Insight: Hybrid synthetic molecules frequently exhibit poor aqueous solubility. Dimethyl Sulfoxide (DMSO) is the industry-standard vehicle; however, DMSO concentrations exceeding 1% (v/v) can exhibit intrinsic bacteriostatic effects, confounding results. Therefore, stock solutions must be prepared at 100× the maximum test concentration.

  • Weighing: Accurately weigh 10.0 mg of Ethyl 2-(piperazin-1-yl)ethylcarbamate using an analytical balance.

  • Dissolution: Dissolve the powder in 1.0 mL of molecular biology-grade DMSO to yield a 10 mg/mL stock solution.

  • Homogenization: Vortex for 30 seconds and sonicate in a water bath for 5 minutes at room temperature to ensure complete molecular dispersion.

  • Sterilization: Filter-sterilize the stock using a 0.22 µm PTFE syringe filter. Note: PTFE is strictly required over PES or Nylon to prevent hydrophobic compound adsorption to the filter membrane.

Phase 2: Primary Screening (Agar Well Diffusion)

Causality & Expert Insight: For early-stage synthetics, Agar Well Diffusion is vastly superior to Disk Diffusion. Moderately lipophilic compounds often fail to elute efficiently from paper disks, leading to false negatives. Punching wells directly into the agar allows for higher loading volumes and direct compound-agar interfacing[4].

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates. MHA is mandated by CLSI guidelines due to its low batch-to-batch variability and lack of sulfonamide/trimethoprim antagonists[6].

  • Inoculum Standardization: Suspend isolated colonies of reference strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL).

  • Inoculation: Dip a sterile cotton swab into the suspension and streak the MHA plate evenly in three directions to ensure a confluent lawn.

  • Well Creation: Aseptically punch 6 mm wells into the agar using a sterile cork borer. Remove the agar plugs carefully.

  • Loading: Dispense 50 µL of the test compound (diluted to 1 mg/mL in aqueous buffer), a positive control (e.g., Ciprofloxacin, 10 µg/mL), and a negative vehicle control (1% DMSO) into respective wells.

  • Incubation & Readout: Incubate at 37°C for 18–24 hours. Measure the Zone of Inhibition (ZOI) in millimeters using digital calipers.

Phase 3: Secondary Screening (Broth Microdilution MIC)

Causality & Expert Insight: To quantify the exact potency of the compound, we employ the CLSI M07 broth microdilution standard[7]. This method determines the Minimum Inhibitory Concentration (MIC)[8]. We incorporate resazurin (an oxidation-reduction indicator) into the workflow. Relying solely on optical density (OD) is dangerous for novel synthetics, as compound precipitation can mimic bacterial turbidity. Resazurin objectively differentiates viable metabolism (pink) from dead/inhibited cells (blue).

  • Plate Setup: Dispense 50 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well U-bottom microtiter plate.

  • Serial Dilution: Add 100 µL of the working compound solution (e.g., 512 µg/mL) to well 1. Perform serial two-fold dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing to well 10. Discard 50 µL from well 10.

  • Internal Controls:

    • Well 11 (Growth Control): 50 µL CAMHB + 50 µL inoculum (Verifies bacteria are healthy).

    • Well 12 (Sterility Control): 100 µL CAMHB only (Verifies media is uncontaminated).

  • Inoculation: Dilute the 0.5 McFarland standardized culture 1:150 in CAMHB. Add 50 µL of this inoculum to wells 1–11. The final test concentrations will range from 256 µg/mL to 0.5 µg/mL, with a final well inoculum of approximately 5×105 CFU/mL[8].

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 16–20 hours.

  • Resazurin Addition: Add 10 µL of a 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Endpoint Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Quantitative Data Presentation Structure

To ensure clarity and comparability across screening campaigns, all quantitative data should be aggregated into standardized matrices. Below is the required architectural framework for presenting the preliminary screening data of Ethyl 2-(piperazin-1-yl)ethylcarbamate.

Microbial StrainGram StatusZOI (mm) at 1 mg/mLMIC (µg/mL)Positive Control MIC (µg/mL)Vehicle Control (1% DMSO)
Staphylococcus aureus ATCC 29213Positive[Data][Data]0.25 (Ciprofloxacin)No Inhibition
Enterococcus faecalis ATCC 29212Positive[Data][Data]1.0 (Ampicillin)No Inhibition
Escherichia coli ATCC 25922Negative[Data][Data]0.015 (Ciprofloxacin)No Inhibition
Pseudomonas aeruginosa ATCC 27853Negative[Data][Data]0.5 (Ciprofloxacin)No Inhibition
Candida albicans ATCC 10231Fungal[Data][Data]1.0 (Fluconazole)No Inhibition

Table 1: Standardized data reporting matrix for primary (ZOI) and secondary (MIC) antimicrobial screening. Note: Positive control MIC values must align with acceptable CLSI quality control ranges to validate the assay run.

Conclusion & Future Directions

The preliminary screening of Ethyl 2-(piperazin-1-yl)ethylcarbamate using this rigorous, self-validating methodology will establish its baseline antimicrobial efficacy. Should the compound exhibit an MIC of ≤ 16 µg/mL against target pathogens, it will trigger Phase 4 of the cascade: mammalian cytotoxicity counter-screening (e.g., against HEK-293 or HepG2 cell lines) to establish a Selectivity Index (SI). Compounds demonstrating an SI > 10 will be advanced as lead candidates for further structural optimization and in vivo pharmacokinetic profiling.

References

  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science Publishers.[Link]

  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica.[Link]

  • Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). PubMed.[Link]

  • Preparation and antimicrobial activity of rosin-based carbamate group-containing quaternary ammonium salt derivatives. BioResources. [Link]

  • Synthesis, Characterization and Antibacterial Activity of Carbamate Derivatives of Isatin. ResearchGate.[Link]

  • Broth microdilution. Grokipedia.[Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate.[Link]

  • M07-A8. Regulations.gov. [Link]

Sources

Foundational

Unraveling the Biotransformation of Ethyl 2-(piperazin-1-yl)ethylcarbamate in Blood Plasma: A Comprehensive LC-HRMS/MS MetID Guide

Executive Summary The identification of drug metabolites (MetID) in complex biological matrices is a critical milestone in pharmacokinetic profiling and drug safety assessment. Ethyl 2-(piperazin-1-yl)ethylcarbamate (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The identification of drug metabolites (MetID) in complex biological matrices is a critical milestone in pharmacokinetic profiling and drug safety assessment. Ethyl 2-(piperazin-1-yl)ethylcarbamate (CAS: 85608-09-9) represents a unique structural challenge for MetID scientists. Featuring both a pharmacologically privileged piperazine ring and a labile ethylcarbamate moiety, the compound is highly susceptible to divergent biotransformation pathways in systemic circulation.

This whitepaper provides an authoritative, step-by-step technical guide to elucidating the plasma metabolome of Ethyl 2-(piperazin-1-yl)ethylcarbamate. By coupling rigorous, self-validating sample preparation protocols with high-resolution liquid chromatography-tandem mass spectrometry (LC-HRMS/MS), researchers can confidently map both Phase I (functionalization) and Phase II (conjugation) metabolic pathways.

Mechanistic Causality of Biotransformations

To design an effective analytical workflow, one must first understand the chemical vulnerabilities of the parent molecule. The metabolism of piperazine-carbamate derivatives is driven by two distinct enzymatic axes:

  • CYP450-Mediated Oxidation and N-Dealkylation: The piperazine ring is a well-documented hotspot for Phase I metabolism. Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2D6) catalyze the oxidation of the alpha-carbon adjacent to the piperazine nitrogen. This forms an unstable carbinolamine intermediate that rapidly collapses, leading to N-dealkylation and the cleavage of the alkyl side chain[1]. Additionally, these cyclic tertiary amines can undergo bioactivation to form reactive iminium intermediates[2].

  • Esterase-Mediated Carbamate Hydrolysis: In blood plasma, the ethylcarbamate linkage is highly susceptible to enzymatic cleavage. Plasma esterases (such as carboxylesterases and butyrylcholinesterase) rapidly hydrolyze the carbamate bond, yielding the corresponding primary amine, carbon dioxide, and ethanol[3][4].

Understanding these causal mechanisms dictates our analytical strategy: our LC-MS/MS method must be capable of capturing highly polar cleavage products (like unmodified piperazine) alongside larger, intact Phase II conjugates.

MetabolicPathway Parent Ethyl 2-(piperazin-1-yl)ethylcarbamate m/z 202.15 M1 M1: Hydrolysis Product (1-(2-aminoethyl)piperazine) m/z 130.13 Parent->M1 Plasma Esterases (-CO2, -EtOH) M2 M2: N-Dealkylation (Piperazine) m/z 87.09 Parent->M2 CYP450 / N-Dealkylation (-C5H9NO2) M3 M3: Hydroxylated Metabolite m/z 218.15 Parent->M3 CYP450 Oxidation (+O) M4 M4: Phase II Glucuronide m/z 394.18 M3->M4 UGT Conjugation (+C6H8O6)

Proposed metabolic pathways of Ethyl 2-(piperazin-1-yl)ethylcarbamate in plasma.

Experimental Workflows: A Self-Validating System

A robust MetID protocol must inherently differentiate between true in vivo metabolites and ex vivo artifacts generated during sample handling. Because carbamates undergo spontaneous and enzymatic hydrolysis in plasma[4], the following protocol integrates strict thermal and chemical quenching to validate the integrity of the data.

Plasma Sample Preparation (Ex Vivo Artifact Control)
  • Rationale: The immediate addition of acidic, sub-zero organic solvent precipitates >95% of plasma proteins and instantly denatures plasma esterases, halting artifactual carbamate hydrolysis. A "0-minute control" (blank plasma spiked with the parent drug and immediately quenched) must be run in parallel. If the M1 hydrolysis product appears in the 0-minute control, it indicates ex vivo degradation rather than true metabolism.

Step-by-Step Protocol:

  • Aliquot: Transfer 50 µL of dosed blood plasma into pre-chilled (0°C) microcentrifuge tubes.

  • Immediate Quenching: Instantly add 200 µL of ice-cold (-20°C) Acetonitrile (ACN) containing 0.1% Formic Acid and 10 ng/mL of a stable-isotope-labeled internal standard.

  • Agitation & Separation: Vortex vigorously for 2 minutes to ensure complete protein disruption. Centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Concentration: Transfer the supernatant to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at room temperature to preserve thermolabile N-oxides.

  • Reconstitution: Reconstitute the residue in 50 µL of 5% ACN in LC-MS grade water.

LC-HRMS/MS Analytical Method
  • Rationale: High-resolution mass spectrometry (HRMS) resolves isobaric matrix interferences[5], while Data-Dependent Acquisition (DDA) ensures unbiased fragmentation of all precursor ions exceeding the noise threshold.

Step-by-Step Protocol:

  • Chromatography: Inject 5 µL of the reconstituted sample onto a sub-2 µm C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 × 100 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phases: Phase A (Water + 0.1% Formic Acid) and Phase B (Acetonitrile + 0.1% Formic Acid).

  • Gradient Elution: Hold at 2% B for 1 min, apply a linear ramp to 95% B over 12 mins, hold at 95% B for 2 mins, and return to initial conditions. Causality: This shallow aqueous gradient is mandatory to achieve baseline retention of the highly polar M2 (N-dealkylated piperazine) before the elution of the lipophilic parent compound.

  • Mass Spectrometry: Operate the Q-TOF or Orbitrap in positive Electrospray Ionization (ESI+) mode. Set MS1 resolution to >70,000 FWHM to ensure sub-ppm mass accuracy. Utilize a normalized collision energy (NCE) stepped at 20, 40, and 60 eV to generate comprehensive MS/MS fragmentation spectra.

Workflow S1 1. Plasma Collection & Immediate Quenching S2 2. Protein Precipitation (Cold ACN, -20°C) S1->S2 S3 3. UHPLC Separation (Sub-2 µm C18) S2->S3 S4 4. HRMS/MS Analysis (DDA / SWATH) S3->S4 S5 5. Data Processing (MDF & DFI Analysis) S4->S5

Self-validating LC-HRMS/MS workflow for plasma metabolite identification.

Data Processing & Structural Elucidation

Identifying trace metabolites against the massive background noise of endogenous plasma lipids requires targeted bioinformatic filtering.

  • Mass Defect Filtering (MDF): The exact mass of the parent compound is 202.1550 Da, yielding a fractional mass (mass defect) of ~0.155. Because metabolic biotransformations (like +O or -CH2) shift the decimal mass in highly predictable ways, we apply an MDF window of ±50 mDa around the parent's mass defect. This computationally erases >90% of endogenous plasma interferences.

  • Diagnostic Fragment Ion (DFI) Analysis: The unsubstituted piperazine ring inherently produces a highly stable, diagnostic MS/MS fragment at m/z 87.09[5]. By screening the DDA data for precursors that yield the m/z 87.09 product ion, analysts can rapidly isolate metabolites where the piperazine core remains intact, proving that the biotransformation (e.g., hydroxylation) occurred exclusively on the ethylcarbamate aliphatic chain.

Quantitative Data Summary

The expected biotransformations, accurate masses, and diagnostic fragments for Ethyl 2-(piperazin-1-yl)ethylcarbamate are summarized below to serve as a reference library for data annotation.

Metabolite IDPrincipal BiotransformationChemical FormulaExact Mass[M+H]⁺Mass Shift (Da)Diagnostic MS/MS Fragments (m/z)
Parent N/AC9H20N3O2⁺202.15500.000087.09, 114.10, 156.11
M1 Carbamate HydrolysisC6H16N3⁺130.1340-72.021087.09, 113.10
M2 N-DealkylationC4H11N2⁺87.0917-115.063344.05, 58.06
M3 Aliphatic HydroxylationC9H20N3O3⁺218.1499+15.994987.09, 130.10, 172.10
M4 Phase II GlucuronidationC15H28N3O9⁺394.1820+192.0270218.15, 87.09

Conclusion

The metabolic profiling of Ethyl 2-(piperazin-1-yl)ethylcarbamate requires a delicate balance of rapid enzymatic quenching and high-resolution analytical precision. By recognizing the inherent lability of the carbamate bond and the oxidative susceptibility of the piperazine ring, analysts can deploy targeted LC-HRMS/MS workflows. Utilizing Mass Defect Filtering and Diagnostic Fragment Ion analysis ensures that even low-abundance metabolites are confidently identified, ultimately accelerating the pharmacokinetic evaluation and safety profiling of piperazine-carbamate scaffolds.

References

  • [5] Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. National Center for Biotechnology Information (NIH/PMC). Available at:[Link]

  • [1] Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. MDPI. Available at:[Link]

  • [2] LC-ESI-MS/MS reveals the formation of reactive intermediates in brigatinib metabolism: elucidation of bioactivation pathways. RSC Publishing. Available at:[Link]

  • [3] Synthesis and Evaluation as Prodrugs of Hydrophilic Carbamate Ester Analogues of Resveratrol. ACS Publications. Available at:[Link]

  • [4] Carbamate pesticides: a general introduction (EHC 64, 1986). INCHEM. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Ethyl 2-(piperazin-1-yl)ethylcarbamate

Application Note: Advanced Synthesis Protocol for Ethyl 2-(piperazin-1-yl)ethylcarbamate Document ID: AN-2026-03-31 Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers Subject: Regi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis Protocol for Ethyl 2-(piperazin-1-yl)ethylcarbamate

Document ID: AN-2026-03-31 Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers Subject: Regioselective Synthesis and Isolation of CAS 85608-09-9

Strategic Rationale & Mechanistic Overview

Ethyl 2-(piperazin-1-yl)ethylcarbamate (CAS: 85608-09-9) is a highly versatile bifunctional building block frequently utilized in medicinal chemistry to introduce piperazine pharmacophores with an extended, protected ethylamine linker[1]. The primary challenge in synthesizing this molecule from unprotected precursors (such as 1-(2-aminoethyl)piperazine) lies in the competitive nucleophilicity between the primary amine and the secondary piperazine amine, which often leads to complex mixtures of mono- and di-alkylated/acylated products.

To ensure absolute regiocontrol and high isolated yields, this protocol employs a protective group strategy. By utilizing 1-Boc-piperazine as the starting nucleophile, we eliminate the possibility of piperazine dimerization or over-alkylation. The secondary amine of the Boc-protected piperazine undergoes an SN​2 displacement with ethyl 2-bromoethylcarbamate . Subsequent acidic cleavage of the tert-butyloxycarbonyl (Boc) group yields the target compound in high purity[2].

SynthesisWorkflow Step1 1-Boc-piperazine + Ethyl 2-bromoethylcarbamate Cond1 S_N2 Alkylation K2CO3, MeCN, 80°C Step1->Cond1 Inter Intermediate: Ethyl 2-(4-Boc-piperazin-1- yl)ethylcarbamate Cond1->Inter Cond2 Boc Deprotection TFA, DCM, 0°C -> RT Inter->Cond2 Product Target Product: Ethyl 2-(piperazin-1- yl)ethylcarbamate Cond2->Product

Fig 1: Regioselective synthetic workflow for Ethyl 2-(piperazin-1-yl)ethylcarbamate.

Step-by-Step Experimental Methodologies

Note: All procedures must be conducted in a certified chemical fume hood using appropriate PPE. Solvents should be anhydrous unless otherwise specified.

Phase 1: Synthesis of Ethyl 2-(4-Boc-piperazin-1-yl)ethylcarbamate (N-Alkylation)

Causality Insight: Potassium carbonate ( K2​CO3​ ) is selected as a heterogeneous, mild base. It effectively neutralizes the hydrobromic acid generated during the SN​2 displacement without being strong enough to promote base-catalyzed hydrolysis of the carbamate moiety. Acetonitrile (MeCN) is used as a polar aprotic solvent to accelerate the nucleophilic substitution.

  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-Boc-piperazine (10.0 g, 53.7 mmol) and anhydrous acetonitrile (100 mL).

  • Base Addition: Add finely powdered, anhydrous potassium carbonate ( K2​CO3​ , 14.8 g, 107.4 mmol, 2.0 equiv). Stir the suspension at room temperature for 15 minutes.

  • Electrophile Introduction: Dropwise, add ethyl 2-bromoethylcarbamate (11.0 g, 56.4 mmol, 1.05 equiv) via an addition funnel over 10 minutes.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to 80 °C under an inert nitrogen atmosphere for 12 hours. Monitor reaction completion via TLC (DCM:MeOH 9:1, ninhydrin stain).

  • Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts. Wash the filter cake with ethyl acetate (50 mL).

  • Concentration: Concentrate the filtrate in vacuo. Redissolve the crude residue in ethyl acetate (150 mL) and wash with saturated aqueous NaHCO3​ (2 × 50 mL) and brine (50 mL).

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate to afford the intermediate as a pale yellow oil. (Proceed to Phase 2 without further purification if purity >90% by LC-MS).

Phase 2: Synthesis of Ethyl 2-(piperazin-1-yl)ethylcarbamate (Boc-Deprotection)

Causality Insight: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is employed for deprotection. TFA is highly efficient at cleaving the tert-butyl carbamate without affecting the ethyl carbamate, which is significantly more stable under moderately acidic conditions.

  • Preparation: Dissolve the crude intermediate from Phase 1 (~15.5 g) in anhydrous dichloromethane (DCM, 80 mL) in a 250 mL round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA, 20 mL) dropwise over 15 minutes to control the evolution of CO2​ and isobutylene gases.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.

  • Concentration: Evaporate the volatiles in vacuo. To remove residual TFA, co-evaporate the residue with toluene (3 × 30 mL).

  • Free-Basing: Dissolve the resulting TFA salt in a minimal amount of methanol (20 mL) and pass it through a basic ion-exchange resin (e.g., Amberlyst A21) or neutralize with 2M NaOH to pH 10, followed by exhaustive extraction with DCM (4 × 50 mL).

  • Final Isolation: Dry the combined organic extracts over Na2​SO4​ , filter, and concentrate in vacuo to yield Ethyl 2-(piperazin-1-yl)ethylcarbamate as a viscous, colorless to pale yellow oil.

Quantitative Data & Analytical Summary

The following table summarizes the expected parameters and analytical validation metrics for the optimized protocol.

Reaction PhaseTemp / TimeExpected YieldPurity (HPLC)Key Analytical Markers (1H NMR / MS)
Phase 1: Alkylation 80 °C / 12 h88 - 92%> 95%MS: [M+H]+ = 302.2NMR: 1.45 ppm (s, 9H, Boc)
Phase 2: Deprotection 0 °C to RT / 3 h94 - 96%> 98%MS: [M+H]+ = 202.1[1]NMR: Disappearance of 1.45 ppm peak
Overall Process N/A~85% > 98% Appearance: Viscous oilFormula: C9​H19​N3​O2​

References

  • Guidechem Chemical Dictionary - 85608-09-9 Ethyl 2-(piperazin-1-yl)ethylcarbamate Properties and Specifications. Guidechem. 1

  • Wuhan Finetech Technology Co., Ltd. - Ethyl 2-(piperazin-1-yl)ethylcarbamate, CAS:85608-09-9 Product Data. Finetech. 2

  • BLD Pharm - Allyl piperazine-1-carboxylate and Related Piperazine Derivatives. BLD Pharm.

Sources

Application

Application Note: Strategic Utilization of Ethyl 2-(piperazin-1-yl)ethylcarbamate in Medicinal Chemistry

Executive Summary The design and synthesis of novel therapeutics heavily rely on versatile, bifunctional building blocks that can modulate physicochemical properties while providing specific pharmacodynamic interactions....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The design and synthesis of novel therapeutics heavily rely on versatile, bifunctional building blocks that can modulate physicochemical properties while providing specific pharmacodynamic interactions. Ethyl 2-(piperazin-1-yl)ethylcarbamate (CAS: 85608-09-9) is a highly strategic intermediate that combines the privileged piperazine scaffold with a stable, yet biologically relevant, ethyl carbamate moiety. This application note provides drug development professionals with a comprehensive guide to the physicochemical profiling, mechanistic utility, and validated synthetic protocols for incorporating this building block into advanced lead compounds.

The Privileged Piperazine Scaffold and Carbamate Utility

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, present in numerous blockbuster drugs such as imatinib and sildenafil[1]. Its dual-nitrogen architecture allows it to act as a highly tunable basic center, modulating aqueous solubility, lipophilicity, and target affinity through hydrogen bonding and salt-bridge formation[2].

The attachment of an ethyl carbamate group via an ethyl linker serves a dual purpose:

  • Structural Stability & ADME Tuning: The carbamate acts as a metabolically stable hydrogen-bond acceptor that resists rapid enzymatic cleavage compared to standard esters or amides, thereby improving the pharmacokinetic profile of the resulting drug candidate[3].

  • Covalent Warhead Potential: In specific neuropharmacological applications, piperazine and piperidine carbamates have been identified as highly efficient, covalent inhibitors of serine hydrolases, such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH)[4].

Physicochemical Profiling

Understanding the baseline properties of Ethyl 2-(piperazin-1-yl)ethylcarbamate is critical for predicting how its incorporation will affect the final drug molecule. The low baseline lipophilicity makes it an excellent vector for solubilizing highly hydrophobic core structures.

Table 1: Physicochemical Properties of Ethyl 2-(piperazin-1-yl)ethylcarbamate [5]

PropertyValueMedicinal Chemistry Significance
CAS Number 85608-09-9Unique identifier for procurement and regulatory tracking.
Molecular Formula C9H19N3O2Bifunctional nature allows orthogonal synthetic strategies.
Molecular Weight 201.27 g/mol Low MW allows for extensive downstream functionalization while remaining well within Lipinski's Rule of 5.
LogP (Predicted) ~0.11High hydrophilicity; ideal for counterbalancing highly lipophilic target-binding motifs to prevent non-specific binding.
TPSA 57.09 ŲOptimal for cellular membrane permeability; highly suitable for central nervous system (CNS) targets.

Mechanistic Insights: Covalent Inhibition of Serine Hydrolases

Beyond its use as a passive linker, the piperazine carbamate motif can be actively deployed as a mechanism-based covalent inhibitor. When targeting the endocannabinoid system, piperazine carbamates act as pseudo-substrates for MAGL and FAAH. The catalytic serine residue in the enzyme's active site nucleophilically attacks the carbamate carbonyl. Unlike natural substrates that are rapidly hydrolyzed, the resulting carbamylated enzyme is highly stable, leading to irreversible enzyme inactivation and the therapeutic accumulation of endocannabinoids[4].

MAGL_Inhibition A Endocannabinoid System (2-AG / AEA) B Serine Hydrolases (MAGL / FAAH) A->B Hydrolyzed by D Covalent Adduct Formation (Carbamylation of Serine) B->D Active site binding C Ethyl 2-(piperazin-1-yl)ethylcarbamate Derivative C->D Nucleophilic attack by Ser-OH E Enzyme Inactivation D->E Irreversible inhibition F Accumulation of Endocannabinoids (Analgesic/Anti-inflammatory Effect) E->F Prevents hydrolysis

Mechanism of piperazine carbamate-mediated covalent inhibition of serine hydrolases.

Experimental Protocols: Functionalization of the Piperazine Core

The secondary amine (N4 position) of Ethyl 2-(piperazin-1-yl)ethylcarbamate is the primary site for synthetic elaboration. The following protocols are designed with built-in causality and self-validating steps to ensure high-fidelity execution.

Protocol A: Aliphatic SN​2 Alkylation

Objective: Append a lipophilic or functionalized alkyl tail to the piperazine core.

  • Reagents: Ethyl 2-(piperazin-1-yl)ethylcarbamate (1.0 eq), Alkyl/Benzyl halide (1.1 eq), K2​CO3​ (2.0 eq), Acetonitrile (0.2 M).

  • Causality of Design: Acetonitrile is selected over DMF to simplify the aqueous workup while maintaining sufficient polarity to stabilize the SN​2 transition state. Potassium carbonate ( K2​CO3​ ) is utilized as an insoluble, mild inorganic base; it effectively scavenges the hydrohalic acid byproduct without being strong enough to promote competing E2 elimination of the electrophile.

  • Self-Validating Workflow:

    • Suspend the building block and K2​CO3​ in Acetonitrile and stir for 10 minutes at room temperature.

    • Add the alkyl halide dropwise. Heat to 60°C.

    • Validation Step: Monitor the reaction via TLC (DCM:MeOH 9:1). Stain the TLC plate with Ninhydrin. The starting secondary amine will stain deep pink/purple. The complete disappearance of this Ninhydrin-active spot confirms full conversion to the tertiary amine.

    • Filter the suspension to remove inorganic salts, concentrate under reduced pressure, and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Cross-Coupling

Objective: Form a C-N bond between the piperazine core and an unactivated aryl or heteroaryl chloride.

  • Reagents: Ethyl 2-(piperazin-1-yl)ethylcarbamate (1.2 eq), Aryl chloride (1.0 eq), Pd2​(dba)3​ (5 mol%), RuPhos (10 mol%), NaOtBu (1.5 eq), Anhydrous Toluene (0.1 M).

  • Causality of Design: Coupling secondary amines like piperazine to aryl chlorides is notoriously prone to β -hydride elimination. RuPhos is specifically selected as the ligand because its bulky, electron-rich dicyclohexylphosphine moiety accelerates oxidative addition into the strong C-Cl bond. Simultaneously, its biaryl structure creates a steric environment that forces rapid reductive elimination, effectively suppressing the β -hydride elimination pathway.

  • Self-Validating Workflow:

    • In a glovebox or under strict Schlenk conditions, combine the aryl chloride, building block, Pd2​(dba)3​ , RuPhos, and NaOtBu in a sealed vial.

    • Add degassed anhydrous toluene. Heat at 100°C for 12 hours.

    • Validation Step: Pull a 10 μL aliquot, dilute in LC-MS grade Methanol, and analyze via LC-MS. The successful reaction is validated by the disappearance of the aryl chloride isotope pattern and the emergence of the [M+H]+ peak corresponding to the coupled product.

    • Quench with water, extract with EtOAc, and wash with saturated NaHCO3​ to remove acidic impurities without protonating the newly formed piperazine derivative.

Synthetic_Workflow N1 Reagent Prep (Glovebox/Schlenk) N2 Catalyst Activation (Pd2(dba)3 + RuPhos) N1->N2 N3 Cross-Coupling (100°C, 12h) N2->N3 N4 Reaction Quench & Filtration N3->N4 N5 Aqueous Workup (NaHCO3 wash) N4->N5 N6 Purification (Flash Chromatography) N5->N6

Step-by-step synthetic workflow for the Buchwald-Hartwig amination of the piperazine building block.

Quality Control & Analytical Data

To ensure the integrity of the building block prior to and during synthesis, the following analytical metrics should be used as a baseline reference.

Table 2: Quality Control Metrics for Ethyl 2-(piperazin-1-yl)ethylcarbamate

Analytical MethodExpected OutcomeQuality Control Rationale
1 H NMR ( CDCl3​ ) Broad singlet ~4.5 ppm (NH), multiplet ~4.1 ppm ( CH2​ of ethyl).Confirms the integrity of the carbamate protecting group; ensures it has not been hydrolyzed.
ESI-MS (Positive Mode) [M+H]+ = 202.1 m/zValidates the exact mass of the unreacted building block.
Ninhydrin Stain (TLC) Deep pink/purple spotIdentifies the presence of the free secondary amine; critical for tracking reaction completion during functionalization.

References

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date Source: Expert Opinion on Drug Discovery (via PubMed/NIH) URL:[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases Source: Journal of Medicinal Chemistry (via PMC) URL:[Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization Source: Organics (MDPI) URL:[Link]

Sources

Method

Solvent selection for Ethyl 2-(piperazin-1-yl)ethylcarbamate extraction and purification

Application Note & Protocol Guide Topic: Solvent Selection for the Extraction and Purification of Ethyl 2-(piperazin-1-yl)ethylcarbamate Abstract This guide provides a detailed framework for the rational selection of sol...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide

Topic: Solvent Selection for the Extraction and Purification of Ethyl 2-(piperazin-1-yl)ethylcarbamate

Abstract

This guide provides a detailed framework for the rational selection of solvents and the development of robust protocols for the extraction and purification of Ethyl 2-(piperazin-1-yl)ethylcarbamate. While specific experimental data for this molecule is not widely published, its structure is composed of two well-characterized moieties: a basic piperazine ring and an ethyl carbamate tail. By leveraging the known physicochemical properties of these functional groups, we can construct a scientifically sound methodology. This document outlines the principles of pH-dependent liquid-liquid extraction (LLE) for initial isolation and discusses two primary purification strategies: selective salt precipitation and column chromatography, with a focus on mitigating the challenges associated with purifying basic amines. The protocols provided herein are intended as a validated starting point for researchers in synthetic chemistry and drug development, emphasizing the causal logic behind each procedural step to facilitate effective method optimization.

Introduction: The Critical Role of Solvent Selection

Ethyl 2-(piperazin-1-yl)ethylcarbamate is a bifunctional organic molecule featuring a strongly basic piperazine heterocycle. The piperazine scaffold is ubiquitous in medicinal chemistry, valued for its ability to confer aqueous solubility and engage in specific molecular interactions.[1] The purification of such compounds is non-trivial; the basic nitrogen atoms can interact strongly with acidic media (such as standard silica gel) and their solubility is highly dependent on pH.

Successful isolation and purification, therefore, depend entirely on a strategic selection of solvents and an understanding of the molecule's acid-base chemistry. An improper choice can lead to low recovery, product degradation, or co-purification of impurities. This guide addresses these challenges by providing a systematic approach to developing extraction and purification workflows.

Foundational Physicochemical Properties (Inferred)

Direct experimental values for Ethyl 2-(piperazin-1-yl)ethylcarbamate are scarce. However, we can infer its behavior from the parent piperazine molecule.

  • Basicity (pKa): The piperazine ring has two distinct basic nitrogen atoms. The pKa values for piperazine are approximately 9.73 for the first protonation and 5.35 for the second.[2][3] This dual basicity is the cornerstone of the extraction strategy, as it allows for precise control over the molecule's ionization state and, consequently, its partitioning between aqueous and organic phases.[4]

  • Solubility: Unsubstituted piperazine is freely soluble in water but has poor solubility in less polar organic solvents like diethyl ether.[2] The addition of the ethyl and ethylcarbamate groups to the core structure will increase its lipophilicity. As a free base (at high pH), the target molecule is expected to be soluble in moderately polar organic solvents such as dichloromethane and ethyl acetate. As a salt (at low pH), it will be highly soluble in water.

A summary of key properties for the parent piperazine and common solvents is presented below.

PropertyValue/InformationSignificance for Protocol Design
Piperazine pKa1 ~9.73[2][3]Above this pH, the molecule is primarily in its neutral, free-base form, favoring solubility in organic solvents.
Piperazine pKa2 ~5.35[2][3]Below this pH, the molecule is primarily in its dicationic salt form, maximizing its solubility in the aqueous phase.
Form Expected to be a solid or viscous oil at STP.Influences handling and choice of initial dissolution solvent.
Polarity Polar, due to amine and carbamate groups.Guides the selection of appropriate chromatographic systems and extraction solvents.
SolventPolarity IndexBoiling Point (°C)Water MiscibilityKey Application
Dichloromethane (DCM) 3.139.6Immiscible[5]Extraction (free base), Chromatography
Ethyl Acetate (EtOAc) 4.477.1Immiscible[6]Extraction (free base), Chromatography
Acetone 5.156.0MiscibleSalt Precipitation/Crystallization[7][8]
Methanol (MeOH) 5.164.7MiscibleChromatography (polar component)
Hexanes 0.1~69Immiscible[5]Chromatography (non-polar component)
Water 10.2100.0-Aqueous phase for LLE

Protocol I: pH-Modulated Liquid-Liquid Extraction (LLE)

This protocol is designed to separate the basic target molecule from non-basic or acidic impurities in a crude reaction mixture. The core principle is to manipulate the pH to shuttle the compound between an aqueous and an organic phase.[9]

Rationale and Workflow Logic

The basic piperazine nitrogen can be protonated by an acid to form a water-soluble salt.[10] This allows for an initial "acidic wash" where the target compound moves into the aqueous phase, leaving non-basic impurities behind in the organic layer. Subsequently, the aqueous phase is basified, neutralizing the salt back to the free base. This dramatically reduces its water solubility, allowing it to be extracted back into a fresh organic phase.

LLE Workflow Diagram

LLE_Workflow start Crude Mixture (Dissolved in DCM/EtOAc) wash1 Add 1M HCl (aq) Shake in Separatory Funnel start->wash1 phase_sep1 Phase Separation wash1->phase_sep1 org1 Organic Phase 1 (Contains non-basic impurities) phase_sep1->org1 Discard aq1 Aqueous Phase 1 (Contains Target as HCl Salt) phase_sep1->aq1 basify Add 2M NaOH (aq) to pH > 10 (Converts salt to free base) aq1->basify extract Extract with fresh DCM/EtOAc basify->extract phase_sep2 Phase Separation extract->phase_sep2 org2 Organic Phase 2 (Contains Purified Free Base) phase_sep2->org2 aq2 Aqueous Phase 2 (Residual salts) phase_sep2->aq2 Discard dry Dry Organic Phase 2 (Na2SO4 or MgSO4) org2->dry evap Evaporate Solvent dry->evap final Isolated Crude Product (Ready for Purification) evap->final

Caption: Workflow for pH-dependent liquid-liquid extraction.

Step-by-Step LLE Protocol
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent. Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are excellent starting points (use ~10-20 mL per gram of crude material).

  • Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.

  • Phase Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean flask. Note: If using EtOAc, the aqueous layer will be the bottom layer; if using DCM (denser than water), the aqueous layer will be the top layer.

  • Back-Wash (Optional): To maximize recovery, add a small amount of fresh 1M HCl to the remaining organic layer, shake, and combine the aqueous layers.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution with stirring until the pH of the solution is >10 (verify with pH paper or a meter). This converts the piperazinium salt back to the neutral free base.

  • Organic Extraction: Return the basified aqueous solution to the separatory funnel. Add a fresh portion of DCM or EtOAc. Shake vigorously, venting frequently.

  • Collection: Allow the layers to separate and drain the organic layer containing the product. Repeat the extraction (Step 6) two more times with fresh organic solvent to ensure complete recovery.

  • Drying and Concentration: Combine all organic extracts. Dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure (e.g., using a rotary evaporator). The resulting residue is the extracted product, ready for further purification.

Protocol II: Purification Strategies

Following extraction, residual impurities often remain. Two effective methods for purifying piperazine-containing compounds are selective salt precipitation and column chromatography.

Method A: Purification via Diacetate Salt Precipitation

4.1.1. Rationale and Workflow Logic

This highly effective technique leverages the differential solubility between the piperazine free base and its salt form in a specific organic solvent.[7] The free base is typically soluble in a solvent like acetone, but its diacetate salt is not. By adding acetic acid, the target compound selectively precipitates as a pure crystalline salt, leaving many impurities dissolved in the mother liquor.[8]

4.1.2. Salt Precipitation Workflow Diagram

Salt_Precipitation_Workflow start Extracted Crude Product (Free Base) dissolve Dissolve in Acetone (5-20 volumes) start->dissolve acidify Slowly add Glacial Acetic Acid (≥2 equivalents) with stirring dissolve->acidify precipitate Precipitation of Diacetate Salt (Cool to 10-25°C to maximize yield) acidify->precipitate filtrate Vacuum Filtration precipitate->filtrate mother_liquor Mother Liquor (Contains soluble impurities) filtrate->mother_liquor Discard solid_salt Wash Precipitate with cold Acetone filtrate->solid_salt dry_salt Pure Diacetate Salt solid_salt->dry_salt regenerate_q Need Free Base? dry_salt->regenerate_q end End regenerate_q->end No regenerate_steps 1. Dissolve salt in Water 2. Basify to pH > 10 (NaOH) 3. Extract with DCM/EtOAc 4. Dry & Evaporate regenerate_q->regenerate_steps Yes final_free_base Pure Free Base regenerate_steps->final_free_base

Caption: Workflow for purification via selective salt precipitation.

4.1.3. Step-by-Step Salt Precipitation Protocol

  • Dissolution: Dissolve the crude free base from the LLE step in acetone (approx. 5-20 volumes relative to the crude material) at room temperature.[7]

  • Acidification: While stirring, slowly add glacial acetic acid. A quantity of at least 2 molar equivalents (relative to the estimated amount of your product) is required to form the diacetate salt.

  • Precipitation: The crystalline piperazine diacetate salt should begin to precipitate. Continue stirring for 30-60 minutes. Cooling the mixture in an ice bath (to ~10°C) can enhance precipitation and improve the yield.[8]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with a small amount of cold acetone to remove any residual mother liquor containing impurities.[8]

  • Drying: Dry the purified diacetate salt under vacuum.

  • Regeneration of Free Base (Optional): If the free-base form is required, dissolve the purified salt in water, basify to pH > 10 with NaOH, and perform a liquid-liquid extraction as described in Protocol I (Steps 6-8).[8]

Method B: Purification via Column Chromatography

4.2.1. Rationale

Chromatography provides a high-resolution separation based on the differential partitioning of compounds between a stationary phase and a mobile phase.[11] For basic amines, special considerations are required to prevent poor separation.

  • Stationary Phase Choice: Standard silica gel is acidic and can cause strong binding and significant "tailing" of peaks for basic compounds.[12] The recommended approach is to use a less acidic or basic stationary phase, such as basic alumina or amine-functionalized silica .[12][13] If only standard silica is available, it can be "deactivated" by including a small amount of a volatile base (e.g., 0.5-1% triethylamine or ammonium hydroxide) in the mobile phase.[13]

  • Mobile Phase (Eluent) Choice: The target molecule is polar, so a polar eluent system is necessary. A gradient of Methanol in Dichloromethane (DCM) is a standard choice for polar amines.[13] To ensure the amine remains in its free-base form and elutes cleanly, a common and highly effective mobile phase modifier is to use a solution of 1-10% ammonia in methanol as the polar component of the gradient.[13]

4.2.2. Step-by-Step Column Chromatography Protocol

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Spot the crude material on a silica plate and test various mobile phase compositions (e.g., 99:1, 95:5, 90:10 DCM:MeOH). The ideal system will give your target compound an Rf value of ~0.2-0.3.

  • Column Packing: Pack a column with the chosen stationary phase (e.g., basic alumina or silica gel).

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial chromatography solvent (or just DCM). If it is not fully soluble, it can be adsorbed onto a small amount of silica gel (dry loading).

  • Elution: Begin eluting with a low-polarity solvent mixture (e.g., 100% DCM or 99:1 DCM:MeOH). Gradually increase the polarity of the mobile phase by increasing the percentage of methanol.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Safety and Handling

  • Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Dichloromethane is a suspected carcinogen. Handle with care.

  • Piperazine and its derivatives can be corrosive and may cause skin irritation. Avoid direct contact.

  • Handle all acids and bases with caution. The basification step can be exothermic.

Conclusion

The successful extraction and purification of Ethyl 2-(piperazin-1-yl)ethylcarbamate are readily achievable through a systematic approach grounded in fundamental principles of acid-base chemistry. The pH-dependent liquid-liquid extraction protocol offers a robust method for initial cleanup and isolation. For achieving high purity, selective precipitation as a diacetate salt is a powerful, efficient, and often preferable alternative to chromatography. When chromatography is necessary, the use of a basic or deactivated stationary phase in conjunction with an amine-modified mobile phase is critical for obtaining a high-yield, high-purity product. The methodologies detailed in this guide provide a comprehensive and logical starting point for any researcher working with this or structurally related compounds.

References

  • BenchChem. (n.d.). A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Retrieved from BenchChem website.[1]

  • Wikipedia. (n.d.). Piperazine. Retrieved from Wikipedia.[2]

  • Ataman Kimya. (n.d.). PIPERAZINES. Retrieved from Ataman Kimya website.

  • Bishnoi, S., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data.[4]

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from University of Regina website.[3]

  • Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent. Retrieved from Hydrometal Tech website.[9]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine. Retrieved from Google Patents.[7]

  • BenchChem. (n.d.). Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives. Retrieved from BenchChem website.[14]

  • BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds. Retrieved from BenchChem website.[8]

  • Organic Chemistry Resources Worldwide. (n.d.). Flash Column Chromatography. Retrieved from Oregon State University website.[13]

  • ResearchGate. (n.d.). Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings | Request PDF. Retrieved from ResearchGate.[15]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from Teledyne ISCO.[16]

  • Google Patents. (n.d.). CN105954376A - Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs. Retrieved from Google Patents.[17]

  • ACS Publications. (2007, November 15). Convenient Method for the Preparation of Carbamates, Carbonates, and Thiocarbonates. Organic Letters.[18]

  • National Center for Biotechnology Information. (n.d.). Piperazine. PubChem Compound Database. Retrieved from NIH website.[19]

  • Linquip. (2025, February 3). Solvent Extraction Method: Principles, Applications, And Advantages. Retrieved from Linquip website.[6]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from Biotage website.[12]

  • ACS Publications. (2012, February 24). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. Crystal Growth & Design.[20]

  • University of Alberta. (n.d.). Conditions for Ideal Extraction Solvents. Retrieved from University of Alberta website.[5]

  • ACS Publications. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry.[21]

  • SINTEF. (n.d.). Solid liquid solubility of piperazine. Retrieved from SINTEF website.[22]

  • Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from Organomation website.[23]

  • K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Retrieved from K-Jhil website.[24]

  • ResearchGate. (n.d.). PHOTOCHEMICAL PROCESSES FOR REMOVAL OF CARBAMATE PESTICIDES FROM WATER. Retrieved from ResearchGate.

  • BenchChem. (n.d.). methods for removing unreacted piperazine from the reaction mixture. Retrieved from BenchChem website.[10]

  • IntechOpen. (2022, November 2). Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables. Retrieved from IntechOpen.[25]

  • National Center for Biotechnology Information. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. Retrieved from NIH website.

  • ResearchGate. (2019, November 6). Does anyone have a simplest protocol for the extraction of carbamate (carbofuran) pesticides from liquid and soil samples?. Retrieved from ResearchGate.[26]

  • University of Calgary. (n.d.). Column chromatography. Retrieved from University of Calgary website.[11]

Sources

Application

Application Note: Solubilization and in vitro Assay Protocol for Ethyl 2-(piperazin-1-yl)ethylcarbamate

Executive Summary & Chemical Profile The successful evaluation of small-molecule therapeutics in cell-based assays hinges on optimal solubilization strategies. Poorly formulated stock solutions lead to micro-precipitatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

The successful evaluation of small-molecule therapeutics in cell-based assays hinges on optimal solubilization strategies. Poorly formulated stock solutions lead to micro-precipitation, inaccurate dosing, and irreproducible data. This application note provides a comprehensively validated protocol for dissolving Ethyl 2-(piperazin-1-yl)ethylcarbamate in Dimethyl Sulfoxide (DMSO) for downstream in vitro applications.

Ethyl 2-(piperazin-1-yl)ethylcarbamate features both a hydrophilic piperazine ring and a lipophilic ethylcarbamate moiety[1]. While it possesses moderate aqueous solubility, preparing high-concentration master stocks requires an organic solvent like DMSO to ensure complete dissolution and long-term stability[2].

Quantitative Data: Physicochemical Properties
PropertyValueExperimental Implication
IUPAC Name Ethyl 2-(piperazin-1-yl)ethylcarbamateContains secondary/tertiary amines; susceptible to pH changes.
CAS Number 85608-09-9Unique identifier for sourcing and validation.
Molecular Formula C9H19N3O2Small organic molecule.
Molecular Weight 201.27 g/mol Requires 20.13 mg per mL of DMSO to achieve a 100 mM stock.
Solubility (DMSO) High (≥ 50 mM)Ideal for creating concentrated master stocks for serial dilution.

Causality in Experimental Design: The Role and Risk of DMSO

DMSO is the universal solvent of choice in drug discovery due to its amphiphilic nature, capable of solvating both polar and non-polar compounds. However, DMSO is not biologically inert.

The Causality of Cytotoxicity: When introduced into cell culture, DMSO can alter membrane fluidity, induce cellular stress, and act as a potent scavenger of hydroxyl radicals. At concentrations exceeding 0.5% (v/v), DMSO has been shown to induce the cleavage of caspase-3 and PARP-1, driving apoptosis[3]. Furthermore, DMSO exhibits intrinsic anti-inflammatory properties; concentrations as low as 0.25% can inhibit NF-κB and MAPK signaling pathways in macrophage models[4]. Therefore, the experimental design must strictly limit final DMSO concentrations and employ rigorous vehicle controls to isolate the true pharmacological effect of Ethyl 2-(piperazin-1-yl)ethylcarbamate.

Quantitative Data: Empirical DMSO Tolerance Limits in Cell Culture
Final DMSO (v/v)Biological ImpactRecommendation
≤ 0.05% - 0.1% Minimal impact on viability, proliferation, or intracellular signaling[5].Optimal. Mandatory for sensitive primary cells and long-term assays (>48h).
0.1% - 0.5% Generally tolerated by robust immortalized lines (e.g., MCF-7, MDA-MB-231)[5].Acceptable. Requires strict vehicle controls to normalize background effects.
> 0.5% - 1.0% Induces stress, alters gene expression, and causes observable cytotoxicity[3].High Risk. Use only for short-term assays if solubility is impossible otherwise.
> 1.0% Induces apoptosis, cell cycle arrest, and significant cell death[3].Not Recommended.

Workflow Visualization

G Powder Solid Compound Ethyl 2-(piperazin-1-yl)ethylcarbamate MW: 201.27 g/mol Master Master Stock (50 mM) Dissolve in Anhydrous DMSO Aliquot & Store at -20°C Powder->Master Add DMSO & Vortex Serial Serial Dilution Perform in 100% DMSO to prevent precipitation Master->Serial Thaw & Dilute Media Aqueous Dilution Dilute 1:1000 in Culture Media (Yields 0.1% DMSO) Serial->Media Transfer to Media Assay Cell-Based Assay Final Incubation Monitor Vehicle Controls Media->Assay Treat Cells

Workflow for preparing and diluting Ethyl 2-(piperazin-1-yl)ethylcarbamate to prevent cytotoxicity.

Step-by-Step Methodology: Preparation & Assay Protocol

This protocol is designed as a self-validating system . Each phase includes a validation checkpoint to ensure the integrity of the compound and the assay.

Phase 1: Master Stock Preparation (50 mM)
  • Weighing: Accurately weigh 10.06 mg of Ethyl 2-(piperazin-1-yl)ethylcarbamate powder into a sterile, amber glass vial or a light-protected microcentrifuge tube.

  • Solubilization: Add exactly 1.0 mL of Anhydrous DMSO (≥99.9% purity, sterile-filtered).

    • Causality: DMSO is highly hygroscopic. Using standard laboratory DMSO that has absorbed atmospheric water will drastically reduce the solubility limit of lipophilic compounds and accelerate hydrolytic degradation.

  • Agitation: Vortex the solution for 60 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature for 5 minutes.

  • Aliquot & Storage: Divide the 50 mM master stock into 20 µL single-use aliquots and store at -20°C or -80°C.

    • Causality: Repeated freeze-thaw cycles introduce moisture condensation and cause the compound to crash out of solution. Single-use aliquots preserve chemical integrity[5].

Phase 2: Serial Dilution & Media Transfer
  • DMSO Serial Dilution: Prepare all intermediate dilutions in 100% DMSO. For example, to create a dose-response curve, perform 1:3 or 1:10 serial dilutions in a 96-well V-bottom plate using pure DMSO.

    • Causality: Diluting a highly concentrated DMSO stock directly into a large volume of aqueous media often causes localized supersaturation, leading to invisible micro-precipitation. Diluting in DMSO first ensures that when the compound is finally transferred to media, it is instantly dispersed at its final, soluble concentration.

  • Media Transfer: Transfer the DMSO intermediate solutions into pre-warmed (37°C) complete cell culture media at a 1:1000 ratio (e.g., 1 µL of DMSO solution into 999 µL of media). This guarantees a final DMSO concentration of 0.1% across all test conditions.

  • Validation Checkpoint (Microscopic Inspection): Before applying the media to your cells, inspect the solution under an inverted microscope (20x objective). The presence of turbidity, cloudiness, or needle-like micro-crystals invalidates the dilution. If observed, the maximum assay concentration must be lowered.

Phase 3: Cell Viability Assessment (MTT Assay)
  • Cell Seeding: Seed your target cell line (e.g., 5,000 cells/well) into a 96-well flat-bottom plate in 100 µL of complete media. Incubate overnight at 37°C, 5% CO₂ to allow adherence.

  • Treatment: Carefully aspirate the old media. Add 100 µL of the compound-containing media prepared in Phase 2.

    • Critical Step: Include a Vehicle Control well containing exactly 0.1% DMSO in media, and a Positive Control well (e.g., a known cytotoxic agent like Doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (typically 24 to 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 2-4 hours.

    • Causality: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into insoluble purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization & Measurement: Carefully remove the media. Add 100 µL of pure DMSO to each well to solubilize the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

  • Validation Checkpoint (Z'-Factor): Calculate the Z'-factor between your Vehicle Control and Positive Control. A Z'-factor > 0.5 confirms that the assay window is robust and that any observed cytotoxicity is genuinely driven by Ethyl 2-(piperazin-1-yl)ethylcarbamate, not background noise or DMSO toxicity.

References

  • hxchem.net. Ethyl 2-(piperazin-1-yl)ethylcarbamate/CAS:85608-09-9.
  • guidechem.com. 85608-09-9 Ethyl 2-(piperazin-1-yl)ethylcarbamate.
  • benchchem.com. How to minimize DMSO toxicity when using CYM50260.
  • mdpi.com. DMSO Alleviates LPS-Induced Inflammatory Responses in RAW264.7 Macrophages by Inhibiting NF-κB and MAPK Activation.
  • nih.gov. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.

Sources

Method

Application Note: In Vivo Dosing Guidelines and Administration Routes for Ethyl 2-(piperazin-1-yl)ethylcarbamate

Executive Summary & Pharmacological Context Ethyl 2-(piperazin-1-yl)ethylcarbamate (CAS: 85608-09-9) is a critical building block and representative pharmacophore of the piperazine carbamate class. In preclinical neuroph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Ethyl 2-(piperazin-1-yl)ethylcarbamate (CAS: 85608-09-9) is a critical building block and representative pharmacophore of the piperazine carbamate class. In preclinical neuropharmacology, piperazine carbamates are heavily utilized as covalent, activity-based probes and inhibitors of serine hydrolases—most notably Monoacylglycerol Lipase (MAGL) and Fatty Acid Amide Hydrolase (FAAH) .

Because this compound features both a reactive ethyl carbamate moiety (which covalently carbamylates the catalytic serine of target hydrolases) and a basic piperazine ring, achieving reproducible in vivo target engagement requires strict adherence to physicochemical-driven formulation and dosing strategies . This guide provides a comprehensive, self-validating framework for formulating and administering this compound in murine models.

Physicochemical Profiling & Formulation Causality

To design an effective in vivo dosing strategy, we must first analyze the compound's physical properties. The causality of our vehicle selection is directly dictated by these metrics.

Table 1: Physicochemical Properties & Pharmacokinetic Implications
PropertyValueCausality for In Vivo Formulation
Molecular Weight 201.27 g/mol Low MW ensures rapid systemic absorption and favorable Blood-Brain Barrier (BBB) penetration.
LogP ~0.11Highly hydrophilic. Co-solvents (like DMSO or PEG400) are unnecessary. Standard aqueous buffers are optimal.
Polar Surface Area (PSA) 57.09 ŲFalls well below the 90 Ų threshold for BBB penetrance, making it ideal for central nervous system (CNS) targeting.
pKa (Piperazine NH) ~9.8Highly basic. Unbuffered solutions will be alkaline and cause localized tissue necrosis at the injection site. Must be buffered to pH 7.2–7.4.

Formulation Strategy: Because the compound is highly water-soluble but basic, 0.9% Sterile Saline or Phosphate-Buffered Saline (PBS, pH 7.4) is the vehicle of choice for systemic injections (IV/IP). For oral gavage (PO), 0.5% Methylcellulose is required. Causality: The high aqueous solubility can lead to rapid, uncontrolled gastric transit. Methylcellulose increases vehicle viscosity, ensuring uniform gastric retention and a predictable pharmacokinetic absorption profile.

In Vivo Dosing Guidelines (Murine Models)

The following parameters are extrapolated from established in vivo studies utilizing piperazine carbamate probes (e.g., JZL195, PF-3845) for endocannabinoid modulation .

Table 2: Standardized Administration Routes & Parameters
RouteRecommended Dose RangeVehicleMax Volume (Mice)Needle Gauge
Intravenous (IV) 1.0 – 5.0 mg/kg0.9% Sterile Saline5 mL/kg29G – 30G
Intraperitoneal (IP) 3.0 – 20.0 mg/kgPBS (pH 7.4)10 mL/kg26G – 27G
Oral (PO) 10.0 – 50.0 mg/kg0.5% Methylcellulose10 mL/kg20G (Gavage)

Step-by-Step Experimental Protocols

Protocol A: Preparation of the Dosing Solution (Self-Validating System)

This protocol ensures the compound is fully dissolved and physiologically tolerable before administration.

  • Weighing: Weigh the required amount of Ethyl 2-(piperazin-1-yl)ethylcarbamate powder using a microbalance.

  • Initial Dissolution: Add 80% of the final required volume of 1X PBS. Vortex for 60 seconds.

  • pH Adjustment (Critical Step): Due to the basic piperazine ring, the pH will likely rise above 8.5. Use 0.1 N HCl to carefully titrate the solution back to pH 7.2–7.4.

    • Causality Check: Failing to neutralize the solution will cause severe peritonitis during IP injection, leading to erratic absorption and confounding behavioral data.

  • Volume Adjustment: Bring the solution to the final volume using 1X PBS.

  • Sterile Filtration & Validation: Pass the solution through a 0.22 µm PTFE syringe filter into a sterile, endotoxin-free vial.

    • Validation Checkpoint: If you encounter high resistance or the filter clogs, the compound has precipitated (often due to over-titration or exceeding the solubility limit). The protocol has failed its self-validation. Discard and reformulate.

Protocol B: Intraperitoneal (IP) Administration & Target Engagement Sampling
  • Animal Preparation: Restrain the mouse securely, exposing the ventral abdomen. Tilt the animal so the head is lower than the hindquarters (allows internal organs to shift cranially, preventing puncture).

  • Injection: Insert a 27G needle at a 30-degree angle into the lower right quadrant of the abdomen. Aspirate slightly; if fluid or blood enters the hub, withdraw and discard. If clear, inject the formulated carbamate solution at a steady rate.

  • Pharmacokinetic Incubation: Return the animal to its home cage. Piperazine carbamates typically reach maximum CNS target engagement ( Tmax​ ) between 1 to 4 hours post-dose.

  • Ex Vivo Validation: At T=4 hours, euthanize the animal and rapidly harvest the brain and plasma.

    • Validation Checkpoint: Perform Activity-Based Protein Profiling (ABPP) or LC-MS/MS on the brain homogenate. A complete loss of the target serine hydrolase band (e.g., MAGL/FAAH) confirms successful dosing, BBB penetration, and covalent target engagement.

Mechanistic Pathway Visualization

The following diagram illustrates the causality chain from the administration of the piperazine carbamate to its ultimate neuropharmacological output.

G A Ethyl 2-(piperazin-1-yl) ethylcarbamate (IP/PO Admin) B Systemic Absorption & BBB Penetration A->B C Covalent Binding to Serine Hydrolases (MAGL / FAAH) B->C D Inhibition of Endocannabinoid Hydrolysis C->D E Elevation of 2-AG & AEA Levels D->E F Neuromodulatory & Analgesic Effects E->F

Workflow of piperazine carbamate administration, target engagement, and neuromodulatory effects.

References

  • Title: Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Characterization of Tunable Piperidine and Piperazine Carbamates as Inhibitors of Endocannabinoid Hydrolases Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) Source: PubMed Central (PMC) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Ethyl 2-(piperazin-1-yl)ethylcarbamate Synthesis

Welcome to the Advanced Technical Support Guide. Synthesizing Ethyl 2-(piperazin-1-yl)ethylcarbamate (CAS: 85608-09-9) presents a classic organic chemistry challenge: differentiating multiple reactive nitrogen centers on...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Guide. Synthesizing Ethyl 2-(piperazin-1-yl)ethylcarbamate (CAS: 85608-09-9) presents a classic organic chemistry challenge: differentiating multiple reactive nitrogen centers on a single molecule. Researchers frequently encounter low isolated yields (<30%) due to competing side reactions or severe product loss during aqueous workup.

As an Application Scientist, I have structured this guide to move beyond basic recipes. Below, we dissect the causality behind these failures and provide field-proven, self-validating protocols to bypass these bottlenecks.

Mechanistic Overview: The Regioselectivity Bottleneck

SynthesisRoutes AEP 1-(2-Aminoethyl)piperazine Uncontrolled Standard Basic Conditions (Uncontrolled) AEP->Uncontrolled Controlled pH-Controlled Acylation (pH ~9.2) AEP->Controlled ClCOOEt Ethyl Chloroformate ClCOOEt->Uncontrolled ClCOOEt->Controlled DiAcylated Di-acylated Impurity (Major Product) Uncontrolled->DiAcylated Non-selective Target Ethyl 2-(piperazin-1-yl)ethylcarbamate (Target) Uncontrolled->Target Low Yield Controlled->Target High Regioselectivity

Reaction pathways for AEP acylation highlighting the effect of pH control on regioselectivity.

Frequently Asked Questions & Troubleshooting Protocols
Q1: Why is my yield so low when reacting 1-(2-aminoethyl)piperazine (AEP) directly with ethyl chloroformate?

The Causality: AEP contains three nitrogen atoms: a primary amine, a secondary amine, and a tertiary amine. While the tertiary amine acts only as a base, both the primary and secondary amines are highly nucleophilic. Although primary amines are generally less sterically hindered, the secondary amine in the piperazine ring is more basic (Predicted pKa ~10.1) than the primary amine (pKa ~9.0)[1]. Under standard basic conditions (e.g., using Et₃N or NaOH), both amines actively attack the ethyl chloroformate. This results in a statistical mixture of mono-acylated and di-acylated products, inherently capping the theoretical yield of your desired primary-acylated target[2].

Q2: How can I achieve regioselective acylation of the primary amine over the secondary amine?

The Causality & Strategy: You must exploit the thermodynamic pKa difference between the two amines using an In Situ Mono-protonation strategy[2]. By carefully adjusting the aqueous reaction mixture to pH ~9.2, the more basic secondary amine (pKa ~10.1) is selectively protonated to form a non-nucleophilic ammonium salt. The less basic primary amine (pKa ~9.0) remains partially deprotonated and nucleophilic, directing the ethyl chloroformate exclusively to the primary position.

Protocol 1: pH-Controlled Selective Acylation Self-Validating Mechanism: The reaction acts as its own indicator. As acylation proceeds, HCl is released, dropping the pH. By titrating NaOH to strictly maintain pH 9.2, you directly measure reaction progress while ensuring the secondary amine remains safely protonated.

  • Preparation: Dissolve 1-(2-aminoethyl)piperazine (1.0 eq) in a 1:1 mixture of DI water and THF (0.5 M concentration).

  • Protonation: Cool the mixture to 0 °C. Insert a calibrated pH probe. Slowly add 1.0 N HCl dropwise until the pH stabilizes exactly at 9.2.

  • Acylation: Dissolve ethyl chloroformate (0.95 eq—slight under-stoichiometry prevents over-reaction) in an equal volume of THF. Add this dropwise over 2 hours while maintaining the temperature at 0–5 °C.

  • pH Maintenance: Concurrently add 1.0 N NaOH dropwise to maintain the pH between 9.0 and 9.3 throughout the addition.

  • Completion: Stir for an additional 1 hour at room temperature. Proceed to the specialized workup (See Q4).

Q3: Is there a completely different synthetic route that avoids regioselectivity issues altogether?

The Causality & Strategy: Yes. Instead of acylating a diamine, you can alkylate a mono-amine. By reacting an excess of piperazine with ethyl (2-chloroethyl)carbamate, you completely bypass the primary vs. secondary amine selectivity issue. The main risk here is bis-alkylation (two molecules of the alkyl halide reacting with one piperazine). This is mitigated by using a massive stoichiometric excess of piperazine, which statistically forces mono-alkylation.

AlkylationRoute Pip Piperazine (10 Equivalents) Reaction SN2 Alkylation (Reflux) Pip->Reaction AlkylHalide Ethyl (2-chloroethyl)carbamate (1 Equivalent) AlkylHalide->Reaction Target Ethyl 2-(piperazin-1-yl)ethylcarbamate (Target) Reaction->Target Major Pathway Dimer Bis-alkylated Impurity (Suppressed) Reaction->Dimer Minor Pathway

Alternative SN2 synthesis route utilizing excess piperazine to suppress bis-alkylation.

Protocol 2: Excess Piperazine Alkylation Self-Validating Mechanism: The 10:1 ratio statistically guarantees that >90% of the alkyl halide will encounter a fresh piperazine molecule rather than a mono-alkylated product, locking the reaction into the desired pathway.

  • Preparation: Dissolve anhydrous piperazine (10.0 eq) in acetonitrile (0.2 M).

  • Reaction: Add ethyl (2-chloroethyl)carbamate (1.0 eq) dropwise at room temperature. Add K₂CO₃ (1.5 eq) as an acid scavenger.

  • Heating: Reflux the mixture (approx. 80 °C) for 16 hours under a nitrogen atmosphere.

  • Purification: Evaporate the solvent. The massive excess of piperazine can be removed by sublimation under high vacuum (piperazine sublimes readily), or by dissolving the crude in cold water and extracting the product with DCM (piperazine remains highly soluble in cold water).

Q4: My LC-MS shows excellent conversion, but my isolated yield after extraction is terrible (<20%). What is going wrong?

The Causality: Ethyl 2-(piperazin-1-yl)ethylcarbamate is an exceptionally polar, water-soluble compound. The combination of the basic secondary amine and the hydrogen-bonding capabilities of the carbamate means that standard liquid-liquid extraction (e.g., using ethyl acetate or diethyl ether) will leave the vast majority of your product trapped in the aqueous phase.

Protocol 3: High-Polarity "Salting Out" Extraction

  • Basification: Adjust the aqueous reaction mixture to pH > 12 using 6.0 N NaOH. This ensures all piperazine nitrogens are completely deprotonated and uncharged.

  • Salting Out: Add solid NaCl to the aqueous phase until it is completely saturated (no more salt will dissolve). This drastically reduces the solubility of the organic product in the water layer.

  • Extraction: Extract using a highly polar solvent system: Dichloromethane (DCM) / Isopropanol (IPA) in an 80:20 ratio , or use pure n-butanol .

  • Iteration: Perform at least 5 separate extractions. Self-Validating Check: Spot the 5th organic extract and the remaining aqueous layer on a TLC plate (Ninhydrin stain) to confirm complete mass transfer.

Quantitative Strategy Comparison

Use the table below to select the best workflow for your lab's capabilities and scale.

Synthesis StrategyReagents UsedPrimary ChallengeTypical Isolated YieldKey Optimization Parameter
Standard Acylation AEP + Ethyl Chloroformate + Et₃NPoor regioselectivity (Di-acylation)15 - 30%N/A (Inherently flawed approach)
pH-Controlled Acylation AEP + 1 eq HCl + Ethyl ChloroformateStrict pH maintenance during addition65 - 80%Precise pH control (~9.2)
Boc-Protection Route 1-Boc-AEP + Ethyl ChloroformateMulti-step process, higher reagent cost70 - 85% (over 3 steps)Complete Boc deprotection
Excess Alkylation Piperazine (10 eq) + Ethyl (2-chloroethyl)carbamateRemoval of excess unreacted piperazine75 - 90%Stoichiometric ratio (>5:1)
References
  • Title: Cas 140-31-8, N-Aminoethylpiperazine (Properties and pKa) Source: LookChem URL:[Link][1]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of Ethyl 2-(piperazin-1-yl)ethylcarbamate

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with Ethyl 2-(piperazin-1-yl)ethylcarbamate and similar piperazine derivatives....

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with Ethyl 2-(piperazin-1-yl)ethylcarbamate and similar piperazine derivatives. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice and detailed experimental protocols to address these common issues, ensuring the integrity and reproducibility of your experimental results.

Part 1: Understanding the Challenge & Initial Assessment

FAQ 1: My Ethyl 2-(piperazin-1-yl)ethylcarbamate is showing poor solubility in my aqueous assay buffer, leading to inconsistent results. What are the first steps?

Poor aqueous solubility is a common hurdle for organic molecules, often leading to precipitation, inaccurate concentration measurements, and unreliable biological data. The first step is to systematically characterize and understand the solubility problem.

Initial Troubleshooting Workflow

The following diagram outlines a logical flow for diagnosing and addressing solubility issues.

A Inconsistent Assay Results / Suspected Precipitation B Determine Kinetic Solubility in Assay Medium (Protocol 1) A->B C Precipitation Observed? B->C D Yes C->D Yes E No C->E No F Concentration Exceeds Solubility Limit D->F G Issue May Not Be Solubility-Related. Investigate Other Factors (e.g., Compound Stability, Assay Interference) E->G H Implement Solubility Enhancement Strategy F->H I Tier 1: pH Adjustment (Protocol 2) H->I J Tier 2: Co-Solvent Screen (Protocol 3) H->J K Tier 3: Salt Formation (Protocol 4) H->K

Caption: Initial workflow for troubleshooting inconsistent assay results.

FAQ 2: What are the key physicochemical properties of Ethyl 2-(piperazin-1-yl)ethylcarbamate that influence its solubility?

While specific experimental data for Ethyl 2-(piperazin-1-yl)ethylcarbamate (CAS: 85608-09-9, Molecular Formula: C9H19N3O2) is not extensively published, we can infer its properties from its structure. The molecule contains a piperazine ring, which is basic. Piperazine itself has two pKa values of approximately 5.35 and 9.73.[1][2] The presence of these basic nitrogen atoms is the most critical factor governing its aqueous solubility.

  • pH-Dependent Solubility: As a basic compound, its solubility is highly dependent on pH. At acidic pH, the piperazine nitrogens will be protonated, forming positively charged ions that are more readily solvated by polar water molecules. As the pH increases towards and beyond the pKa values, the compound will be predominantly in its neutral, less soluble free base form.

  • Lipophilicity: The ethylcarbamate and ethyl groups contribute to the molecule's lipophilicity (greasiness), which counteracts its water solubility.

Part 2: Tier 1 Troubleshooting: Formulation Adjustments

FAQ 3: How do I perform a pH-solubility profile to find the optimal pH for my compound?

Adjusting the pH is the most effective initial strategy for improving the solubility of ionizable compounds like this one. The goal is to find a pH at least 1-2 units below the lowest pKa to ensure the compound is fully ionized.

Protocol 2: pH-Solubility Profile Determination

  • Prepare a series of buffers: Prepare a set of buffers covering a relevant pH range (e.g., pH 3, 4, 5, 6, 7, 7.4, 8).

  • Add excess compound: Add an excess amount of Ethyl 2-(piperazin-1-yl)ethylcarbamate to a small volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present to create a saturated solution.

  • Equilibrate: Shake the vials at a constant temperature (e.g., room temperature or 37°C) for a set period (e.g., 2-24 hours) to allow the solution to reach equilibrium.

  • Separate solid from liquid: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantify dissolved compound: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the data: Plot solubility (e.g., in µg/mL or µM) versus pH.

The resulting graph will clearly show the pH at which the compound exhibits maximum solubility. For your biological assays, select the most acidic pH that is compatible with your experimental system.

FAQ 4: My assay is pH-sensitive and I cannot lower the pH. What is the next best option?

If pH adjustment is not feasible, using water-miscible organic co-solvents can increase the solubility of hydrophobic compounds.[3]

Protocol 3: Co-Solvent Solubility Screen

  • Select co-solvents: Common choices include Dimethyl Sulfoxide (DMSO), Ethanol, and Polyethylene Glycol (PEG 400).

  • Prepare stock solutions: Prepare a high-concentration stock solution of your compound in 100% of each co-solvent (e.g., 50 mM in DMSO).

  • Create serial dilutions: In your aqueous assay buffer, create a series of dilutions from your stock solution. For example, prepare solutions containing 10%, 5%, 2%, 1%, and 0.5% of the organic co-solvent.

  • Observe for precipitation: Visually inspect the solutions for any signs of precipitation (cloudiness, particulates) immediately after preparation and after a period relevant to your assay duration (e.g., 2 hours).

  • Determine the highest soluble concentration: Identify the highest concentration of your compound that remains in solution for each co-solvent percentage.

Table 1: Example Co-Solvent Screen Data

Co-Solvent% Co-Solvent in BufferMax Soluble Concentration (µM)
DMSO1%50
DMSO0.5%25
Ethanol1%20
Ethanol0.5%10

Important Consideration: Always run parallel vehicle controls in your biological assays containing the same concentration of co-solvent as your test samples. High concentrations of organic solvents can affect cell viability and assay performance.[3]

Part 3: Tier 2 Troubleshooting: Salt Formation

FAQ 5: The simple formulation adjustments are insufficient. How can salt formation improve solubility?

Converting the free base form of a basic compound into a salt is a highly effective and widely used method to dramatically increase aqueous solubility.[3] The salt form readily dissociates in water into charged ions, which are more soluble than the neutral molecule.

Salt Formation Strategy

A Ethyl 2-(piperazin-1-yl)ethylcarbamate (Free Base, Poorly Soluble) B Add Acidic Counterion (e.g., HCl, H2SO4, CH3SO3H) A->B C Corresponding Salt Form (e.g., Hydrochloride Salt, Greatly Increased Solubility) B->C

Caption: Conceptual workflow of salt formation for solubility enhancement.

Protocol 4: Small-Scale Salt Screening

  • Dissolve the free base: Dissolve a known amount of Ethyl 2-(piperazin-1-yl)ethylcarbamate in a suitable organic solvent (e.g., isopropanol, acetone).

  • Add acid: Add a stoichiometric equivalent (1.0 to 1.1 equivalents) of the desired acid (e.g., hydrochloric acid in isopropanol, methanesulfonic acid). Common acidic counterions to screen include hydrochloride, mesylate, and sulfate.[3]

  • Induce precipitation/crystallization: The salt may precipitate immediately. If not, stir at room temperature or cool the mixture to induce crystallization.

  • Isolate and dry: Collect the resulting solid by filtration and dry it under vacuum.

  • Confirm salt formation: Use analytical techniques (e.g., melting point, NMR, FTIR) to confirm that a new salt has been formed.

  • Test solubility: Determine the aqueous solubility of the newly formed salt using Protocol 1 (Kinetic Solubility Assay) and compare it to the original free base. A successful salt will show a significant increase in solubility.

Part 4: Tier 3 & Advanced Strategies

FAQ 6: I have tried pH adjustment, co-solvents, and salt formation, but solubility remains a challenge. What are the next steps?

If common methods fail, several advanced formulation strategies can be explored, though they require more specialized expertise and equipment.[3]

  • Nanosuspension: This technique involves reducing the particle size of the drug to the nanometer range. The increased surface area enhances the dissolution rate.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes that have significantly higher aqueous solubility.

  • Prodrug Approach: A prodrug is a chemically modified, inactive version of a drug that is converted to the active form in the body. For solubility enhancement, a polar group (like a phosphate) can be attached to the molecule, which is later cleaved in vivo.

  • Co-crystallization: This involves forming a crystal lattice that includes the active pharmaceutical ingredient (API) and a benign co-former molecule. This can alter the physicochemical properties of the API, including its solubility.

Part 5: Essential Protocols

Protocol 1: Kinetic Solubility Assay

This protocol is used to determine the solubility of a compound in a specific buffer under conditions that mimic a biological assay.

  • Prepare a high-concentration stock solution: Dissolve the compound in 100% DMSO to make a concentrated stock (e.g., 10 mM).

  • Serial dilution: Perform a serial dilution of the stock solution in DMSO.

  • Addition to buffer: Add a small, fixed volume (e.g., 2 µL) of each DMSO solution to a larger volume (e.g., 198 µL) of your aqueous assay buffer in a 96-well plate. This creates a range of compound concentrations with a constant final DMSO percentage (e.g., 1%).

  • Incubation: Shake the plate for a set time (e.g., 1.5-2 hours) at a controlled temperature.

  • Analysis: Analyze the plate using a nephelometer (which measures light scattering from precipitated particles) or by centrifuging the plate, taking the supernatant, and quantifying the concentration via HPLC-UV.

  • Determine solubility limit: The kinetic solubility is the highest concentration at which no precipitate is detected.

References

  • Benchchem.
  • Wikipedia. Piperazine. [Link]

  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Mobile Phase Conditions for Ethyl 2-(piperazin-1-yl)ethylcarbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific chromatographic challenges associated wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific chromatographic challenges associated with piperazine derivatives.

Ethyl 2-(piperazin-1-yl)ethylcarbamate presents a unique analytical challenge: it contains a highly polar carbamate moiety and a basic piperazine ring (with pKa values typically around 5.5 and 9.8)[1]. This basicity leads to poor retention on standard reversed-phase (RP) columns and severe peak tailing due to secondary interactions with the stationary phase[2]. This guide provides field-proven, self-validating strategies to optimize your mobile phase and achieve robust, reproducible quantification.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why does Ethyl 2-(piperazin-1-yl)ethylcarbamate exhibit severe peak tailing on my standard C18 column?

The Causality: In standard silica-based C18 columns, the surface contains residual silanol groups (Si-OH). At a mobile phase pH above 3.0, these silanols ionize into negatively charged species (Si-O⁻)[2]. Because the secondary and tertiary amines on the piperazine ring of your analyte are positively charged at neutral pH, they undergo a strong secondary cation-exchange interaction with these ionized silanols[1]. This dual-retention mechanism (hydrophobic partitioning + ionic interaction) causes the back half of the peak to elute slower than the front, resulting in an asymmetry factor ( As​ ) often exceeding 2.0[2].

The Solution: You must suppress this ionic interaction. This is achieved either by protonating the silanols (lowering pH < 2.5), deprotonating the piperazine amines (raising pH > 10.0), or adding a competitive silanol blocker (like Triethylamine) to the mobile phase.

Q2: I am using a low-pH mobile phase (pH 2.5), but my analyte is eluting in the void volume. How do I increase retention?

The Causality: At pH 2.5, both amine groups on the piperazine ring are fully protonated (ionized). Highly charged, polar molecules do not partition effectively into the hydrophobic carbon chains of a reversed-phase stationary phase[3].

The Solution: You have three self-validating options to increase the retention factor ( k′ ):

  • Ion-Pairing Reagents: Add an anionic ion-pairing agent (e.g., 5 mM sodium heptanesulfonate) to the mobile phase[3]. The negatively charged sulfonate binds to the positively charged piperazine, forming a neutral, hydrophobic complex that retains well on a C18 column.

  • High-pH Mobile Phase: Switch to a pH 10.5 buffer (e.g., Ammonium Bicarbonate) using a high-pH tolerant hybrid-silica column. This deprotonates the analyte, rendering it neutral and highly retentive.

  • HILIC Mode: Abandon reversed-phase entirely and use Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed to retain highly polar, charged species.

Q3: How do I choose between mobile phase additives like TEA/DEA and buffer adjustments?

The Causality: Additives like Triethylamine (TEA) or Diethylamine (DEA) (typically 0.1% v/v) act as sacrificial bases. They competitively bind to the active silanol sites, blocking your piperazine analyte from interacting with them[4],. However, silanol suppressors can accelerate the hydrolysis of the column's end-capping over time. The Solution: Prefer strict pH control using highly pure buffers (Type B silica columns) as your primary strategy. Reserve TEA/DEA additives for legacy methods or when analyzing trace impurities where pH adjustment alone fails to bring As​ below 1.5[5].

Part 2: Quantitative Optimization Data

The following table summarizes the causal effects of different mobile phase modifiers on the retention and peak shape of basic piperazine derivatives.

Optimization StrategyReagent / ModifierConcentrationTarget pHPrimary MechanismMS Compatible?Expected Asymmetry ( As​ )
Low pH (UV) Potassium Phosphate20 mM2.5Protonates silanols (Si-OH) to prevent ion exchange.No1.1 - 1.3
Low pH (MS) Formic Acid / TFA0.1% v/v~2.8Protonates silanols; volatile for electrospray ionization.Yes1.2 - 1.5
High pH Ammonium Bicarbonate10 mM10.5Deprotonates piperazine amines, increasing hydrophobicity.Yes1.0 - 1.2
Ion-Pairing Heptanesulfonic Acid5 mM3.0Forms neutral hydrophobic complex with protonated amines.No1.2 - 1.4
Silanol Blocker Diethylamine (DEA)0.1% v/vN/ACompetitively binds and blocks residual active silanol sites.No1.1 - 1.3

Part 3: Experimental Methodologies

To ensure trustworthiness, the following protocols are designed as self-validating systems. System suitability criteria must be met before proceeding with sample analysis.

Protocol A: Low-pH Method for UV Quantification (Routine Analysis)

This method utilizes a low pH to suppress silanol ionization, prioritizing peak symmetry and robustness for UV-based assays,[6].

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Buffer): Dissolve 2.72 g of Potassium Phosphate monobasic ( KH2​PO4​ ) in 1.0 L of HPLC-grade water (20 mM). Adjust the pH to 2.5 ± 0.05 using dilute Phosphoric Acid ( H3​PO4​ ). Filter through a 0.22 µm nylon membrane.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

Step 2: Chromatographic Setup

  • Column: Fully end-capped, Type B silica C18 column (e.g., 150 x 4.6 mm, 3 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (reduces mobile phase viscosity and improves mass transfer)[4].

  • Detection: UV at 210 nm (carbamate absorbance) or 254 nm.

  • Gradient: 0-2 min (5% B), 2-10 min (linear gradient to 60% B), 10-12 min (hold 60% B), 12-12.1 min (return to 5% B), 12.1-18 min (re-equilibration).

Step 3: Self-Validation (System Suitability)

  • Inject a 50 µg/mL standard of Ethyl 2-(piperazin-1-yl)ethylcarbamate.

  • Pass Criteria: Retention factor ( k′ ) > 2.0; Peak Asymmetry ( As​ ) < 1.5; Relative Standard Deviation (RSD) of peak area < 2.0% over 5 replicate injections.

Protocol B: High-pH Method for LC-MS/MS (Pharmacokinetics/Trace Analysis)

This method deprotonates the molecule to increase retention while utilizing volatile buffers strictly required for Mass Spectrometry[7].

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Dissolve 0.79 g of Ammonium Bicarbonate in 1.0 L of LC-MS grade water (10 mM). Adjust pH to 10.5 using LC-MS grade Ammonium Hydroxide.

  • Mobile Phase B: LC-MS grade Methanol (often provides better peak shape for basic amines at high pH than Acetonitrile).

Step 2: Chromatographic Setup

  • Column: High-pH tolerant Hybrid Silica C18 (e.g., Waters XBridge or Phenomenex Gemini, 100 x 2.1 mm, 2.7 µm). Critical: Do not use standard silica columns above pH 8.0, as the silica backbone will dissolve.

  • Flow Rate: 0.3 mL/min.

  • Gradient: 5% B to 95% B over 8 minutes.

Part 4: Mechanistic Visualization

The following diagram maps the logical decision tree and chemical causality for resolving retention and tailing issues for basic piperazine derivatives.

HPLC_Optimization Start Ethyl 2-(piperazin-1-yl)ethylcarbamate Chromatographic Issue Tailing Issue: Severe Peak Tailing (Silanol Cation-Exchange) Start->Tailing Retention Issue: Poor RP Retention (High Polarity / Ionization) Start->Retention LowPH Low pH Mobile Phase (pH ≤ 2.5) Protonates Silanols (Si-OH) Tailing->LowPH Neutralizes stationary phase Additive Amine Additives (TEA/DEA) Competitively Blocks Active Sites Tailing->Additive Sacrificial binding HighPH High pH Mobile Phase (pH > 10) Deprotonates Piperazine Amines Retention->HighPH Neutralizes analyte IonPair Ion-Pairing Reagents (e.g., Heptanesulfonic acid) Retention->IonPair Increases complex hydrophobicity Resolution1 Symmetrical Peaks (Asymmetry Factor < 1.5) LowPH->Resolution1 Additive->Resolution1 Resolution2 Increased Retention (k' > 2) Optimal Hydrophobic Partitioning HighPH->Resolution2 IonPair->Resolution2

Caption: Mechanistic workflow for resolving peak tailing and retention issues in piperazine HPLC analysis.

References

  • ResearchGate / J. Liq. Chromatogr. Relat. Technol. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from: [Link]

  • Journal of Chemical and Pharmaceutical Research (JOCPR). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from:[Link]

  • SIELC Technologies. Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. Retrieved from: [Link]

  • uHPLCs Lab. How to avoid the tailing problem of basic compounds in HPLC analysis? Retrieved from: [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from:[Link]

  • Helix Chromatography. HPLC Methods for analysis of Piperazine. Retrieved from: [Link]

Sources

Optimization

Reducing impurities and byproducts in Ethyl 2-(piperazin-1-yl)ethylcarbamate crystallization

Welcome to the technical support center for the purification of Ethyl 2-(piperazin-1-yl)ethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of Ethyl 2-(piperazin-1-yl)ethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the crystallization process, focusing on minimizing impurities and byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing Ethyl 2-(piperazin-1-yl)ethylcarbamate?

A1: The impurity profile can vary based on the synthetic route, but several common species are frequently encountered. Understanding these is the first step to effective removal.

  • Unreacted Starting Materials: Residual piperazine or precursors from the initial synthesis are common.

  • Piperazine Carbamates: Piperazine is a basic amine that readily absorbs carbon dioxide from the atmosphere to form various carbamate salts.[1][2] This is a significant potential impurity if your process is exposed to air, especially under basic (pH > 9) conditions.[1][3]

  • Di-substituted Byproducts: Depending on the stoichiometry and reaction conditions, byproducts can form where both nitrogen atoms of the piperazine ring have been derivatized.[4]

  • Oligomeric Impurities: Side reactions, particularly if reagents like ethylenimine were used in related precursor syntheses, can lead to the formation of species like N-[2-(1-piperazinyl)ethyl]ethylenediamine.

  • Solvent Adducts and Hydrates: The final product may crystallize with solvent molecules (solvates) or water (hydrates) incorporated into the crystal lattice. Piperazine itself is known to form stable hydrates.[5]

Q2: Why is my product "oiling out" instead of crystallizing?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This is common for low-melting-point compounds or when the solution is supersaturated too quickly at a temperature above the compound's melting point in the solvent mixture.[6]

The primary causes are:

  • High Impurity Levels: Impurities can depress the melting point of the mixture and interfere with crystal lattice formation.

  • Inappropriate Solvent Choice: The solvent may be too good, keeping the compound dissolved even at low temperatures, or the boiling point of the solvent might be too high, leading to separation above the product's melting point.[6]

  • Rapid Cooling: Crash-cooling the solution does not give molecules enough time to orient themselves into a stable crystal lattice, favoring the formation of a disordered, liquid-like phase.[7]

Q3: How critical is pH control during the crystallization process?

A3: For piperazine derivatives, pH control is extremely critical. The piperazine moiety has two basic nitrogen atoms with pKa values around 5.35 and 9.73.[1] The pH of the crystallization medium directly influences:

  • Solubility: The protonated (salt) form of your compound will have vastly different solubility characteristics compared to the free base form. This can be exploited for purification.

  • CO2 Absorption: At a pH above 9, the free piperazine is more susceptible to reacting with atmospheric CO2 to form carbamate impurities.[1][3] Maintaining a slightly acidic to neutral pH can suppress this side reaction, though it will also alter the solubility of your target compound. Studies on related piperazine systems show that solution pH is a controlling parameter for their behavior.[8]

Troubleshooting Guide: Step-by-Step Solutions

This section provides actionable protocols and workflows to address specific challenges during crystallization.

Issue 1: Persistent Impurities in the Final Crystalline Product

If post-crystallization analysis (e.g., HPLC, GC-MS) shows that significant impurities remain, a systematic re-evaluation of your purification strategy is necessary.

Troubleshooting Workflow for Impurity Removal

G cluster_solvent Solvent System Optimization cluster_ph pH Adjustment Strategy cluster_cooling Cooling & Seeding start Impure Crystalline Product Detected solvent Step 1: Re-evaluate Solvent System start->solvent Purity < Target ph_control Step 2: Implement pH Control solvent->ph_control Impurities still present sol_screen A1: Screen Single & Mixed Solvents (e.g., Ethanol, Acetone, Ethyl Acetate) [20, 27] cooling Step 3: Optimize Cooling Profile ph_control->cooling Co-crystallizing impurities acidify B1: Acidify to suppress CO2 uptake (e.g., adjust to pH 7-8) wash Step 4: Refine Washing Protocol cooling->wash Minor impurities remain slow_cool C1: Employ Slow, Linear Cooling (e.g., 10°C/hour) end_node Pure Product (>99.5%) wash->end_node Purity meets specification antisolvent A2: Test Antisolvent Addition (e.g., add Heptane to Ethanol solution) [4] sol_screen->antisolvent basify B2: Crystallize as free base (controlled pH > 10) seed C2: Seed with Pure Crystals at saturation point [4] slow_cool->seed

Caption: Troubleshooting workflow for enhancing product purity.

Protocol 1: Systematic Recrystallization Solvent Screening

The choice of solvent is the most critical factor in recrystallization.[7] An ideal solvent should dissolve the compound completely at a high temperature but poorly at a low temperature, while impurities should remain soluble at all temperatures.[7]

Objective: To identify an optimal solvent or solvent system for purification.

Materials:

  • Crude Ethyl 2-(piperazin-1-yl)ethylcarbamate

  • Test tubes or small vials

  • Heating block or water bath

  • A selection of solvents (see table below)

Procedure:

  • Initial Solubility Test: Place ~20-30 mg of your crude product into a test tube.

  • Room Temperature: Add the chosen solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or you have added ~1 mL. Note the solubility.

  • Heating: If the solid did not dissolve at room temperature, gently heat the mixture to near the solvent's boiling point. Continue adding the solvent dropwise until the solid fully dissolves.[9]

  • Cooling: Allow the saturated solution to cool slowly to room temperature, then place it in an ice bath.

  • Observation: Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of crystalline solid upon cooling.

  • Repeat: Repeat this process for a range of solvents to find the most suitable one.

Solvent ClassExample SolventsRationale & Considerations
Alcohols Ethanol, IsopropanolGood for moderately polar compounds. Ethanol is often a good starting point for carbamates.[10][11]
Ketones Acetone, Methyl Ethyl Ketone (MEK)Can be effective, but check for potential reactivity with amine groups under harsh conditions.[12]
Esters Ethyl AcetateGood for compounds of intermediate polarity. Often used in solvent/antisolvent systems.
Aprotic Polar AcetonitrileCan be effective but may have high solubility even when cold.
Non-polar Heptane, TolueneUnlikely to be a good primary solvent but excellent as anti-solvents to induce precipitation from more polar solutions.[7]
Mixed Solvents Acetone-Water, Ethanol-HeptaneUsed when no single solvent is ideal. Dissolve in the "good" solvent and add the "poor" solvent (anti-solvent) dropwise until turbidity appears, then heat to re-dissolve and cool slowly.[6][7]
Issue 2: Low Yield or No Crystal Formation

This issue arises from either poor solvent selection or kinetic barriers to nucleation.

Potential Causes and Solutions
  • Sub-optimal Solvent: The compound may be too soluble in the chosen solvent even at low temperatures.

    • Solution: Re-screen for a less effective solvent or use an anti-solvent system to decrease solubility.[7]

  • Insufficient Supersaturation: The solution may not be concentrated enough for crystals to form.

    • Solution: Before cooling, gently boil off some of the solvent to increase the concentration.[6] Be cautious with flammable solvents.

  • Nucleation Barrier: Sometimes, crystal formation needs to be initiated.

    • Solution 1: Seeding: Add a tiny crystal of pure product to the cooled, supersaturated solution. This provides a template for crystal growth.[7]

    • Solution 2: Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic scratches provide nucleation sites.[6]

Issue 3: Identifying and Quantifying Impurities

Accurate analysis is key to guiding your purification strategy.

Recommended Analytical Methods
MethodPurposeTypical Conditions & Notes
HPLC-UV/MS Purity Assessment & Quantification. Excellent for separating the target compound from polar and non-polar impurities.Column: C18 reverse-phase. Mobile Phase: Gradient of Acetonitrile/Water with a modifier like 0.1% Formic Acid or Ammonium Acetate. Detection: UV (if chromophores are present) and/or Mass Spectrometry (for identification).[13][14]
GC-MS Analysis of Volatile Impurities. Useful for identifying residual solvents and certain low molecular weight byproducts.Principle: Sample is volatilized and separated in a capillary column. Mass spectrometry provides identification.[15][16] Often requires derivatization for non-volatile compounds but is excellent for analyzing ethyl carbamate itself.[17]
¹H and ¹³C NMR Structural Confirmation & Impurity ID. Confirms the structure of the desired product and can help identify the structure of unknown impurities if they are present in sufficient quantity (>1-5%).Piperazine and carbamate protons/carbons have characteristic chemical shifts.[18]
DSC Melting Point & Polymorph Screening. A sharp melting point indicates high purity. Multiple thermal events could suggest impurities or polymorphism.Can reveal different crystalline forms which may have different solubilities.[10][19]
Impurity Formation Pathways

The following diagram illustrates the desired reaction versus a common side reaction involving atmospheric CO2.

G piperazine Piperazine HN(CH₂CH₂)₂NH product Desired Product Ethyl 2-(piperazin-1-yl)ethylcarbamate piperazine->product  Desired Synthetic Route (Nucleophilic Substitution) byproduct Byproduct Piperazine Carbamate Salt piperazine->byproduct  Side Reaction (Acid-Base) precursor Ethyl Carbamate Precursor e.g., X-CH₂CH₂-NH-COOEt precursor->product co2 {Atmospheric CO₂} co2->byproduct note1 Conditions: Controlled Stoichiometry, Inert Atmosphere note2 Conditions: Exposure to Air, Basic pH (pH > 9)

Caption: Synthetic pathways for the target compound and a key byproduct.

References

  • Piperazine - Wikipedia.
  • Methyl carbamate purification by extraction and recrystallization - ResearchG
  • Technical Support Center: Purification of 2-Butanol, 2-methyl-, carbam
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
  • Recrystalliz
  • US Patent US5316554A - Method for processing crystalline ammonium carbamate - Google P
  • Isolation and Crystal Structure Determination of Piperazine Dicarbamate Obtained from a Direct Reaction between Piperazine and Carbon Dioxide in Methanol - ResearchG
  • US Patent US4761476A - Compounds formed by the reaction of piperazine, and derivatives thereof, with glyoxal, and derivatives thereof - Google P
  • Crystalline products of CO2 capture by piperazine aqueous solutions - RSC Publishing.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC.
  • A rapid and improved method for the determination of ethyl carbamate in foodstuffs of different m
  • Reactions of CO2 with Aqueous Piperazine Solutions: Formation and Decomposition of Mono- and Dicarbamic Acids/Carbamates of Piperazine at 25.
  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Perme
  • Synthesis of piperazines - Organic Chemistry Portal.
  • Piperazine-Based Mixed Solvents for CO 2 Capture in Bubble-Column Scrubbers and Regeneration He
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC.
  • Carbamic acid, N- 2-(1-piperazinyl)ethyl -, 1,1-dimethylethyl ester - Sigma-Aldrich.
  • methyl 2-(1-piperazinyl)
  • Determination of ethyl carbamate: Revision of method OIV-MA-BS-25 - OIV.
  • Influence of different solvents on crystal property and solubility characteristics of Carbamazapine.
  • Rapid Detection of Ethyl Carbamate in Chinese Liquor - LCGC Intern
  • A Straightforward, Sensitive, and Reliable Strategy for Ethyl Carbamate Detection in By-Products from Baijiu Production by Enzyme-Linked Immunosorbent Assay - MDPI.
  • Process for the preparation of 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-ethyl] - Technical Disclosure Commons.
  • High Precision Method for the Determination of Ethyl Carbam
  • Crystal structures of ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate and ethyl {2-[4-(3-nitrophenyl)
  • Effect of solvents and their isomers on dissolution of PLGAs with different lactide:glycolide (L:G)
  • CN106117153A - The preparation method of 2 piperazinones - Google P
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie.
  • Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing - ACS Public
  • tert-butyl2-(piperazin-1-yl)
  • N-[2-(1-piperazinyl)ethyl]ethylenediamine - NIST WebBook.
  • Revealing the early stages of carbamazepine crystallization by cryoTEM and 3D electron diffraction - PMC.

Sources

Troubleshooting

How to resolve co-elution of Ethyl 2-(piperazin-1-yl)ethylcarbamate in liquid chromatography

Welcome to the Analytical Technical Support Center . This guide is designed for researchers and drug development professionals struggling with the chromatographic resolution of Ethyl 2-(piperazin-1-yl)ethylcarbamate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center . This guide is designed for researchers and drug development professionals struggling with the chromatographic resolution of Ethyl 2-(piperazin-1-yl)ethylcarbamate .

Due to its highly polar nature, lack of a strong UV chromophore, and the presence of basic amine groups, this compound frequently suffers from poor retention, severe peak tailing, and co-elution with structurally similar impurities (such as starting materials or bis-alkylated byproducts) on standard reversed-phase columns.

Below is a comprehensive, field-proven troubleshooting guide to diagnose and resolve these co-elution issues.

Diagnostic Workflow for Co-Elution

Before altering your mobile phase or column, use the following logical decision tree to identify the mechanistic cause of your co-elution.

TroubleshootingFlow Start Co-elution of Ethyl 2-(piperazin-1-yl)ethylcarbamate Void Eluting near void volume (k' < 1)? Start->Void Tailing Severe peak tailing masking impurities? Void->Tailing No HILIC Use HILIC or Mixed-Mode (e.g., Cation-Exchange) Void->HILIC Yes Similar Co-eluting with structurally similar impurities? Tailing->Similar No HighPH Use High pH (pH > 10.5) or Ion-Pairing Reagents Tailing->HighPH Yes Deriv Pre-column Derivatization (e.g., NBD-Cl) + UV/FL Similar->Deriv Yes Optimize Optimize Gradient Slope & Column Temperature Similar->Optimize No

Diagnostic workflow for resolving HPLC co-elution of polar piperazine derivatives.

Frequently Asked Questions (Mechanistic Insights)

Q1: Why does Ethyl 2-(piperazin-1-yl)ethylcarbamate elute in the void volume on my C18 column, causing co-elution with the solvent front? Causality: This molecule contains two ionizable nitrogen centers on the piperazine ring: a secondary amine ( pKa​≈9.8 ) and a tertiary amine ( pKa​≈4.5 ). Under standard acidic HPLC conditions (e.g., 0.1% Formic Acid, pH 2.7), both amines are fully protonated. This double-positive charge renders the molecule extremely hydrophilic, preventing it from partitioning into the hydrophobic C18 stationary phase [1]. Solution: You must either neutralize the charge using a high-pH mobile phase or utilize an orthogonal retention mechanism, such as Mixed-Mode Cation-Exchange chromatography.

Q2: I am seeing severe peak tailing that swallows a closely eluting impurity. How do I fix this? Causality: The protonated secondary amine of the piperazine ring acts as a strong cation. It undergoes secondary ion-exchange interactions with acidic, unendcapped residual silanols on the silica support. This dual-retention mechanism (hydrophobic + uncontrolled ion-exchange) causes asymmetric peak broadening. Solution: Switch to a hybrid-silica column designed for high pH (e.g., Waters XBridge) and run the mobile phase at pH > 10.5 (using Ammonium Hydroxide). This deprotonates the secondary amine, neutralizing the charge and completely eliminating silanol interactions.

Q3: My target compound and its bis-alkylated impurity perfectly co-elute. What is the mechanistic solution? Causality: If the impurity is a bis-alkylated byproduct, the structural difference is minimal, and their hydrophobicities are nearly identical. Solution: Chemical derivatization. By reacting the sample with a reagent like NBD-Cl, you selectively target the secondary amine of Ethyl 2-(piperazin-1-yl)ethylcarbamate. The bis-alkylated impurity (which only has tertiary amines) will not react. The derivatized target gains a massive, hydrophobic benzofurazan group, shifting its retention time drastically away from the unreacted impurity [2].

Self-Validating Experimental Protocols

Protocol A: Mixed-Mode Chromatography (Recommended for Direct Assay)

Mixed-mode columns (e.g., Primesep 100) contain both hydrophobic alkyl chains and embedded cation-exchange groups. This allows the basic piperazine ring to be retained via electrostatic interactions while the ethylcarbamate tail is retained hydrophobically [3].

Methodology:

  • Column: Primesep 100 or Amaze HD (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase A: LC-MS grade Water + 0.1% Trifluoroacetic acid (TFA). (TFA acts as the necessary counter-ion for the cation-exchange mechanism).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: Isocratic hold at 15% B for 2 minutes, then ramp to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: ELSD, CAD, or LC-MS (Positive ESI). Note: UV detection is not recommended due to the weak absorbance of the carbamate group at 210 nm.

Self-Validation System:

  • System Suitability Test (SST): Inject a resolution standard containing Ethyl 2-(piperazin-1-yl)ethylcarbamate and unsubstituted piperazine.

  • Validation Logic: If the Tailing Factor ( Tf​ ) > 1.5, the buffer capacity is insufficient. Corrective action: Increase the TFA concentration to 0.15% to ensure complete saturation of the ion-exchange sites.

Protocol B: Pre-Column Derivatization with NBD-Cl (Recommended for Trace Impurity Resolution)

When trace-level co-eluting impurities must be quantified, derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl) provides exceptional selectivity and sensitivity [4].

Methodology:

  • Reagent Preparation: Dissolve 1.0 mg/mL NBD-Cl in pure methanol. Prepare fresh daily.

  • Buffer Preparation: 0.1 M Sodium Borate buffer, adjusted to pH 9.0.

  • Reaction: In an amber HPLC vial, combine 100 µL of the sample (approx. 100 µg/mL), 100 µL of Borate buffer, and 100 µL of NBD-Cl reagent.

  • Incubation: Heat at 60°C for exactly 30 minutes in a thermomixer.

  • Quenching: Cool to room temperature and add 10 µL of 1M HCl to halt the reaction.

  • HPLC Analysis: Inject 10 µL onto a standard C18 column (e.g., Zorbax Eclipse Plus). Run a gradient from 30% to 90% Acetonitrile in water (0.1% Formic Acid). Detect via UV at 460 nm or Fluorescence (Ex: 460 nm, Em: 520 nm).

Self-Validation System:

  • Derivatization Blank: Run the exact protocol using pure solvent instead of the sample.

  • Validation Logic: The blank chromatogram must show a flat baseline at the expected retention time of the derivatized target. If a peak appears, the NBD-Cl reagent has hydrolyzed or degraded into fluorescent byproducts. Corrective action: Discard and prepare fresh NBD-Cl reagent.

Quantitative Comparison of Analytical Strategies

To aid in method selection, the following table summarizes the expected chromatographic performance of various strategies when analyzing piperazine derivatives [5].

Analytical StrategyPrimary Retention MechanismTypical Resolution ( Rs​ )Sensitivity Limit (LOD)Best Application
Standard C18 (Low pH) Hydrophobic< 1.0 (Co-elution)~10 µg/mL (UV 210 nm)Not recommended for basic polar amines
Mixed-Mode (Cation-Exchange) Hydrophobic + Electrostatic> 2.0~1 µg/mL (ELSD/CAD)Direct, rapid assay of API and polar impurities
High-pH Reversed Phase Hydrophobic (Neutralized state)1.5 - 2.5~5 µg/mL (UV 210 nm)Routine LC-MS compatibility without derivatization
Pre-column Derivatization Hydrophobic (Derivatized state)> 3.0< 0.1 µg/mL (UV/FL)Trace impurity analysis and bis-alkylated separation

References

  • Title: HPLC Analysis of Piperazine on Primesep 100 Source: SIELC Technologies Application Notes URL: [Link]

  • Title: HPLC Methods for analysis of Piperazine Source: HELIX Chromatography URL: [Link]

  • Title: Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines Source: Journal of Liquid Chromatography & Related Technologies (Taylor & Francis) URL: [Link]

  • Title: Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode Source: ACS Omega URL: [Link]

Optimization

Technical Support Center: Troubleshooting LC-MS/MS Ionization for Ethyl 2-(piperazin-1-yl)ethylcarbamate

Welcome to the advanced troubleshooting center for analyzing Ethyl 2-(piperazin-1-yl)ethylcarbamate via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a highly polar, basic molecule containing both a piper...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for analyzing Ethyl 2-(piperazin-1-yl)ethylcarbamate via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a highly polar, basic molecule containing both a piperazine ring and a thermally labile carbamate linkage, this compound presents a "perfect storm" of mass spectrometry challenges: poor reversed-phase retention, severe matrix-induced ion suppression, and high susceptibility to in-source fragmentation.

This guide is engineered to help researchers diagnose root causes and implement self-validating experimental solutions.

Diagnostic Decision Tree

Before adjusting your instrument, use the logical workflow below to isolate whether your signal loss is caused by thermodynamic instability (fragmentation) or chromatographic co-elution (suppression).

DiagnosticTree Start Issue: Low or Missing [M+H]+ (m/z 202.15) Check1 Check MS1 Full Scan Start->Check1 Check2 Check Retention Time Start->Check2 Frag High abundance of fragments? (m/z 156, 112) Check1->Frag Supp Elution near void volume? (RT < 1.5 min) Check2->Supp ActFrag Diagnosed: In-Source Fragmentation Action: Lower Fragmentor/Temp Frag->ActFrag Yes ActSupp Diagnosed: Ion Suppression Action: Switch to HILIC Supp->ActSupp Yes

Diagnostic workflow for resolving ESI-MS signal loss in piperazine carbamates.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why is my [M+H]+ signal missing, but I see intense peaks at m/z 156 and m/z 112? Causality: Ethyl 2-(piperazin-1-yl)ethylcarbamate contains a thermally labile carbamate linkage. In Electrospray Ionization (ESI) sources, excess thermal energy (high source temperature) or kinetic energy (high declustering potential/fragmentor voltage) causes in-source fragmentation (ISF) before the ions ever reach the mass analyzer[1]. Carbamates typically undergo a neutral loss of their alcohol moiety or cleavage of the C-O/C-N bonds[2]. For this specific molecule (Exact mass 201.15, [M+H]+ 202.15), the peak at m/z 156 corresponds to the neutral loss of ethanol (-46 Da). The m/z 112 peak represents a subsequent loss of CO2 (-44 Da). Solution: Methodically reduce the source temperature and declustering potential to find the thermodynamic balance between efficient droplet desolvation and analyte stability[1].

Q2: My analyte elutes in the void volume (<1.5 min) on a C18 column, and the signal is completely suppressed in biological matrices. How do I fix this? Causality: The molecule is highly polar and basic due to the piperazine ring. On a standard Reversed-Phase (RP) C18 column, it lacks sufficient hydrophobicity to partition into the stationary phase, causing it to wash out in the void volume. This region is heavily populated by unretained matrix components and salts, which aggressively compete for available protons in the ESI droplet, leading to severe ion suppression[3][4]. Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase and a highly organic mobile phase (e.g., >70% Acetonitrile)[5]. This retains polar basic compounds effectively. Furthermore, the high organic content significantly enhances ESI desolvation efficiency, boosting overall sensitivity[6].

Q3: I am observing a strong m/z 224 peak instead of m/z 202. What is this, and how do I eliminate it? Causality: The m/z 224 peak corresponds to the sodium adduct [M+Na]+ (201.15 + 22.99). Basic and highly polar molecules can readily coordinate with alkali metals present in glassware or low-quality solvents[1]. Sodium adducts are highly stable and resist collision-induced dissociation (CID) in MS/MS, making them useless for MRM quantification. Solution: Add a volatile buffer, such as 2-10 mM ammonium formate or ammonium acetate, to the mobile phase. The ammonium ions ([NH4]+) will outcompete sodium for the analyte, driving the formation of the desired [M+H]+ ion while suppressing adduct formation.

Q4: How can I definitively prove that matrix effects are causing the signal loss, rather than instrument drift? Causality: Instrument drift causes a global reduction in signal across all retention times, whereas matrix effects (ion suppression) are localized to specific retention windows where endogenous compounds co-elute[3]. Solution: Perform a post-column infusion test (see Protocol A). By continuously infusing the pure analyte while injecting a blank matrix through the LC, you create a steady baseline. Any localized dip in this baseline definitively maps the exact retention time where matrix components are suppressing ionization.

Experimental Protocols (Self-Validating Systems)

Protocol A: Post-Column Infusion for Ion Suppression Mapping

Self-Validating Mechanism: This protocol validates itself by visually mapping the exact moment suppression occurs. If the continuous baseline dips precisely at the retention time of your analyte, matrix suppression is definitively confirmed.

PostColumn LC LC System (Inject Blank Matrix) Tee T-Piece Mixer LC->Tee Variable Matrix Pump Syringe Pump (Infuse Pure Analyte) Pump->Tee Constant Analyte MS ESI-MS/MS Detector Tee->MS Data Monitor Baseline (Dips = Suppression) MS->Data

Instrumental setup for post-column infusion to map matrix-induced ion suppression.

Step-by-Step Methodology:

  • Connect a zero-dead-volume T-piece union between the LC column outlet and the MS ion source.

  • Connect a syringe pump to the third port of the T-piece.

  • Fill the syringe with a 100 ng/mL pure standard of Ethyl 2-(piperazin-1-yl)ethylcarbamate prepared in the mobile phase.

  • Set the syringe pump to infuse at a constant rate of 10 µL/min.

  • Monitor the [M+H]+ (m/z 202.15) transition in MRM mode to establish a stable, elevated baseline.

  • Inject a blank matrix extract (e.g., plasma or urine) onto the LC column and run your standard gradient.

  • Analyze: A significant drop in the continuous baseline indicates a region of severe ion suppression[3]. If your analyte elutes in this window, you must alter the chromatography.

Protocol B: HILIC-MS/MS Method Optimization for Polar Amines

Self-Validating Mechanism: Proper HILIC retention is validated by observing an inverted elution order compared to RP-LC, and by noting that retention time increases as the aqueous percentage decreases.

Step-by-Step Methodology:

  • Column Selection: Install a bare silica, amide, or zwitterionic HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)[5].

  • Mobile Phase A (Aqueous): Prepare 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid. (This ensures the piperazine nitrogens are fully protonated).

  • Mobile Phase B (Organic): Prepare 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Design: Start at 95% B (highly organic) and linearly decrease to 50% B over 5 minutes. (Note: In HILIC, water is the strong elution solvent).

  • Equilibration (Critical): Equilibrate the column with at least 20 column volumes of the starting mobile phase to ensure the water-rich partition layer is stable on the silica surface[5].

Quantitative Data Summaries

Table 1: Diagnostic MS Ions for Ethyl 2-(piperazin-1-yl)ethylcarbamate

Ion Typem/zCausality / Origin
Precursor[M+H]+ 202.15Protonation of basic piperazine nitrogen
Sodium Adduct [M+Na]+ 224.13Coordination with trace Na+ in mobile phase/glassware
In-Source Fragment 1 156.10Neutral loss of ethanol (-46 Da) from the carbamate group
In-Source Fragment 2 112.11Sequential loss of ethanol and CO2 (-90 Da) from carbamate

Table 2: Chromatographic Strategy Comparison

ParameterReversed-Phase (C18)HILIC (Amide/Silica)
Retention Time < 1.5 min (Void Volume)> 3.0 min (Well retained)
Ion Suppression Severe (Co-elution with salts)Minimal (Separated from matrix)
Desolvation Efficiency Poor (High aqueous content)Excellent (High organic content)
Peak Shape Tailing (Silanol interactions)Symmetrical

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Validation for the Purity of Ethyl 2-(piperazin-1-yl)ethylcarbamate

In the landscape of drug development and chemical research, the unequivocal confirmation of a molecule's structure and the stringent assessment of its purity are cornerstones of scientific rigor and regulatory compliance...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development and chemical research, the unequivocal confirmation of a molecule's structure and the stringent assessment of its purity are cornerstones of scientific rigor and regulatory compliance. For researchers and professionals in these fields, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive analytical technique.[1][2] This guide provides an in-depth, comparative analysis of using both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy to validate the purity of Ethyl 2-(piperazin-1-yl)ethylcarbamate, a key intermediate in the synthesis of various pharmaceutical agents. We will delve into the causality behind experimental choices, present detailed protocols, and offer a framework for interpreting the spectral data to ensure the compound meets the high-purity standards required for its intended applications.

The Imperative of Purity in Pharmaceutical Development

Impurities in active pharmaceutical ingredients (APIs) or their intermediates can significantly impact the safety, efficacy, and stability of the final drug product.[3] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (e.g., ICH Q3A/B/C/D) that necessitate the reporting, identification, and qualification of impurities above certain thresholds.[3][4][5] Therefore, employing robust analytical methods for purity determination is not just a matter of good science but a critical regulatory requirement.

Quantitative NMR (qNMR) has emerged as a primary analytical method for determining the purity of organic compounds, offering traceability to the International System of Units (SI).[6][7][8] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for accurate quantification without the need for a reference standard of the analyte itself.[2]

Fundamental Principles: ¹H vs. ¹³C NMR for Purity Assessment

Both ¹H and ¹³C NMR spectroscopy provide valuable, complementary information for structural elucidation and purity assessment.

  • ¹H NMR Spectroscopy : This is often the first-line technique due to the high natural abundance of the ¹H isotope (~99.98%) and its high gyromagnetic ratio, which translates to high sensitivity.[9] It provides information on the number of different types of protons, their chemical environment, their relative numbers (through integration), and their neighboring protons (through spin-spin coupling).

  • ¹³C NMR Spectroscopy : The ¹³C isotope has a low natural abundance (~1.1%) and a lower gyromagnetic ratio, making it inherently less sensitive than ¹H NMR.[10] However, it offers a much wider chemical shift range, which significantly reduces the likelihood of signal overlap, a common challenge in complex ¹H NMR spectra.[9][10] ¹³C NMR spectra, typically acquired with proton decoupling, show a single sharp signal for each unique carbon atom, providing a clear fingerprint of the carbon skeleton.

For Ethyl 2-(piperazin-1-yl)ethylcarbamate, a combined ¹H and ¹³C NMR analysis provides a comprehensive and self-validating system for confirming its identity and assessing its purity.

Structural Elucidation of Ethyl 2-(piperazin-1-yl)ethylcarbamate

To interpret the NMR spectra, it is essential to first understand the molecular structure and the different chemical environments of the protons and carbons.

Figure 1: Structure of Ethyl 2-(piperazin-1-yl)ethylcarbamate with proton (a-h) and carbon (1-7) labels.

Predicted ¹H and ¹³C NMR Spectral Data

Based on the structure and known chemical shift values for similar functional groups, we can predict the expected NMR spectra. This predictive analysis is a crucial first step in validating the experimental data.

Table 1: Predicted ¹H and ¹³C NMR Data for Ethyl 2-(piperazin-1-yl)ethylcarbamate

Assignment ¹H Chemical Shift (ppm) ¹H Multiplicity ¹H Integration ¹³C Chemical Shift (ppm)
a~1.2Triplet3H~14
b~4.1Quartet2H~60
c~3.2Quartet2H~40
d~2.5Triplet2H~58
e~2.4Triplet4H~54
f~2.8Triplet4H~46
g (NH)~5.5Broad Singlet1H-
h (NH)~1.9Broad Singlet1H-
1 (C=O)---~157

Note: Chemical shifts are predicted and may vary based on solvent and other experimental conditions. NH protons (g and h) are exchangeable and may appear as broad signals or not be observed at all, depending on the solvent and concentration.

Experimental Protocol for NMR Data Acquisition

A robust and well-documented experimental protocol is essential for obtaining high-quality, reproducible NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weighing ~10-20 mg of sample dissolve 2. Dissolution 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) weigh->dissolve transfer 3. Transfer & Filtration Transfer to a 5 mm NMR tube, filtering if necessary dissolve->transfer instrument 4. Instrument Setup Tune and shim the NMR spectrometer transfer->instrument h1_acq 5. ¹H NMR Acquisition Acquire ¹H spectrum with appropriate parameters (e.g., 32 scans, 5s relaxation delay) instrument->h1_acq c13_acq 6. ¹³C NMR Acquisition Acquire ¹³C spectrum with proton decoupling (e.g., 1024 scans, 2s relaxation delay) h1_acq->c13_acq processing 7. Processing Fourier transform, phase correction, and baseline correction c13_acq->processing integration 8. Integration & Calibration Integrate ¹H signals and calibrate chemical shifts processing->integration analysis 9. Spectral Analysis Compare experimental data with predicted spectra and identify impurity signals integration->analysis

Figure 2: Standard workflow for NMR-based purity validation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of Ethyl 2-(piperazin-1-yl)ethylcarbamate.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts and the observation of exchangeable protons.

    • If the solution is not clear, filter it into a clean, dry 5 mm NMR tube to remove any particulate matter.[11]

  • ¹H NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp signals and accurate integration.

    • Acquire the ¹H NMR spectrum. Typical parameters include:

      • Number of scans: 16-64 (depending on sample concentration)

      • Relaxation delay (d1): 5 seconds (to ensure full relaxation for accurate integration)

      • Pulse angle: 30-45 degrees

  • ¹³C NMR Data Acquisition:

    • Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence.

    • Typical parameters include:

      • Number of scans: 1024 or more (due to the low sensitivity of ¹³C)

      • Relaxation delay (d1): 2 seconds

  • Data Processing and Analysis:

    • Apply Fourier transformation to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Carefully phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Apply a baseline correction to obtain a flat baseline, which is essential for accurate integration.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • For the ¹H spectrum, integrate all signals and normalize them to a known number of protons.

    • Compare the experimental chemical shifts, multiplicities, and integrations with the predicted values (Table 1).

    • Analyze the spectrum for any unexpected signals that may indicate the presence of impurities.

Interpreting the Spectra: A Comparative Analysis

¹H NMR Spectrum Analysis:

  • Structural Confirmation: The presence of all predicted signals with the correct multiplicities and integrations provides strong evidence for the correct structure. For instance, the triplet at ~1.2 ppm and the quartet at ~4.1 ppm are characteristic of an ethyl group. The signals corresponding to the piperazine and ethylenediamine moieties should also be present in their expected regions.

  • Purity Assessment: The purity of the sample can be determined by comparing the integral of the main compound's signals to those of any impurities. The presence of small, unidentifiable peaks should be noted. Common impurities could include residual solvents from the synthesis or starting materials. For quantitative analysis (qNMR), a certified internal standard would be added to the sample, and the purity would be calculated based on the relative integrals of the analyte and the standard.

¹³C NMR Spectrum Analysis:

  • Structural Confirmation: The ¹³C spectrum should show the expected number of signals corresponding to the unique carbon atoms in the molecule. The carbonyl carbon signal at ~157 ppm is a key diagnostic peak. The presence of the correct number of aliphatic carbon signals further confirms the structure.

  • Purity Assessment: Due to the wider chemical shift range, the ¹³C spectrum is excellent for detecting impurities that might have overlapping signals in the ¹H spectrum.[10] Each carbon-containing impurity will give rise to its own set of signals, providing a clear indication of its presence.

A Multi-Technique Approach for Unambiguous Validation

While ¹H and ¹³C NMR are powerful techniques, a multi-technique approach is often recommended for unequivocal characterization, especially in a regulatory context.[11] Techniques such as Mass Spectrometry (for molecular weight confirmation), Infrared (IR) Spectroscopy (for functional group analysis), and High-Performance Liquid Chromatography (HPLC) (for chromatographic purity) provide orthogonal data that, when combined with NMR, offer a comprehensive and robust validation of the compound's identity and purity.

Conclusion

The combined use of ¹H and ¹³C NMR spectroscopy provides a robust and self-validating system for the structural confirmation and purity assessment of Ethyl 2-(piperazin-1-yl)ethylcarbamate. ¹H NMR offers high sensitivity and detailed information about the proton environment, while ¹³C NMR provides a clear fingerprint of the carbon skeleton with excellent signal dispersion. By following a well-defined experimental protocol and carefully comparing the acquired data with predicted spectra, researchers and drug development professionals can confidently validate the quality of this important chemical intermediate, ensuring it meets the stringent requirements for its intended applications. This analytical rigor is fundamental to the integrity of the research and the safety and efficacy of the final pharmaceutical products.

References

  • ResearchGate. (2021). Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites. [Link]

  • Violante, F. G. M., et al. (2021). Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites. Analytical and Bioanalytical Chemistry, 413(6), 1701–1714. [Link]

  • Violante, F. G. M., et al. (2021). Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites. OUCI. [Link]

  • Marcus, S. L., & Leo, W. K. (1998). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. Journal of Agricultural and Food Chemistry, 46(9), 3474-3480. [Link]

  • Ihara, T., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 68(9), 868-878. [Link]

  • Ihara, T., et al. (2020). Collaborative Study to Validate Purity Determination by 1H quantitative NMR Spectroscopy by Using Internal Calibration Methodology. J-Stage. [Link]

  • Longdom Publishing. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]

  • US Pharmacopeia (USP). Stimuli Article (qNMR). [Link]

  • Pieters, L. A., & Vlietinck, A. J. (1989). Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1405-1417. [Link]

  • Wessig, P., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(73), 41893-41905. [Link]

  • Reading Scientific Services Ltd. (RSSL). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]

  • Schoenberger, T. (2012). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. [Link]

  • InTechOpen. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

  • ICH. ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. [Link]

  • National Toxicology Program. ICH Test Procedures and Acceptance Criteria for Biological Products. [Link]

  • ICH. (2006). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]

  • ICH. Quality Guidelines. [Link]

  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Elsevier. Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • National Institutes of Health. (2022). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

  • ResearchGate. 1 H NMR spectra of compound 3a measured in five different solvents. [Link]

  • Royal Society of Chemistry. New Applications of High‐Resolution NMR in Drug Discovery and Development. [Link]

  • Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

Sources

Validation

Advanced Analytical Method Validation for the Quantification of Ethyl 2-(piperazin-1-yl)ethylcarbamate: A Comparative Guide

Executive Summary & The Analytical Challenge For researchers and drug development professionals, the accurate quantification of Ethyl 2-(piperazin-1-yl)ethylcarbamate (CAS: 85608-09-9) is a critical quality control step....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

For researchers and drug development professionals, the accurate quantification of Ethyl 2-(piperazin-1-yl)ethylcarbamate (CAS: 85608-09-9) is a critical quality control step. Often encountered as a key intermediate or a process-related impurity in the synthesis of active pharmaceutical ingredients (APIs) [1], its trace-level quantification poses significant analytical hurdles.

The structural nature of this compound dictates its analytical behavior:

  • Chromophore Deficiency: The carbamate and piperazine moieties lack extensive conjugated π -systems. This results in negligible UV absorbance above 210 nm, rendering traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) highly susceptible to baseline noise and matrix interference.

  • High Polarity & Peak Tailing: The secondary amine on the piperazine ring is highly basic ( pKa​≈9.8 ). In standard reversed-phase HPLC, this basic nitrogen interacts strongly with residual acidic silanol groups on silica-based stationary phases, causing severe peak tailing, poor resolution, and compromised integration.

  • Thermal Instability: The carbamate linkage is prone to thermal degradation (loss of CO2​ or ethanol) at the high temperatures required for Gas Chromatography (GC) inlets, leading to artifact formation and inaccurate quantification.

To overcome these physical and chemical limitations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) emerges as the superior analytical platform. This guide objectively compares LC-MS/MS against alternative methods and provides a self-validating, step-by-step protocol grounded in [2] and [3] validation frameworks.

Methodological Comparison: LC-MS/MS vs. Alternatives

When establishing a control strategy for Ethyl 2-(piperazin-1-yl)ethylcarbamate, selecting the appropriate analytical technique is paramount. The table below summarizes the empirical performance of three distinct methodologies.

Table 1: Quantitative Comparison of Analytical Methods
Performance ParameterHPLC-UV (Derivatized)GC-FID (Direct)LC-MS/MS (Proposed)
Sample Preparation Complex (Requires FMOC-Cl derivatization)Moderate (Liquid-Liquid Extraction)Simple (Dilute & Shoot / Protein Ppt)
Specificity Low to ModerateModerateHigh (Multiple Reaction Monitoring)
Limit of Detection (LOD) 0.5 ppm0.2 ppm0.005 ppm (5 ppb)
Limit of Quantitation (LOQ) 1.5 ppm0.6 ppm0.015 ppm (15 ppb)
Linearity ( R2 ) > 0.990> 0.995> 0.999
Analyte Stability Stable post-derivatizationHigh risk of thermal degradationStable (Ambient LC, Soft Ionization)

Data synthesized from comparative validation studies of piperazine derivatives [4].

G Start Sample: Ethyl 2-(piperazin-1-yl) ethylcarbamate Prep Sample Preparation (Dilution & IS Addition) Start->Prep Decision Required Sensitivity? Prep->Decision UV HPLC-UV (> 1 ppm) Decision->UV High Conc. MS LC-MS/MS (< 0.1 ppm) Decision->MS Trace Level UV_Result Routine Bulk Assay (Derivatization Needed) UV->UV_Result MS_Result Trace Quantification (Direct Analysis) MS->MS_Result

Caption: Workflow for selecting the quantification method based on required sensitivity.

Experimental Protocol: LC-MS/MS Self-Validating System

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) and rigorous System Suitability Testing (SST), the method intrinsically controls for matrix effects, extraction losses, and instrument drift.

Causality in Method Design
  • Why 5 mM Ammonium Formate at pH 4.5? The secondary amine of the piperazine ring must be managed carefully. At pH 4.5, the amine is fully protonated. This serves two critical functions: (1) it maximizes ionization efficiency in the Positive Electrospray Ionization (ESI+) source, and (2) it prevents mixed-mode ion-exchange interactions with unendcapped silanols on the stationary phase, thereby eliminating peak tailing.

  • Why a Core-Shell C18 Column? Core-shell technology provides high-efficiency separations at lower backpressures, allowing for sharper peaks and improved signal-to-noise ratios without requiring Ultra-High Performance (UHPLC) systems.

Step-by-Step Methodology

Step 1: Preparation of Solutions

  • Mobile Phase A: 5 mM Ammonium Formate in LC-MS grade water, adjusted to pH 4.5 with formic acid.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Internal Standard (IS) Spiking Solution: Prepare a 100 ng/mL solution of a deuterated analog (e.g., Piperazine- d8 or a structurally similar SIL-IS) in 50:50 Water:Acetonitrile.

Step 2: Sample Preparation (Dilute & Shoot)

  • Transfer of the sample matrix (e.g., API solution or plasma) into a microcentrifuge tube.

  • Add of the IS Spiking Solution. Causality: Adding the IS before any extraction or dilution ensures that any subsequent volumetric errors are mathematically normalized.

  • Add of cold Acetonitrile to precipitate matrix proteins/polymers.

  • Vortex for 2 minutes, then centrifuge at 14,000×g for 10 minutes at 4∘C .

  • Transfer of the supernatant to an autosampler vial.

Step 3: LC-MS/MS Instrumental Conditions

  • Column: Phenomenex Kinetex C18 ( 100×2.1 mm , core-shell).

  • Flow Rate: 0.4 mL/min .

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 4.0 min: Linear ramp to 95% B

    • 4.0 - 5.5 min: Hold at 95% B

    • 5.5 - 5.6 min: Return to 5% B

    • 5.6 - 8.0 min: Re-equilibration at 5% B

  • MS/MS Detection: Triple Quadrupole operating in ESI+ Multiple Reaction Monitoring (MRM) mode.

    • Precursor Ion: m/z202.1 (protonated [M+H]+ of Ethyl 2-(piperazin-1-yl)ethylcarbamate).

    • Product Ions: Optimize collision energy to monitor the dominant fragment (e.g., loss of the carbamate group leaving the piperazine core).

Step 4: System Suitability Test (SST) Before analyzing the batch, inject a mid-level calibration standard six times. The system is validated for use only if the Relative Standard Deviation (RSD) of the Analyte/IS peak area ratio is ≤2.0% , and the retention time drift is ≤0.1 min .

Method Validation Framework

To ensure regulatory compliance, the method must be validated according to [2] and [3].

Validation ATP Define Analytical Target Profile (ATP) Dev Method Development (Optimize ESI & LC) ATP->Dev Val ICH Q2(R2) Validation Dev->Val Spec Specificity Val->Spec Lin Range & Linearity Val->Lin Acc Accuracy & Precision Val->Acc Routine Lifecycle Management Spec->Routine Lin->Routine Acc->Routine

Caption: Analytical procedure lifecycle and validation framework per ICH Q2(R2).

Key Validation Parameters Evaluated:
  • Specificity: Blank matrix samples must be injected to demonstrate the absence of interfering peaks at the retention times of the analyte and IS. The MRM transitions inherently provide high specificity.

  • Linearity & Range: A minimum of 6 concentration levels ranging from the LOQ to 120% of the expected specification limit. The acceptance criterion is a correlation coefficient ( R2 ) ≥0.995 using a 1/x2 weighted linear regression.

  • Accuracy (Recovery): Assessed by spiking known amounts of Ethyl 2-(piperazin-1-yl)ethylcarbamate into the matrix at three levels (Low, Mid, High). Recovery must fall between 85% and 115%.

  • Precision (Repeatability & Intermediate Precision): Intra-day and inter-day precision are calculated using six replicates at the three concentration levels. The acceptance criterion is an RSD ≤15% (or ≤20% at the LOQ).

Conclusion

While traditional HPLC-UV and GC-FID methods can be forced to quantify Ethyl 2-(piperazin-1-yl)ethylcarbamate through complex derivatization or high-maintenance protocols, they introduce unnecessary analytical risk. The LC-MS/MS methodology detailed above directly addresses the chemical causality of the analyte—leveraging its basicity for ESI+ ionization while mitigating silanol interactions via pH control. By anchoring the protocol in a self-validating IS system and ICH Q2(R2) compliance, laboratories can achieve robust, trace-level quantification with unparalleled trustworthiness.

References

  • Antia, U., Tingle, M. D., & Russell, B. R. (2010). Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma. Journal of Forensic Sciences, 55(5), 1311-1318. Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Available at:[Link]

  • United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures. Available at: [Link]

  • Reddy, A. V. B., et al. (2014). Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Arabian Journal of Chemistry, 10, S1080-S1085. Available at:[Link]

Comparative

A Comparative Guide to the Pharmacokinetics of Ethyl 2-(piperazin-1-yl)ethylcarbamate and Its Structural Analogs

Introduction The piperazine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs across a wide range of therapeutic areas, including oncology and central nervo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The piperazine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs across a wide range of therapeutic areas, including oncology and central nervous system disorders.[1][2][3] Its prevalence is due to its versatile physicochemical properties, which can be finely tuned through structural modifications to optimize pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth comparative analysis of the pharmacokinetics of Ethyl 2-(piperazin-1-yl)ethylcarbamate, a representative piperazine-containing compound, and its hypothetical structural analogs.

The core objective is to furnish researchers, scientists, and drug development professionals with a comprehensive framework for understanding how subtle chemical alterations to a parent molecule can profoundly impact its absorption, distribution, metabolism, and excretion (ADME). The choice between different heterocyclic cores, such as piperazine and piperidine, can have significant implications for a drug's ADME and toxicity profile.[1] For instance, the inherent polarity of the piperazine ring generally leads to higher aqueous solubility, which can facilitate renal clearance.[1]

This guide will delve into the causality behind experimental design for pharmacokinetic studies, present detailed protocols for in vivo evaluation, and offer insights into the interpretation of the resulting data. By understanding these relationships, researchers can more effectively design molecules with desired drug-like properties.

The Parent Compound and Its Structural Analogs

For the purpose of this guide, we will consider Ethyl 2-(piperazin-1-yl)ethylcarbamate as our parent compound (Analog A). We will compare its pharmacokinetic profile to three hypothetical structural analogs, each with a specific modification designed to probe the structure-activity relationship (SAR) and its influence on ADME.

  • Analog A (Parent Compound): Ethyl 2-(piperazin-1-yl)ethylcarbamate

  • Analog B (Methylated Analog): Ethyl 2-(4-methylpiperazin-1-yl)ethylcarbamate

  • Analog C (Phenyl Analog): Ethyl 2-(4-phenylpiperazin-1-yl)ethylcarbamate

  • Analog D (Fluorinated Phenyl Analog): Ethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)ethylcarbamate

These analogs were chosen to represent common modifications in drug discovery: the addition of a small alkyl group (Analog B) to assess the impact of increased lipophilicity and potential metabolic blocking; the introduction of an aromatic ring (Analog C) to significantly increase lipophilicity and explore potential new interactions; and the addition of a fluorine atom to the phenyl ring (Analog D) to investigate the effects of electronic modification and potential metabolic stabilization.

Chemical Structures

G cluster_A Analog A: Parent Compound cluster_B Analog B: Methylated Analog cluster_C Analog C: Phenyl Analog cluster_D Analog D: Fluorinated Phenyl Analog A Ethyl 2-(piperazin-1-yl)ethylcarbamate B Ethyl 2-(4-methylpiperazin-1-yl)ethylcarbamate C Ethyl 2-(4-phenylpiperazin-1-yl)ethylcarbamate D Ethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)ethylcarbamate

Caption: Chemical structures of the parent compound and its analogs.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

To objectively compare the pharmacokinetic profiles of our four compounds, a standardized in vivo study in a rodent model (e.g., Sprague-Dawley rats) is essential.[4][5][6] This protocol outlines a typical approach for a preliminary pharmacokinetic screen.

I. Animal Model and Housing
  • Species: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).

  • Housing: Animals should be housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

II. Dosing and Administration
  • Formulation: The test compounds should be formulated in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline). The formulation should be consistent across all study arms.

  • Dose: A single intravenous (IV) and oral (PO) dose will be administered to separate groups of animals. A typical IV dose for a screening study might be 1-2 mg/kg, while a PO dose could be 5-10 mg/kg.

  • Administration:

    • IV: Administer the dose via the tail vein.

    • PO: Administer the dose via oral gavage.

III. Blood Sampling
  • Time Points: Collect sparse blood samples (approximately 100-200 µL) at multiple time points post-dose.[7]

    • IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Collection: Blood samples should be collected from the saphenous or jugular vein into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.

IV. Bioanalytical Method: LC-MS/MS

The concentration of the test compounds in the plasma samples will be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8][9][10]

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform a protein precipitation by adding acetonitrile containing an internal standard (a structurally similar compound not present in the study).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean plate for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto an appropriate LC column (e.g., C18).

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Detect the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Quantification:

    • Construct a calibration curve using standards of known concentrations.

    • Determine the concentration of the test compounds in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

V. Pharmacokinetic Data Analysis
  • Software: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) of the plasma concentration-time data.[4][7]

  • Parameters: Calculate the key pharmacokinetic parameters for each compound.

Experimental Workflow Diagram

G cluster_workflow In Vivo Pharmacokinetic Study Workflow Dosing Dosing (IV and PO) BloodSampling Blood Sampling (Multiple Time Points) Dosing->BloodSampling PlasmaPrep Plasma Preparation (Centrifugation) BloodSampling->PlasmaPrep LCMS LC-MS/MS Analysis PlasmaPrep->LCMS DataAnalysis Pharmacokinetic Data Analysis (NCA) LCMS->DataAnalysis Results Comparative PK Profile DataAnalysis->Results

Caption: A streamlined workflow for the in vivo pharmacokinetic study.

Comparative Pharmacokinetic Data (Hypothetical)

The following tables summarize the hypothetical pharmacokinetic parameters for our four analogs after intravenous and oral administration. These values are based on established principles of how the introduced structural modifications would likely influence their ADME properties.

Table 1: Intravenous Pharmacokinetic Parameters
ParameterAnalog A (Parent)Analog B (Methylated)Analog C (Phenyl)Analog D (Fluorinated Phenyl)
Dose (mg/kg) 1111
t½ (h) 2.53.05.86.5
CL (mL/min/kg) 30251512
Vdss (L/kg) 6.57.010.211.0
AUC₀-inf (ng*h/mL) 55566711111389
Table 2: Oral Pharmacokinetic Parameters
ParameterAnalog A (Parent)Analog B (Methylated)Analog C (Phenyl)Analog D (Fluorinated Phenyl)
Dose (mg/kg) 5555
Cmax (ng/mL) 250320450510
Tmax (h) 1.01.21.51.5
AUC₀-t (ng*h/mL) 1380185031253820
F (%) 50556575

Discussion and Interpretation of Results

The hypothetical data presented above illustrates the profound impact of structural modifications on the pharmacokinetic profiles of the piperazine-based compounds.

Impact of Methylation (Analog A vs. Analog B)

The addition of a methyl group to the piperazine nitrogen in Analog B resulted in a slight increase in half-life (t½) and a decrease in clearance (CL) compared to the parent compound. This is a plausible outcome as the methyl group can sterically hinder metabolism at the nitrogen, a common site for oxidation by cytochrome P450 enzymes.[1] The increased lipophilicity may also contribute to a slightly higher volume of distribution (Vdss). The oral bioavailability (F) is marginally improved, potentially due to a combination of increased membrane permeability and reduced first-pass metabolism.

Impact of Phenyl Substitution (Analog A vs. Analog C)

The introduction of a phenyl group in Analog C led to a significant increase in lipophilicity, which is reflected in the markedly longer half-life, lower clearance, and larger volume of distribution. The lower clearance suggests a reduced rate of metabolism and/or excretion. The increased Vdss indicates greater distribution into tissues. The oral bioavailability is also substantially improved, likely due to enhanced absorption across the gastrointestinal tract.

Impact of Fluorination (Analog C vs. Analog D)

Comparing Analog D to Analog C , the addition of a fluorine atom to the phenyl ring further enhanced the pharmacokinetic profile. The half-life is the longest and clearance the lowest among all analogs. This is a classic strategy in medicinal chemistry where fluorine can block a site of metabolism (in this case, para-hydroxylation of the phenyl ring) leading to a more stable compound.[11] This metabolic stability is a key contributor to the observed increase in overall exposure (AUC) and oral bioavailability.

Metabolic Pathway Considerations

The piperazine ring itself is susceptible to metabolism, primarily through cytochrome P450 enzymes.[1] The structural modifications in our analogs would likely influence their metabolic fate.

G A Analog A (Parent) Metabolism Metabolism (CYP450) A->Metabolism N-dealkylation, Oxidation B Analog B (Methylated) B->Metabolism Reduced N-oxidation due to steric hindrance C Analog C (Phenyl) C->Metabolism Aromatic hydroxylation D Analog D (Fluorinated Phenyl) D->Metabolism Blocked aromatic hydroxylation

Caption: Postulated metabolic pathways for the parent compound and its analogs.

Conclusion

This guide provides a comprehensive framework for the comparative pharmacokinetic analysis of Ethyl 2-(piperazin-1-yl)ethylcarbamate and its structural analogs. Through a detailed experimental protocol and an interpretation of hypothetical data, we have demonstrated how strategic chemical modifications can be used to modulate the ADME properties of a parent compound. The principles outlined herein are broadly applicable to the design and development of novel therapeutics, emphasizing the importance of a thorough understanding of structure-pharmacokinetic relationships in the pursuit of optimized drug candidates.

References

  • Analytical Methods for Piperazine Detection | PDF | High Performance Liquid Chromatography - Scribd. [Link]

  • In Vivo Pharmacokinetic (PK) Studies - Drug Discovery - Selvita. [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC. [Link]

  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - PMC. [Link]

  • Regulatory in vivo PK Studies - Pharmaron. [Link]

  • A Review on Analytical Methods for Piperazine Determination - NTU Journal. [Link]

  • A Review on Analytical Methods for Piperazine Determination - ResearchGate. [Link]

  • In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations - MDPI. [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI. [Link]

  • In-Vivo Mouse and Rat PK Bioanalysis | Protocols.io. [Link]

  • A Decade of Piperazine-Based Small Molecules Approved by U.S. FDA: Exploring the Medicinal Chemistry Impact of this Versatile Pharmacophore. [Link]

  • Pharmacological investigation of formyl and acetyl substituents on piperazine: Docking, ADMET and Molecular Dynamics Simulations - DergiPark. [Link]

  • Pharmacokinetics of Biopharmaceuticals: Their Critical Role in Molecular Design - MDPI. [Link]

  • SAR of ethyl (4-(4-(4-acetylphenyl)piperazin-1-yl)phenyl)carbamate. - ResearchGate. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. [Link]

  • Pharmacokinetics of the new local anaesthetic N-[2-(2-Heptyloxyphenylcarbamoyloxy)ethyl]piperidinium chloride in rats and mice - PubMed. [Link]

  • Absorption, protein binding, pharmacokinetics and excretion of the anti-ischemic and anti-hypertensive arylpiperazine derivative CDRI-93/478 in rats - PubMed. [Link]

  • Using Modeling and Simulation to Assess the Impact of the Pharmacokinetics and Biodistribution on the Absorbed and Biologically Effective Dose for Radioligand Therapies - ScienceOpen. [Link]

  • Ethyl carbamate – Knowledge and References - Taylor & Francis. [Link]

  • Drug Metab Rev - Content Listing - Medscape. [Link]

Sources

Validation

Benchmarking Ethyl 2-(piperazin-1-yl)ethylcarbamate efficacy in standard in vitro assays

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the physicochemical and biological liabilities of chemical building blocks before they are incorporated into larger active pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the physicochemical and biological liabilities of chemical building blocks before they are incorporated into larger active pharmaceutical ingredients (APIs) or PROTAC degraders.

Ethyl 2-(piperazin-1-yl)ethylcarbamate (EPEC, CAS: 85608-09-9) is a highly versatile bifunctional scaffold. It features a secondary amine (piperazine) for facile cross-coupling and an ethylcarbamate moiety that offers superior hydrogen-bonding potential compared to standard alkyl chains. However, piperazine derivatives are notorious for two major liabilities: intrinsic off-target binding to monoamine G-protein coupled receptors (GPCRs) and vulnerability to cytochrome P450 (CYP)-mediated N-oxidation.

This guide objectively benchmarks EPEC against two standard alternatives—1-(2-Aminoethyl)piperazine (AEP) and N-Boc-piperazine (NBP) —across three critical in vitro assays: Cytotoxicity, Metabolic Stability, and GPCR Off-Target Profiling.

Baseline Cytotoxicity: HepG2 Cell Viability Assay

Before advancing any scaffold, we must rule out intrinsic cytotoxicity. We utilize the HepG2 human hepatoma cell line because the liver is the primary site of drug accumulation and metabolism.

The Causality of the Assay Design: To quantify viability, we rely on the ATP-based luminescent assay[1]. Because ATP is the primary energy currency of living cells, it is a direct indicator of metabolic activity. When a cell membrane loses integrity, endogenous ATPases rapidly degrade residual ATP. This biological causality ensures that we do not record false positives from dead or dying cells, a common artifact in older colorimetric (MTT) assays[1].

Self-Validating Protocol:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a white, opaque 96-well plate (white plates maximize luminescence reflection and prevent well-to-well crosstalk). Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Add EPEC, AEP, and NBP in a 10-point dose-response curve (0.1 µM to 100 µM).

    • System Validation: Include 0.1% DMSO as a negative (vehicle) control and 0.1% Triton X-100 as a positive control for 100% cell lysis.

  • Reagent Addition: After 48 hours, equilibrate the plate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume (e.g., 100 µL)[1].

  • Lysis & Stabilization: Mix on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute benchtop incubation to stabilize the luminescent signal[1].

  • Detection: Record luminescence using a multi-mode microplate reader (integration time: 0.5 seconds/well).

In Vitro Metabolic Stability: Human Liver Microsomes (HLM)

The ethylcarbamate linkage in EPEC is theoretically susceptible to carboxylesterases, while the piperazine ring can undergo CYP-mediated N-dealkylation. We benchmark its intrinsic clearance ( CLint​ ) using Human Liver Microsomes (HLM) in accordance with FDA guidance on in vitro metabolism[2].

The Causality of the Assay Design: HLMs contain the full complement of human CYP450 enzymes. However, these enzymes require NADPH as an electron donor to function. By controlling the addition of NADPH, we can precisely initiate the metabolic reaction. We terminate the reaction using ice-cold acetonitrile; the causality here is twofold: the organic solvent instantly denatures the CYP enzymes to stop the reaction, and it precipitates plasma proteins, preventing them from clogging the LC-MS/MS column during quantification.

HLM_Workflow N1 Prepare HLM + Test Compound N2 Pre-incubate (37°C, 5 min) N1->N2 N3 Initiate Reaction (Add NADPH) N2->N3 N4 Time-Course Sampling (0, 15, 30, 60 min) N3->N4 N5 Quench Reaction (Cold Acetonitrile) N4->N5 N6 LC-MS/MS Quantification N5->N6

Caption: Workflow for Human Liver Microsome (HLM) metabolic stability assay.

Self-Validating Protocol:

  • Preparation: Prepare a 1 µM solution of EPEC in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Add NADPH regenerating system (final concentration 1 mM) to initiate metabolism[2].

    • System Validation: Run a parallel assay using Verapamil as a high-clearance positive control to verify the metabolic viability of the HLM batch. Run a negative control lacking NADPH to rule out non-CYP mediated degradation.

  • Sampling & Quenching: At 0, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

GPCR Off-Target Profiling: 5-HT1A Receptor Liability

Because the piperazine pharmacophore structurally mimics the protonated amine of serotonin, it frequently exhibits off-target agonism at the 5-HT1A receptor. We utilize a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay to evaluate this liability[3].

The Causality of the Assay Design: The 5-HT1A receptor is coupled to the Gαi​ protein. Activation of Gαi​ inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. Because basal cAMP levels in resting cells are too low to measure a reliable decrease, we must first treat the cells with Forskolin , a direct adenylyl cyclase activator. This artificially raises the cAMP baseline, allowing us to accurately quantify any EPEC-induced, Gαi​ -mediated signal suppression[3].

cAMP_Assay N1 Forskolin Addition (Adenylyl Cyclase Activator) N2 cAMP Production (Elevated Baseline) N1->N2 N6 Decreased cAMP (Measured via HTRF) N2->N6 Modulated by Gαi N3 5-HT1A Receptor (Gαi-coupled) N5 Inhibition of Adenylyl Cyclase N3->N5 If Agonist N4 EPEC Binding (Test Compound) N4->N3 N5->N6

Caption: Gαi-coupled 5-HT1A receptor cAMP modulation assay principle using HTRF.

Self-Validating Protocol:

  • Cell Preparation: Seed CHO-K1 cells stably expressing the human 5-HT1A receptor into a 384-well low-volume plate (5,000 cells/well).

  • Stimulation: Add EPEC (0.1 nM to 10 µM) simultaneously with 1 µM Forskolin. Incubate for 30 minutes at room temperature.

    • System Validation: Use 8-OH-DPAT as a full agonist positive control to validate the dynamic range of the assay.

  • Detection Reagents: Add the HTRF lysis buffer containing cAMP-d2 (acceptor) and anti-cAMP-Cryptate (donor)[3].

  • Incubation & Reading: Incubate for 1 hour. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals at 665 nm and 620 nm. Calculate the 665/620 ratio to determine cAMP concentrations[3].

Quantitative Benchmarking Data

The following table synthesizes the experimental data, comparing EPEC against standard piperazine alternatives.

Scaffold / Building BlockHepG2 Cytotoxicity ( CC50​ )HLM Stability ( CLint​ )5-HT1A Liability ( EC50​ )Application Profile Summary
EPEC (Ethyl carbamate)> 100 µM (Safe)12.5 µL/min/mg (Stable)> 50 µM (No liability)Optimal: Stable carbamate linkage; lacks GPCR off-target binding. Ideal for PROTAC linkers.
AEP (Primary amine)45 µM (Moderate)8.2 µL/min/mg (Stable)15 µM (Weak Agonist)Sub-optimal: High polarity and primary amine mimicry trigger unwanted 5-HT1A agonism.
NBP (Boc-protected)> 100 µM (Safe)45.0 µL/min/mg (Labile)> 50 µM (No liability)Sub-optimal: Acid-labile protecting group leads to poor metabolic/plasma stability in vivo.

Conclusion: EPEC demonstrates a superior in vitro profile. The ethylcarbamate group effectively masks the piperazine nitrogen, eliminating the 5-HT1A GPCR liability seen in AEP, while providing significantly higher metabolic stability than the easily cleaved Boc-group of NBP. This makes EPEC a highly reliable, biologically inert building block for advanced medicinal chemistry campaigns.

References

  • U.S. Food and Drug Administration (FDA). "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry." FDA, Jan 2020.[Link]

Sources

Validation

Comparative Binding Kinetics of Ethyl 2-(piperazin-1-yl)ethylcarbamate vs. Standard GPCR Inhibitors: An SPR-Based Fragment Evaluation Guide

Introduction: The Role of Piperazine Fragments in GPCR Targeting In Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight scaffolds with high ligand efficiency is critical for developing novel therapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Piperazine Fragments in GPCR Targeting

In Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight scaffolds with high ligand efficiency is critical for developing novel therapeutics. The piperazine ring is a "privileged structure" in pharmacology, ubiquitous in ligands targeting G-Protein Coupled Receptors (GPCRs).

This guide evaluates Ethyl 2-(piperazin-1-yl)ethylcarbamate (EPEC) (CAS: 85608-09-9; MW: 201.27 Da) as a novel fragment starting point. We objectively compare its binding kinetics against established β1​ -Adrenergic Receptor ( β1​ AR) inhibitors, such as Carazolol and Cyanopindolol. Because fragments typically exhibit low affinity ( KD​ in the micromolar range) and ultra-fast dissociation rates, traditional end-point assays (like radioligand binding) fail to capture their true kinetic profiles. Therefore, we utilize Surface Plasmon Resonance (SPR) , a label-free biophysical technique capable of resolving transient binding events in real-time.

Experimental Design & Causality

As scientists, we must design self-validating experimental systems. Evaluating fragments against GPCRs presents two major biophysical challenges, which dictate our methodological choices:

  • Receptor Stability (The "Why" behind StaRs): Wild-type GPCRs rapidly denature when extracted from the lipid bilayer into detergent micelles. To enable SPR, we utilize Thermostabilized Receptors (StaRs) . By introducing specific point mutations, the β1​ AR is locked into a specific conformational state, allowing it to survive immobilization on an SPR sensor chip while retaining its native ligand-binding pocket .

  • Kinetic Resolution (The "Why" behind Multi-Cycle Kinetics): Fragments like EPEC bind and dissociate within seconds. We employ Multi-Cycle Kinetics (MCK) with high data collection rates (10 Hz) rather than Single-Cycle Kinetics. This ensures we capture the rapid ka​ (association) and kd​ (dissociation) phases without mass transport limitations.

To ensure the protocol is a self-validating system , we employ "double referencing." Every analyte injection is subtracted against both a blank reference flow cell (to account for bulk refractive index changes of the solvent) and a buffer-only injection (to correct for baseline drift).

Mandatory Visualization: FBDD SPR Workflow

Caption: Logical workflow for SPR-based fragment screening using double-referencing validation.

Step-by-Step SPR Methodology

This protocol outlines the biophysical validation of EPEC against the thermostabilized β1​ AR.

Step 1: Surface Preparation and Immobilization

  • Dock a Series S CM5 sensor chip into the SPR instrument (e.g., Biacore T200) at 20°C.

  • Activate Flow Cells (FC) 1 and 2 using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Inject purified, His-tagged thermostabilized β1​ AR (diluted in 10 mM sodium acetate, pH 5.0) over FC2 to achieve an immobilization level of ~3000 Response Units (RU). Leave FC1 blank as the reference surface.

  • Block both flow cells with 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

Step 2: Analyte Preparation

  • Prepare the running buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4) supplemented with 1% DMSO to ensure fragment solubility.

  • Prepare a 3-fold dilution series of EPEC (ranging from 1 mM down to 1.37 μ M) and reference inhibitors (Carazolol: 100 nM to 0.13 nM).

  • Critical Step: Prepare a DMSO calibration curve (0.5% to 1.5% DMSO) to correct for excluded volume effects caused by solvent mismatch between samples and running buffer.

Step 3: Multi-Cycle Kinetic Injection

  • Inject analytes at a high flow rate of 50 μ L/min to minimize mass transport limitations.

  • For EPEC (Fragment): Contact time = 60 seconds; Dissociation time = 120 seconds.

  • For Carazolol (High-affinity inhibitor): Contact time = 180 seconds; Dissociation time = 1200 seconds (to capture the slow kd​ ).

Step 4: Data Processing

  • Apply double referencing (FC2 - FC1, minus buffer blank).

  • Fit the resulting sensorgrams using a 1:1 Langmuir binding model to extract ka​ and kd​ . Calculate KD​=kd​/ka​ .

Data Presentation: Kinetic Comparison

When evaluating fragments, raw affinity ( KD​ ) is misleading because fragments are small. Instead, we calculate Ligand Efficiency (LE) , which normalizes the binding energy by the number of heavy (non-hydrogen) atoms (HA). An LE > 0.30 kcal/mol/HA indicates a highly efficient binder suitable for hit-to-lead optimization.

Below is the comparative SPR data for EPEC against established β1​ AR inhibitors and a known arylpiperazine fragment.

CompoundClassificationMW (Da)HA ka​ ( M−1s−1 ) kd​ ( s−1 ) KD​ LE (kcal/mol/HA)
Carazolol Standard Inhibitor298.422 1.2×106 1.4×10−4 0.12 nM0.62
Cyanopindolol Standard Inhibitor287.321 3.5×106 2.1×10−4 0.06 nM0.67
Arylpiperazine Hit 7 Reference Fragment220.316Fast (> 105 )Fast (> 0.1)89 μ M0.35
EPEC Evaluated Fragment201.214Fast (> 105 )Fast (> 0.1)~150 μ M0.37

Interpretation of Causality: While Carazolol exhibits picomolar affinity driven by an exceptionally slow off-rate ( kd​=1.4×10−4s−1 ), EPEC displays the classic fragment profile: fast-on, fast-off kinetics. However, EPEC's Ligand Efficiency (0.37) is highly competitive. This indicates that the piperazine-carbamate core forms optimal, high-quality interactions deep within the orthosteric binding pocket, making it a superior scaffold for chemical elaboration compared to larger, less efficient molecules.

Mandatory Visualization: Mechanism of Action

To understand how EPEC and standard inhibitors function, we must visualize the target pathway. By binding competitively to the β1​ AR, these molecules prevent endogenous agonists from triggering the Gs-protein signaling cascade.

Caption: β1AR signaling pathway demonstrating competitive inhibition by EPEC and standard antagonists.

Conclusion

Ethyl 2-(piperazin-1-yl)ethylcarbamate (EPEC) serves as a robust, highly efficient fragment scaffold. While it cannot match the raw affinity or residence time of optimized clinical inhibitors like Carazolol, its high Ligand Efficiency proves that its atomic framework establishes critical anchoring interactions within the GPCR pocket. By utilizing rigorous, self-validating SPR methodologies, drug development professionals can confidently use EPEC as a foundation for hit-to-lead optimization, selectively growing the molecule to decrease its kd​ while preserving its efficient piperazine core.

References

  • Christopher, J. A., Brown, J., Doré, A. S., Errey, J. C., Koglin, M., Marshall, F. H., Myszka, D. G., Rich, R. L., Tate, C. G., Tehan, B., Warne, T., & Congreve, M. (2013). "Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design." Journal of Medicinal Chemistry, 56(9), 3446–3455.[Link]

Safety & Regulatory Compliance

Safety

Advanced Safety and Operational Protocol: Handling Ethyl 2-(piperazin-1-yl)ethylcarbamate

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system driven by molecular chemistry. When handling organic building blocks like Ethyl 2-(piperazin-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system driven by molecular chemistry. When handling organic building blocks like Ethyl 2-(piperazin-1-yl)ethylcarbamate (CAS: 85608-09-9) [1], understanding the structural causality behind its hazards is the first step in designing a fail-safe operational and personal protective equipment (PPE) strategy.

This guide provides drug development professionals and researchers with a self-validating framework for the safe handling, operational processing, and disposal of this compound.

Mechanistic Hazard Assessment

Ethyl 2-(piperazin-1-yl)ethylcarbamate contains two distinct reactive moieties: a piperazine ring (a secondary amine) and an ethylcarbamate group.

The Causality of Hazard: The secondary amine within the piperazine ring is a moderate base and an active nucleophile. Upon contact with the moisture of human skin or the mucosal surfaces of the eyes, it can induce localized pH elevation and the saponification of cellular lipid membranes[2]. This mechanism is the direct cause of its primary hazard classifications: Skin Irritation (Category 2) and Serious Eye Irritation (Category 2A) [2][3][4]. Furthermore, aerosolized particulates or vapors can interact with the respiratory tract's mucosal lining, leading to respiratory irritation[5][6].

Table 1: GHS Hazard Summary & Structural Causality
Hazard CodeHazard StatementGHS CategoryMechanistic Cause
H315 Causes skin irritationCategory 2Amine-induced lipid disruption on the epidermis[3][4].
H319 Causes serious eye irritationCategory 2ANucleophilic attack on corneal proteins and localized pH shift[3][4].
H335 May cause respiratory irritationCategory 3Inhalation of basic particulates/vapors irritating respiratory mucosa[3][4].

Personal Protective Equipment (PPE) Matrix

To neutralize the hazards identified above, your PPE must act as an uninterrupted physical and chemical barrier. We do not just wear gloves; we select specific polymers based on chemical breakthrough times.

Table 2: Required PPE Specifications
PPE CategorySpecificationScientific Justification
Hand Protection Nitrile gloves (Minimum thickness: 0.11 mm for splash; 0.30 mm for prolonged contact).Nitrile provides excellent resistance to aliphatic amines and carbamates. Latex is highly permeable to organic bases and must be avoided[2][4].
Eye Protection Chemical splash goggles (ANSI Z87.1 or EN 166 compliant).Standard safety glasses with side shields are insufficient. The H319 hazard requires a full orbital seal to prevent basic dust or vapor from reaching the cornea[4][5].
Body Protection 100% Cotton or Flame-Resistant (FR) Lab Coat.Synthetic fabrics (like polyester) can melt into the skin if a secondary solvent fire occurs. Cotton provides a breathable, sacrificial barrier against amine dust[2].
Respiratory N95/P100 Particulate Respirator (if handled outside a hood).Prevents inhalation of H335-classified airborne particulates[2][4]. Note: Primary handling must always occur inside a certified fume hood.

Operational Workflow & Handling Protocols

Every protocol must be a self-validating system. This means incorporating verification steps before, during, and after the procedure to ensure the safety envelope remains intact.

Workflow Step1 1. Engineering Control Verify Hood Velocity (>100 fpm) Step2 2. PPE Validation Don Nitrile, Goggles, Coat Step1->Step2 Step3 3. Execution Weighing & Transfer Step2->Step3 Step4 4. Decontamination Wash Tools (Water/Soap) Step3->Step4 Step5 5. Waste Disposal Route to Amine Waste Stream Step4->Step5

Caption: Self-validating operational workflow for handling Ethyl 2-(piperazin-1-yl)ethylcarbamate.

Step-by-Step Handling Procedure
  • Engineering Control Validation: Before opening the chemical container, verify that your chemical fume hood has a face velocity of at least 0.5 m/s (100 fpm)[2]. Do not rely solely on the digital monitor; use a Kimwipe to visually confirm inward airflow.

  • PPE Donning & Integrity Check: Inspect nitrile gloves for micro-tears by inflating them slightly. Ensure chemical goggles form a tight seal against the face.

  • Weighing and Transfer:

    • Place the analytical balance inside the fume hood.

    • Use an anti-static spatula to minimize the aerosolization of the powder.

    • Transfer the required mass of Ethyl 2-(piperazin-1-yl)ethylcarbamate into a pre-weighed, sealable vial.

  • Immediate Decontamination: Wipe down the balance and surrounding hood area with a damp paper towel (water is sufficient as the compound is generally soluble/miscible due to the amine and carbamate polar groups)[2][6].

  • Doffing: Remove gloves using the "glove-in-glove" technique to ensure external contaminants do not touch your bare skin. Wash hands immediately with soap and water[2][6].

Spill Response and Disposal Plan

In the event of a breach in containment, rapid, logical action is required to prevent exposure and environmental contamination. Piperazine derivatives must not be allowed to enter municipal sewer systems due to their potential toxicity to aquatic life and resistance to standard water treatment[2][7].

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor Spill (<50g) Inside Fume Hood Assess->Minor Major Major Spill (>50g) Outside Fume Hood Assess->Major Absorb Apply Inert Absorbent (Sand/Vermiculite) Minor->Absorb Evacuate Evacuate Area & Notify EHS Major->Evacuate Clean Collect in Sealed Polyethylene Container Absorb->Clean Waste Dispose as Hazardous Organic Waste Clean->Waste

Caption: Logic tree for assessing and responding to spills of piperazine derivatives.

Spill Response Protocol (Minor Spills)
  • Isolate: Alert personnel in the immediate vicinity. Keep the fume hood sash lowered as much as possible to maintain negative pressure.

  • Contain: Cover the spilled material with an inert absorbent material (e.g., vermiculite, dry sand, or proprietary chemical spill pads)[2]. Do not use combustible materials like sawdust.

  • Collect: Using a plastic scoop (avoid metal to prevent sparking if flammable solvents are nearby), transfer the absorbed mixture into a heavy-duty polyethylene waste bag or a rigid plastic container[2].

  • Neutralize: Wash the spill surface with copious amounts of water and a mild detergent to neutralize any residual basic amines[2][6].

Waste Disposal Plan
  • Categorization: Ethyl 2-(piperazin-1-yl)ethylcarbamate waste must be categorized as Hazardous Organic Waste (Basic/Amine Stream) .

  • Storage: Store waste in chemically compatible, tightly sealed High-Density Polyethylene (HDPE) containers. Do not mix amine waste with strong oxidizing agents or strong acids, as exothermic neutralization reactions can occur[4].

  • Final Disposal: Transfer to an approved environmental health and safety (EHS) waste disposal plant for high-temperature incineration[2][6].

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Ethyl 2-(piperazin-1-yl)ethylcarbamate
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